LYP-8
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C56H74N8O10S |
|---|---|
Peso molecular |
1051.3 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-[2-[2-[[4-[4-[4-[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]butyl]piperidine-1-carbonyl]benzoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H74N8O10S/c1-38(42-12-14-43(15-13-42)50-39(2)60-37-75-50)61-53(69)47-33-46(65)35-64(47)55(71)51(56(3,4)5)62-49(67)36-74-32-31-73-30-29-72-28-25-59-52(68)44-16-18-45(19-17-44)54(70)63-26-21-40(22-27-63)9-6-7-24-58-48(66)20-11-41-10-8-23-57-34-41/h8,10-20,23,34,37-38,40,46-47,51,65H,6-7,9,21-22,24-33,35-36H2,1-5H3,(H,58,66)(H,59,68)(H,61,69)(H,62,67)/b20-11+/t38-,46+,47-,51+/m0/s1 |
Clave InChI |
USOZUDKPZDDZBP-BLKHOLARSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Small Molecule Inhibitors of Lymphoid-Specific Tyrosine Phosphatase (LYP)
This document provides a detailed overview of the mechanism of action of small molecule inhibitors targeting the lymphoid-specific tyrosine phosphatase (LYP), also known as PTPN22. LYP is a critical negative regulator of T cell activation and has been identified as a key target in the development of therapeutics for autoimmune diseases. The information presented here is intended for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of Action
Lymphoid-specific tyrosine phosphatase (LYP) functions as a crucial brake on the T cell receptor (TCR) signaling pathway.[1][2] It achieves this by dephosphorylating key signaling molecules, including the Lck and ZAP-70 kinases, which are essential for T cell activation.[1][2] A specific single nucleotide polymorphism (C1858T) in the PTPN22 gene, which encodes LYP, is a significant genetic risk factor for a multitude of autoimmune disorders, such as type I diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[1][2] This genetic variant leads to a gain-of-function mutation, resulting in a more active phosphatase that more potently inhibits T cell signaling.[2]
Small molecule inhibitors of LYP, such as the compound designated 8b , have been developed to counteract this negative regulation.[1] The core mechanism of these inhibitors is to bind to the LYP enzyme and block its phosphatase activity. By doing so, they prevent the dephosphorylation of downstream targets like ZAP-70.[1] This inhibition leads to an increase in the basal and TCR-stimulated phosphorylation of these key signaling proteins, ultimately resulting in enhanced T cell activation.[1] The therapeutic rationale is that by potentiating T cell responses, these inhibitors can help overcome the excessive signaling dampening seen in certain autoimmune contexts.
The molecular interaction of these inhibitors with LYP is highly specific. X-ray crystallography studies have revealed that compounds like 8b bind to both the active site and a nearby peripheral pocket of the LYP enzyme.[1] This dual binding is facilitated by a series of specific polar and hydrophobic interactions. For instance, the carboxylate group of compound 8b forms hydrogen bonds with the main-chain amide and side chain of Arg233, the side chain of Gln278, and a charge-charge interaction with the main-chain oxygen of Cys231.[1] This intricate binding confers both high potency and selectivity for LYP.
Signaling Pathway
The signaling pathway affected by LYP inhibitors is central to T cell function. The diagram below illustrates the canonical T cell receptor signaling cascade and the point of intervention for these small molecules.
Quantitative Data
The potency of various small molecule inhibitors against LYP has been characterized. The following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of compounds.
| Compound | IC50 (µM) against LYP |
| 7a | 0.30 ± 0.009 |
| 8a | 0.171 ± 0.004 |
| 8b | 0.259 ± 0.007 |
| 8c | 0.263 |
Data sourced from a study on potent and selective small molecule inhibitors for LYP.[1]
Experimental Protocols
To assess the cellular activity of LYP inhibitors, their effect on T cell receptor (TCR) signaling is evaluated in a human T cell line, such as JTAg cells.[1]
-
Cell Culture and Treatment: JTAg cells are cultured under standard conditions. Prior to the experiment, cells are treated with a specific concentration of the LYP inhibitor (e.g., 15 µM of compound 8b ) or a vehicle control for a defined period.[1]
-
TCR Stimulation: T cells are then stimulated to activate the TCR signaling pathway. This can be achieved by using anti-CD3 antibodies.
-
Protein Extraction and Western Blotting: Following stimulation, cells are lysed to extract total protein. The phosphorylation status of key signaling molecules, such as ZAP-70 on Tyr319, is analyzed by Western blotting using phospho-specific antibodies.[1]
-
Data Analysis: The intensity of the bands corresponding to the phosphorylated protein is quantified and compared between the inhibitor-treated and control groups to determine the effect of the compound on TCR signaling. An increase in the phosphorylation of ZAP-70 in the presence of the inhibitor indicates successful inhibition of LYP within the cell.[1]
The in vivo effects of LYP inhibitors have been demonstrated in a mouse model of passive systemic anaphylaxis.[1]
-
Sensitization: Mice are sensitized by an intravenous injection of anti-dinitrophenyl (DNP) IgE antibody.
-
Inhibitor Administration: A specified dose of the LYP inhibitor (e.g., compound 8b ) is administered to the mice, typically via intraperitoneal injection, at a set time point before the antigen challenge.
-
Antigen Challenge: Anaphylaxis is induced by an intravenous injection of the DNP-human serum albumin (HSA) antigen.
-
Monitoring and Outcome Measurement: The primary outcome is the change in core body temperature, which is monitored over time using a rectal probe. A significant drop in body temperature is indicative of an anaphylactic reaction. The ability of the inhibitor to prevent or reduce this temperature drop is a measure of its in vivo efficacy.[1]
Conclusion
Small molecule inhibitors of lymphoid-specific tyrosine phosphatase, such as compound 8b , represent a promising therapeutic strategy for autoimmune diseases. Their mechanism of action is well-defined, involving the direct inhibition of LYP's phosphatase activity, which in turn enhances T cell receptor signaling. This targeted approach, supported by cellular and in vivo data, provides a strong foundation for the further development of this class of immunomodulatory drugs.
References
- 1. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to LYP-8 (Compound 8b): A Potent and Selective Inhibitor of Lymphoid-Specific Tyrosine Phosphatase
This technical guide provides a comprehensive overview of the compound LYP-8, also referred to as compound 8b in seminal research, a potent and selective inhibitor of the lymphoid-specific tyrosine phosphatase (LYP). LYP is a critical negative regulator of T-cell activation and has been identified as a key therapeutic target for a range of autoimmune diseases. This document is intended for researchers, scientists, and professionals in the field of drug development.
Compound Structure and Physicochemical Properties
This compound (compound 8b) is a small molecule inhibitor belonging to the 6-hydroxy-benzofuran-5-carboxylic acid series. Its discovery was the result of structure-based lead optimization efforts aimed at enhancing potency and selectivity for LYP.
Chemical Structure:
Unfortunately, the exact chemical structure of this compound (compound 8b) is not available in the public domain to generate a chemical drawing. The primary research article refers to it as part of a library of compounds with a 6-hydroxy-benzofuran-5-carboxylic acid core.[1][2]
Physicochemical Properties:
Quantitative physicochemical data for this compound is not extensively detailed in the available literature. However, its development from a focused library suggests properties amenable to drug discovery, including the ability to interact with the active site of the LYP enzyme.
Biological Activity and Selectivity
This compound has demonstrated significant potency as a competitive inhibitor of LYP.[1] Its efficacy and selectivity have been characterized through various in vitro assays.
| Parameter | Value | Notes |
| IC50 for LYP | 0.259 ± 0.007 µM | Half-maximal inhibitory concentration against LYP. |
| Ki for LYP | 110 ± 3 nM | Inhibitor constant, indicating a high binding affinity. |
| Inhibition Type | Competitive | Competes with the substrate for the active site of the enzyme. |
| Selectivity | > 9-fold | More selective for LYP compared to a panel of other protein tyrosine phosphatases (PTPs), including PTP1B, SHP1, SHP2, and CD45.[1] |
Table 1: In Vitro Activity and Selectivity of this compound (Compound 8b)
Mechanism of Action and Signaling Pathway
LYP functions as a negative regulator of the T-cell receptor (TCR) signaling pathway. By inhibiting LYP, this compound enhances T-cell activation. The primary mechanism involves the prevention of dephosphorylation of key signaling molecules downstream of the TCR.
Caption: T-cell receptor signaling pathway and the inhibitory effect of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in the research on this compound.
Determination of IC50 Values
The half-maximal inhibitory concentration (IC50) of this compound against LYP and other phosphatases was determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) (pNPP) as the substrate.
Protocol:
-
Enzyme and Inhibitor Preparation: Recombinant LYP and other PTPs were expressed and purified. Stock solutions of this compound were prepared in DMSO.
-
Assay Buffer: The assay was performed in a buffer containing 50 mM Bis-Tris (pH 6.5), 2 mM EDTA, and 5 mM DTT.
-
Reaction Mixture: A reaction mixture was prepared containing the assay buffer, varying concentrations of this compound, and the respective PTP enzyme.
-
Initiation of Reaction: The reaction was initiated by the addition of pNPP to a final concentration of 2 mM.
-
Incubation: The reaction was allowed to proceed at 25°C for a specified time.
-
Measurement: The formation of the product, p-nitrophenol, was measured by monitoring the absorbance at 405 nm.
-
Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Caption: Experimental workflow for the determination of IC50 values.
X-ray Crystallography
The crystal structure of the LYP catalytic domain in complex with this compound was determined to understand the molecular basis of its inhibitory activity.
Protocol:
-
Protein Expression and Purification: The catalytic domain of human LYP (residues 1-294) was expressed in E. coli and purified.
-
Crystallization: The purified LYP protein was co-crystallized with this compound. Crystals were grown using the hanging drop vapor diffusion method.
-
Data Collection: X-ray diffraction data were collected from the crystals at a synchrotron source.
-
Structure Determination: The structure was solved by molecular replacement using the coordinates of apo-LYP as a search model. The model was then refined, and the this compound molecule was built into the electron density map.
In Vivo Efficacy
The therapeutic potential of this compound was evaluated in a mouse model of systemic anaphylaxis.
Experimental Design:
-
Animal Model: C57BL/6 mice were used.
-
Sensitization: Mice were sensitized with an intraperitoneal injection of dinitrophenyl (DNP)-specific IgE.
-
Treatment: A group of sensitized mice was treated with this compound, while the control group received a vehicle.
-
Challenge: Anaphylaxis was induced by an intravenous injection of DNP-human serum albumin (HSA).
-
Outcome Measurement: The core body temperature of the mice was monitored as an indicator of the anaphylactic response.
Results:
Mice pre-treated with this compound exhibited a significantly attenuated drop in core body temperature upon challenge compared to the vehicle-treated group, demonstrating the compound's ability to block systemic anaphylaxis in vivo.
Conclusion
This compound (compound 8b) is a potent and selective small molecule inhibitor of lymphoid-specific tyrosine phosphatase. Its ability to enhance T-cell activation through the inhibition of LYP, coupled with its demonstrated in vivo efficacy in a model of autoimmune response, positions it as a promising lead compound for the development of novel therapeutics for autoimmune diseases. Further optimization of its pharmacokinetic and pharmacodynamic properties will be crucial for its progression towards clinical applications.
References
The Discovery and Synthesis of Potent and Selective LYP/PTPN22 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lymphoid-specific tyrosine phosphatase (LYP), also known as protein tyrosine phosphatase non-receptor type 22 (PTPN22), has emerged as a critical regulator of immune signaling and a promising therapeutic target for a range of autoimmune diseases. This technical guide provides an in-depth overview of the discovery and synthesis of a potent and selective class of LYP inhibitors based on a 6-hydroxy-benzofuran-5-carboxylic acid scaffold. We will detail the quantitative inhibitory data, provide comprehensive experimental protocols for key assays, and visualize the relevant biological and experimental workflows.
Introduction to LYP (PTPN22) as a Therapeutic Target
Protein tyrosine phosphatases (PTPs) are a family of enzymes that play a crucial role in cellular signal transduction by catalyzing the dephosphorylation of tyrosine residues on proteins. LYP is predominantly expressed in hematopoietic cells and functions as a key negative regulator of T-cell receptor (TCR) signaling.[1] Genetic association studies have linked a single nucleotide polymorphism (C1858T) in the PTPN22 gene to an increased risk for several autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. This gain-of-function mutation results in a more active phosphatase, leading to dampened T-cell responses and a breakdown of immune tolerance. Consequently, the development of small molecule inhibitors of LYP presents a compelling strategy for the treatment of these autoimmune disorders by restoring normal T-cell signaling thresholds.
The LYP Signaling Pathway
LYP exerts its inhibitory effect on T-cell activation by dephosphorylating key signaling molecules downstream of the T-cell receptor. Upon TCR engagement, a signaling cascade is initiated, leading to the activation of Src family kinases such as Lck, which in turn phosphorylates and activates ZAP-70 (Zeta-chain-associated protein kinase 70). Activated ZAP-70 then phosphorylates downstream adaptor proteins, culminating in T-cell activation, proliferation, and cytokine production. LYP intervenes in this pathway by directly dephosphorylating and inactivating both Lck and ZAP-70, thereby raising the threshold for T-cell activation.[1]
Discovery of a Potent LYP Inhibitor: Compound 8b
A structure-based drug discovery approach led to the identification of a series of 6-hydroxy-benzofuran-5-carboxylic acid derivatives as potent LYP inhibitors. Among these, compound 8b emerged as a highly potent and selective inhibitor.
Quantitative Inhibitor Data
The inhibitory activity of compound 8b and its analogs were characterized through various biochemical assays. The key quantitative data are summarized in the tables below.
| Compound | IC50 (µM) vs. LYP[2] | Ki (nM) vs. LYP[2] | Inhibition Type |
| 8b | 0.259 ± 0.007 | 110 ± 3 | Competitive |
| 8a | 0.171 ± 0.004 | N/A | N/A |
Table 1: Potency of Lead LYP Inhibitors.
The selectivity of compound 8b was assessed against a panel of other protein tyrosine phosphatases to determine its specificity.
| PTP | IC50 (µM) for 8b[2] |
| LYP | 0.259 |
| PTP1B | > 10 |
| SHP1 | 2.3 |
| SHP2 | > 10 |
| TC-PTP | > 10 |
| HePTP | > 10 |
| PTP-Meg2 | > 10 |
| PTP-PEST | > 10 |
| FAP1 | > 10 |
| PTPH1 | > 10 |
| CD45 | > 10 |
| LAR | > 10 |
| PTPα | > 10 |
| PTPβ | > 10 |
| PTPε | > 10 |
| PTPγ | > 10 |
| PTPµ | > 10 |
| PTPσ | > 10 |
| Laforin | > 10 |
| VHR | > 10 |
| VHX | > 10 |
| VHZ | > 10 |
| MKP3 | > 10 |
| Cdc14 | > 10 |
| LMW-PTP | > 10 |
Table 2: Selectivity Profile of Compound 8b. Compound 8b demonstrates at least 9-fold selectivity for LYP over all other PTPs tested.[2]
Synthesis of LYP-8 Inhibitors
The synthesis of the 6-hydroxy-benzofuran-5-carboxylic acid scaffold and its derivatives involves a multi-step process. While a detailed, step-by-step protocol for the synthesis of compound 8b is not publicly available, a general synthetic scheme can be inferred from the literature. The core scaffold is typically assembled, followed by the introduction of various substituents to explore the structure-activity relationship (SAR). The synthesis of precursor compounds 6a and 6b has been described, which are then used to generate a library of amides, including the potent inhibitor 8b.[2]
A general workflow for the discovery and optimization of these inhibitors is depicted below.
References
- 1. Structure-based design and discovery of novel inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Lymphoid Tyrosine Phosphatase (LYP/PTPN22) in T-Cell Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lymphoid Tyrosine Phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling. Primarily expressed in hematopoietic cells, LYP plays a pivotal role in maintaining immune homeostasis by dampening T-cell activation. Dysregulation of LYP function is strongly associated with a predisposition to various autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. This technical guide provides an in-depth overview of LYP's function in TCR signaling, its molecular interactions, and its implications for drug development. We present quantitative data on its activity and inhibition, detailed experimental protocols for its study, and visual representations of the signaling pathways it modulates.
Introduction
T-cell activation is a tightly controlled process initiated by the engagement of the T-cell receptor (TCR) with peptide-MHC complexes on antigen-presenting cells. This event triggers a cascade of intracellular signaling events, primarily driven by protein tyrosine kinases (PTKs). To prevent excessive or inappropriate T-cell responses that could lead to autoimmunity, the activity of these kinases is counter-regulated by protein tyrosine phosphatases (PTPs).
Lymphoid Tyrosine Phosphatase (LYP), also known as PTPN22, is a potent inhibitor of T-cell activation[1][2]. It belongs to the PEST family of PTPs and is characterized by an N-terminal catalytic domain, an interdomain region, and a C-terminus containing four proline-rich motifs (P1-P4)[1][3]. LYP exerts its inhibitory function by dephosphorylating key signaling molecules in the proximal TCR signaling pathway, thereby attenuating the downstream signaling cascade that leads to T-cell proliferation, cytokine production, and differentiation.
A single nucleotide polymorphism (SNP) in the PTPN22 gene, resulting in an arginine to tryptophan substitution at position 620 (R620W) within the P1 proline-rich motif, is a significant genetic risk factor for numerous autoimmune diseases[2]. This variant disrupts the interaction of LYP with the C-terminal Src kinase (Csk), leading to a gain-of-function phenotype and enhanced inhibition of TCR signaling[2][4]. Understanding the precise molecular mechanisms of LYP's function and regulation is therefore of paramount importance for the development of novel therapeutics for autoimmune disorders.
Molecular Interactions and Substrates of LYP
LYP's primary role in TCR signaling is to dephosphorylate and inactivate key kinases and adaptor proteins. Its substrates include:
-
Src Family Kinases (Lck and Fyn): LYP dephosphorylates the activating tyrosine residue (Y394 in Lck) in the activation loop of Src family kinases, which are the initial kinases activated upon TCR engagement[4][5]. This action inhibits their catalytic activity and prevents the phosphorylation of downstream targets.
-
Zeta-chain-associated protein kinase of 70 kDa (ZAP-70): Upon TCR activation, ZAP-70 is recruited to the phosphorylated ITAMs of the CD3 and ζ chains and is subsequently phosphorylated and activated by Lck. LYP directly dephosphorylates the activating tyrosine residue Y493 in the ZAP-70 activation loop, thereby terminating its kinase activity[5].
-
TCRζ and CD3ε: LYP has been shown to dephosphorylate the immunoreceptor tyrosine-based activation motifs (ITAMs) of the TCRζ chain and CD3ε subunit, which are the initial sites of phosphorylation by Lck[2][4].
-
Adaptor Proteins: More recent studies have identified a broader range of LYP substrates, including the adaptor proteins SLP-76, FYB, HS1, Vav, SKAP1, and SKAP2. By dephosphorylating these molecules, LYP can disrupt the formation of the larger signaling complexes required for full T-cell activation.
Interaction with C-terminal Src Kinase (Csk):
LYP forms a complex with Csk, another negative regulator of TCR signaling, through its P1 proline-rich motif[2]. Csk phosphorylates the inhibitory C-terminal tyrosine of Src family kinases. The LYP-Csk complex is thought to act synergistically to inactivate Lck and Fyn[2]. The autoimmunity-associated R620W mutation in LYP disrupts this interaction, leading to altered LYP function[2].
Quantitative Data
Precise quantitative data is essential for understanding the enzymatic activity of LYP and for the development of targeted inhibitors.
Table 1: Inhibitor Affinity for LYP/PTPN22
| Compound | Target | Assay Type | K_i_ Value (µM) | Reference |
| L-1 | PTPN22 | Competitive Inhibition | 0.50 ± 0.03 | [5] |
Note: K_i_ (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition.
Table 2: Binding Affinities of LYP/PTPN22 Interactions
| Interacting Molecules | Method | K_d_ Value (µM) | Reference |
| PTPN22 peptide - Csk SH3 domain | Not specified | ~ 0.8 | [6] |
| PTPN12 peptide - Csk SH3 domain | Not specified | ~ 8 | [6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate study of LYP function. The following are protocols for key experiments used to investigate LYP's role in TCR signaling.
In Vitro LYP Phosphatase Assay
This assay measures the catalytic activity of LYP using a fluorogenic substrate.
Materials:
-
Recombinant human PTPN22 (LYP)
-
6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP) (e.g., from Thermo Fisher Scientific)
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 1 mg/mL BSA
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare DiFMUP Substrate Solution: Dissolve DiFMUP in DMSO to make a 10 mM stock solution. Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).
-
Prepare LYP Enzyme Solution: Dilute the recombinant LYP in Assay Buffer to the desired final concentration (e.g., 1 nM). Keep the enzyme on ice.
-
Assay Setup: To each well of the 96-well plate, add 50 µL of the DiFMUP substrate solution.
-
Initiate Reaction: Add 50 µL of the LYP enzyme solution to each well to start the reaction. For a negative control, add 50 µL of Assay Buffer without the enzyme.
-
Kinetic Measurement: Immediately place the plate in the fluorescence microplate reader and measure the increase in fluorescence at 37°C every minute for 30-60 minutes.
-
Data Analysis: Calculate the rate of the reaction (increase in fluorescence per unit time). The specific activity of the enzyme can be determined by relating the reaction rate to the amount of enzyme used.
Co-Immunoprecipitation (Co-IP) of LYP and Interacting Proteins
This protocol is used to identify proteins that interact with LYP within a cellular context.
Materials:
-
T-cell line (e.g., Jurkat)
-
Antibodies: anti-LYP (for immunoprecipitation), anti-Lck, anti-ZAP-70, anti-SLP-76 (for western blotting), and appropriate isotype control IgG
-
Protein A/G magnetic beads
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors.
-
Wash Buffer: Lysis Buffer with a lower concentration of detergent (e.g., 0.1% NP-40).
-
Elution Buffer: 2x Laemmli sample buffer.
Procedure:
-
Cell Lysis: Harvest approximately 10-20 million T-cells per immunoprecipitation. Wash the cells with ice-cold PBS and lyse them in 1 mL of ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.
-
Clarify Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing (Optional but Recommended): Add 20-30 µL of Protein A/G magnetic beads to the cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Immunoprecipitation: Add 2-5 µg of the anti-LYP antibody or isotype control IgG to the pre-cleared lysate. Incubate for 2-4 hours or overnight at 4°C on a rotator.
-
Capture Immune Complexes: Add 30-50 µL of pre-washed Protein A/G magnetic beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C on a rotator.
-
Washing: Pellet the beads on a magnetic stand and discard the supernatant. Wash the beads 3-5 times with 1 mL of ice-cold Wash Buffer. After the final wash, remove all residual buffer.
-
Elution: Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil for 5-10 minutes at 95-100°C to elute the proteins.
-
Western Blot Analysis: Pellet the beads and load the supernatant onto an SDS-PAGE gel. Perform western blotting with antibodies against the expected interacting proteins (e.g., Lck, ZAP-70, SLP-76).
T-Cell Activation Assay by Flow Cytometry
This assay measures the activation status of T-cells following modulation of LYP activity (e.g., by inhibitors or genetic knockdown).
Materials:
-
Primary human T-cells or a T-cell line
-
T-cell activation stimuli (e.g., anti-CD3/CD28 antibodies, or phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin)
-
LYP inhibitor or vehicle control (e.g., DMSO)
-
Fluorescently conjugated antibodies against T-cell activation markers (e.g., anti-CD69, anti-CD25) and T-cell lineage markers (e.g., anti-CD3, anti-CD4, anti-CD8)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate primary T-cells or culture a T-cell line. Resuspend the cells in complete RPMI medium.
-
Inhibitor Treatment: Pre-incubate the cells with the LYP inhibitor or vehicle control at the desired concentration for 1-2 hours at 37°C.
-
T-Cell Stimulation: Transfer the cells to a 96-well plate pre-coated with anti-CD3 and anti-CD28 antibodies, or add soluble stimuli like PMA and ionomycin. Incubate for 18-24 hours at 37°C. Include unstimulated controls.
-
Staining: Harvest the cells and wash them with FACS buffer. Stain the cells with a cocktail of fluorescently conjugated antibodies against surface markers (e.g., CD3, CD4, CD8, CD69, CD25) for 30 minutes on ice in the dark.
-
Washing: Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Data Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
Data Analysis: Gate on the T-cell populations of interest (e.g., CD4+ or CD8+ T-cells) and quantify the percentage of cells expressing activation markers (CD69 and/or CD25) in the different treatment groups.
Visualizing LYP's Role in TCR Signaling
Diagrams are essential for illustrating the complex signaling pathways and experimental workflows involved in studying LYP.
Caption: TCR signaling pathway and the inhibitory role of this compound.
Caption: Experimental workflow for Co-Immunoprecipitation of this compound.
Conclusion and Future Directions
LYP/PTPN22 is a central negative regulator of TCR signaling, and its dysregulation is a key factor in the pathogenesis of autoimmunity. Its role in dephosphorylating critical kinases and adaptor proteins highlights its importance in maintaining immune tolerance. The development of potent and specific inhibitors of LYP holds significant therapeutic promise for a range of autoimmune diseases.
Future research should focus on further elucidating the complete spectrum of LYP substrates and its regulatory mechanisms, including the precise structural basis for its substrate recognition. Moreover, a deeper understanding of how the R620W variant and other disease-associated polymorphisms alter LYP's function in different immune cell types will be crucial for developing personalized therapies. The continued investigation into the intricate role of LYP in immune regulation will undoubtedly pave the way for novel therapeutic strategies to combat autoimmune diseases.
References
- 1. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Protein Interactions by Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reactome | PTPN22 dephosphorylates ZAP70 [reactome.org]
- 5. Identification of substrates of human protein-tyrosine phosphatase PTPN22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pharmnas-2165-jh.ahc.umn.edu [pharmnas-2165-jh.ahc.umn.edu]
The Double-Edged Sword: Lymphoid-Specific Tyrosine Phosphatase (Lyp/PTPN22) in Autoimmunity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Lymphoid-specific tyrosine phosphatase (Lyp), encoded by the PTPN22 gene, is a critical intracellular enzyme that fine-tunes signaling in a multitude of immune cells. It acts as a pivotal gatekeeper of immune activation, primarily by dephosphorylating key signaling molecules. A substantial body of evidence has solidified the association between a single-nucleotide polymorphism (SNP) in PTPN22, C1858T (rs2476601), and a heightened risk for a wide array of autoimmune diseases, including type 1 diabetes (T1D), rheumatoid arthritis (RA), systemic lupus erythematosus (SLE), and Graves' disease.[1][2][3][4] This polymorphism results in an arginine-to-tryptophan substitution at position 620 (R620W) within a proline-rich motif of Lyp, altering its protein-protein interactions and enzymatic function.[1] This guide provides a comprehensive technical overview of Lyp's function in autoimmunity, detailing its signaling pathways, the impact of the R620W variant, quantitative data on its activity and disease association, and relevant experimental methodologies.
Introduction: Lyp as a Key Regulator of Immune Signaling
Lyp is a 110-kDa protein predominantly expressed in hematopoietic cells.[1] It consists of an N-terminal protein tyrosine phosphatase (PTP) catalytic domain and a C-terminal non-catalytic region containing several proline-rich motifs.[1] These motifs are crucial for mediating interactions with other signaling proteins containing SH3 domains. Lyp is a member of the PTPN12/PTP-PEST subfamily of phosphatases.[1] Its primary role is to act as a negative regulator of signal transduction downstream of antigen receptors on T and B lymphocytes, thereby setting the threshold for immune cell activation.[1][5][6]
The Central Role of the PTPN22 R620W Polymorphism in Autoimmunity
The C1858T (R620W) SNP in PTPN22 is one of the most significant non-MHC genetic risk factors for autoimmunity.[3] The R620W substitution occurs within the P1 proline-rich motif of Lyp, a region critical for its interaction with the C-terminal Src kinase (Csk).[1][5]
A Gain-of-Function Variant in T Cells
In T lymphocytes, the R620W variant is widely considered a gain-of-function mutation.[1][7] The R620W substitution disrupts the interaction between Lyp and Csk.[1][5] This dissociation is thought to unleash Lyp's catalytic activity, leading to a more potent inhibition of T-cell receptor (TCR) signaling.[7][8] By dephosphorylating key activating kinases such as Lck and ZAP-70, the hyperactive Lyp-R620W variant raises the threshold for T-cell activation.[1][7] This could paradoxically lead to autoimmunity by impairing the central and peripheral tolerance mechanisms that eliminate self-reactive T cells.[3]
A Context-Dependent Loss-of-Function in Other Immune Cells
Intriguingly, the functional consequence of the R620W variant appears to be cell-type specific. In myeloid cells, such as dendritic cells and macrophages, PTPN22 has been shown to potentiate Toll-like receptor (TLR)-induced type I interferon (IFN) production.[3][7] The R620W variant, in this context, acts as a hypomorphic or loss-of-function allele, leading to reduced type I IFN production.[7] This diminished IFN response could contribute to autoimmunity by altering the interplay between innate and adaptive immunity. Furthermore, in B cells, the Lyp-R620W variant has been associated with an increased number of autoreactive B cells.[2]
Lyp Signaling Pathways
Lyp's influence on autoimmunity is mediated through its modulation of critical signaling pathways in various immune cells.
T-Cell Receptor (TCR) Signaling
Lyp is a potent negative regulator of TCR signaling. Upon TCR engagement, Lyp is recruited to the immunological synapse where it dephosphorylates and inactivates key components of the TCR signaling cascade.
B-Cell Receptor (BCR) Signaling
Similar to its role in T cells, Lyp also negatively regulates B-cell receptor (BCR) signaling. It is thought to dephosphorylate key kinases in the BCR signaling pathway, such as Lyn and Syk, thereby dampening B-cell activation and proliferation. The R620W variant can lead to altered B-cell homeostasis and an expansion of autoreactive B cells.[2]
Quantitative Data
Association of PTPN22 C1858T with Autoimmune Diseases
The odds ratios (OR) for the association of the PTPN22 1858T allele with various autoimmune diseases are summarized below.
| Disease | Odds Ratio (OR) for T Allele | 95% Confidence Interval (CI) | Reference |
| Systemic Lupus Erythematosus (SLE) | ~1.5 | - | [3] |
| SLE (TT homozygotes) | 4.37 | 1.98–9.65 | [3] |
| Rheumatoid Arthritis (RA) | Varies, can be >2 | - | [2] |
Lyp Inhibitor Kinetics
Several small molecule inhibitors of Lyp have been developed as potential therapeutics for autoimmune diseases.
| Inhibitor | IC50 (μM) | Ki (μM) | Mode of Inhibition | Reference |
| I-C11 | 4.6 ± 0.4 | 2.9 ± 0.5 | Competitive | [1] |
Experimental Protocols
In Vitro Phosphatase Activity Assay
This protocol is a generalized method for measuring the catalytic activity of Lyp using a synthetic substrate.
Objective: To determine the specific enzymatic activity of purified Lyp or Lyp captured from cell lysates.
Materials:
-
Purified recombinant Lyp protein or cell lysate containing Lyp.
-
Anti-Lyp monoclonal antibody-coated 96-well plate (for immunoprecipitation-based assay).[9]
-
Phosphatase substrate: p-nitrophenyl phosphate (B84403) (pNPP) or 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).[1][9]
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Stop solution (e.g., 1 M NaOH for pNPP).
-
Microplate reader.
Procedure:
-
Enzyme Preparation:
-
For purified Lyp: Dilute the enzyme to the desired concentration in assay buffer.
-
For cell lysate: Lyse cells in a suitable buffer and clarify the lysate by centrifugation. For the immunoprecipitation-based assay, incubate the lysate in the antibody-coated wells.[9]
-
-
Reaction Initiation: Add the phosphatase substrate (e.g., pNPP) to the wells containing the enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding the stop solution (if necessary).
-
Measurement: Read the absorbance (for pNPP) or fluorescence (for DiFMUP) using a microplate reader.
-
Calculation: Determine the amount of product formed and calculate the specific activity of the enzyme (e.g., in nmol/min/mg).
Co-immunoprecipitation to Study Lyp-Csk Interaction
Objective: To determine if Lyp and Csk physically interact within a cell.
Materials:
-
Cells expressing tagged or endogenous Lyp and Csk.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibody against Lyp or Csk for immunoprecipitation.
-
Protein A/G agarose (B213101) beads.
-
Wash buffer.
-
SDS-PAGE and Western blotting reagents.
-
Antibodies against Lyp and Csk for Western blotting.
Procedure:
-
Cell Lysis: Lyse cells and collect the supernatant.
-
Immunoprecipitation: Incubate the cell lysate with the primary antibody against the protein of interest (e.g., anti-Lyp) overnight at 4°C.
-
Bead Binding: Add Protein A/G agarose beads and incubate for 1-2 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash several times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against the suspected interacting partner (e.g., anti-Csk) and the immunoprecipitated protein (e.g., anti-Lyp) as a control.
Lyp as a Therapeutic Target
Given the strong genetic association of the PTPN22 R620W gain-of-function variant with autoimmunity, Lyp has emerged as a promising therapeutic target.[1][10] The development of small molecule inhibitors that can temper Lyp's phosphatase activity is an active area of research.[1][10] Such inhibitors could potentially restore normal immune homeostasis in individuals carrying the R620W variant and offer a novel treatment strategy for a broad range of autoimmune disorders.
Conclusion and Future Directions
Lymphoid-specific tyrosine phosphatase is a central regulator of immune cell function, and its genetic variants are strongly implicated in the pathogenesis of numerous autoimmune diseases. The dual nature of the R620W variant, acting as a gain-of-function mutant in T cells while potentially having loss-of-function effects in other immune lineages, highlights the complexity of its role in autoimmunity. A deeper understanding of the cell-type-specific functions of Lyp and the development of targeted therapeutic strategies to modulate its activity hold significant promise for the treatment of autoimmune disorders. Future research should focus on elucidating the precise molecular mechanisms by which the R620W variant contributes to disease in different immune cell types and on the development of highly selective and potent Lyp inhibitors with favorable pharmacokinetic properties for clinical application.
References
- 1. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The contribution of PTPN22 to rheumatological disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of PTPN22 in type 1 diabetes and other autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. PTPN22 in autoimmunity: different cell and different way - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Lymphoid-specific tyrosine phosphatase (Lyp): a potential drug target for treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
PTPN22 Gene Polymorphism and LYP-Csk Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Protein Tyrosine Phosphatase Non-receptor Type 22 (PTPN22) gene is a critical regulator of immune homeostasis. A specific single nucleotide polymorphism (SNP), C1858T (rs2476601), results in an arginine to tryptophan substitution at position 620 (R620W) of the encoded lymphoid-specific tyrosine phosphatase (LYP). This variant is one of the strongest non-HLA genetic risk factors for a multitude of autoimmune diseases. The R620W polymorphism disrupts the crucial interaction between LYP and the C-terminal Src kinase (Csk), leading to altered T-cell and B-cell signaling thresholds. This guide provides an in-depth examination of the PTPN22 R620W polymorphism, its impact on the LYP-Csk interaction, and the downstream functional consequences for immune cell regulation. It includes a summary of quantitative data on disease association, detailed experimental protocols for studying this interaction, and visualizations of the relevant signaling pathways.
Introduction: The PTPN22 Gene and LYP Protein
The PTPN22 gene, located on chromosome 1p13, encodes the lymphoid-specific tyrosine phosphatase (LYP), a powerful negative regulator of signal transduction in immune cells.[1][2] LYP is predominantly expressed in hematopoietic cells and plays a pivotal role in setting the activation threshold for T-cell receptors (TCR) and B-cell receptors (BCR).[3][4] Structurally, LYP contains an N-terminal catalytic phosphatase domain and a C-terminal non-catalytic domain with four proline-rich motifs (P1-P4) that mediate interactions with other signaling proteins.
The most studied polymorphism in PTPN22 is the C1858T SNP, which leads to the R620W amino acid change in the first proline-rich motif (P1) of LYP.[5] This variant has been strongly associated with a predisposition to numerous autoimmune disorders, including type 1 diabetes, rheumatoid arthritis, systemic lupus erythematosus, and autoimmune thyroid diseases.[6][7][8][9]
The Critical Interaction: LYP and C-terminal Src Kinase (Csk)
A key mechanism through which LYP regulates immune signaling is its interaction with the C-terminal Src kinase (Csk). Csk is another crucial negative regulator of T-cell activation. In resting T-cells, a significant portion of LYP exists in a complex with Csk.[3] This interaction is mediated by the binding of the SH3 domain of Csk to the P1 proline-rich motif of LYP.[10][11]
The R620W substitution, located within this P1 motif, dramatically reduces the binding affinity of LYP for Csk.[5][12][13] This disruption of the LYP-Csk complex is central to the altered immune function observed in individuals carrying the risk allele. While initially thought to be a simple loss-of-function, the functional consequence of the R620W variant is more complex and appears to be context-dependent, with evidence for both gain- and loss-of-function effects on downstream signaling pathways.[5][13][14]
Signaling Pathways and Functional Consequences
The dissociation of the LYP-Csk complex due to the R620W polymorphism has profound effects on T-cell and B-cell signaling.
T-Cell Receptor (TCR) Signaling
In T-cells, both LYP and Csk act to suppress TCR signaling. Csk phosphorylates an inhibitory tyrosine residue on Src-family kinases like Lck, while LYP dephosphorylates activating tyrosine residues on key signaling molecules such as Lck, ZAP70, and the TCRζ chain.[4][15] The wild-type LYP-Csk complex is thought to be sequestered in the cytoplasm of resting T-cells. Upon T-cell activation, this complex dissociates, allowing LYP to translocate to the plasma membrane and dephosphorylate its substrates, thus dampening the signaling cascade.[2][16]
The R620W variant, which has a reduced affinity for Csk, is more readily available to act on its substrates at the plasma membrane.[16] This leads to a model where the R620W variant is a "gain-of-function" phosphatase, resulting in hyper-responsive dephosphorylation of signaling intermediates and a blunted T-cell response to weak or self-antigens.[5][13] This could impair the negative selection of autoreactive T-cells in the thymus.
B-Cell Receptor (BCR) Signaling
The PTPN22 R620W variant also impacts B-cell tolerance. Studies have shown that this variant can lead to enhanced BCR and co-receptor signaling, promoting the positive selection of B-cells at checkpoints in the bone marrow and spleen. This may result in an enrichment of self-reactive B-cells in the follicular marginal zone compartment, increasing the risk of autoantibody production.
Quantitative Data: PTPN22 R620W Association with Autoimmune Diseases
The following table summarizes the odds ratios (ORs) from meta-analyses for the association of the PTPN22 R620W polymorphism with various autoimmune diseases.
| Autoimmune Disease | Odds Ratio (OR) | 95% Confidence Interval (CI) | Reference |
| Autoimmune Thyroid Diseases (AITD) | |||
| Graves' Disease (GD) | 1.573 | 1.378 - 1.795 | [6][8][9] |
| Hashimoto's Thyroiditis (HT) | 1.737 | 1.230 - 2.454 | [6][8][9] |
| Connective Tissue Diseases | |||
| ANCA-Associated Vasculitis (AAV) | 1.44 | 1.26 - 1.64 | |
| Granulomatosis with Polyangiitis (GPA) | 1.72 | 1.35 - 2.20 | |
| Microscopic Polyangiitis (MPA) | 1.53 | 1.08 - 2.15 | |
| Neurological Autoimmune Diseases | |||
| Myasthenia Gravis (MG) | 1.57 | 1.34 - 1.82 | [7] |
| Early-Onset Myasthenia Gravis (EOMG) | 2.38 | 1.52 - 3.71 | [7] |
Experimental Protocols
Co-Immunoprecipitation of LYP and Csk
This protocol describes the co-immunoprecipitation of endogenous LYP and Csk from a lymphocyte cell line (e.g., Jurkat T-cells).
Materials:
-
Jurkat T-cells
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-PTPN22 (LYP) antibody
-
Anti-Csk antibody
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest approximately 10-20 million Jurkat T-cells and lyse them in ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-PTPN22 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Capture: Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads and wash them three to five times with cold wash buffer.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluate by SDS-PAGE and Western blotting using an anti-Csk antibody to detect the co-immunoprecipitated protein.
PTPN22 (LYP) Phosphatase Activity Assay
This colorimetric assay measures the phosphatase activity of LYP using p-nitrophenyl phosphate (B84403) (pNPP) as a substrate.
Materials:
-
Recombinant human PTPN22 (wild-type and R620W variant)
-
Assay buffer (e.g., 50 mM Bis-Tris, pH 6.0, 1 mM DTT)
-
p-Nitrophenyl phosphate (pNPP) solution
-
Stop solution (e.g., 0.2 N NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer and the recombinant PTPN22 enzyme.
-
Initiate Reaction: Add the pNPP substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop Reaction: Add the stop solution to each well to terminate the reaction. The stop solution will also induce a yellow color change in the presence of the dephosphorylated product.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation: The phosphatase activity can be calculated based on the absorbance values and the molar extinction coefficient of p-nitrophenol.
Conclusion and Future Directions
The PTPN22 R620W polymorphism and its disruptive effect on the LYP-Csk interaction represent a cornerstone in our understanding of the genetic basis of autoimmunity. The altered signaling threshold in lymphocytes of individuals carrying this variant likely contributes to a breakdown in self-tolerance. Further research is needed to fully elucidate the cell-type specific and context-dependent consequences of this polymorphism. For drug development professionals, targeting the PTPN22 pathway presents a promising, albeit challenging, avenue for the development of novel immunomodulatory therapies. A deeper understanding of the structural and functional consequences of the R620W variant will be crucial for the design of specific inhibitors or modulators of LYP activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactome | PTPN22 dissociates from CSK [reactome.org]
- 3. Influence of PTPN22 Allotypes on Innate and Adaptive Immune Function in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autoimmune-associated PTPN22 R620W Variation Reduces Phosphorylation of Lymphoid Phosphatase on an Inhibitory Tyrosine Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Relationship between PTPN22 R620W Polymorphisms and the Susceptibility to Autoimmune Thyroid Diseases: An Updated Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PTPN22 R620W Polymorphism is Associated with Myasthenia Gravis Risk: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Autoimmune-associated PTPN22 R620W variation reduces phosphorylation of lymphoid phosphatase on an inhibitory tyrosine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PTPN22 R620W gene editing in T cells enhances low-avidity TCR responses | eLife [elifesciences.org]
- 13. Frontiers | Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 [frontiersin.org]
- 14. mdpi.com [mdpi.com]
- 15. basel.swisscovery.org [basel.swisscovery.org]
- 16. PTPN22 R620W Polymorphism and ANCA Disease Risk in White Populations: A Metaanalysis - PMC [pmc.ncbi.nlm.nih.gov]
Initial In Vitro Efficacy of LYP-8: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the initial in vitro studies investigating the efficacy of LYP-8, a potent and selective small molecule inhibitor of the lymphoid-specific tyrosine phosphatase (LYP). The data presented herein is compiled from foundational studies that establish this compound as a promising candidate for further development in the context of autoimmune diseases. This document outlines the quantitative efficacy of this compound, the detailed experimental protocols used in these initial assessments, and a visualization of the targeted signaling pathway.
Quantitative Efficacy of this compound and Related Compounds
The initial in vitro evaluation of this compound, also identified as compound 8b in the source literature, demonstrated its potent inhibitory activity against the lymphoid-specific tyrosine phosphatase (LYP). The following tables summarize the key quantitative data from these studies, providing a basis for comparison with other compounds.
| Compound | Parameter | Value | Notes |
| This compound (Compound 8b) | IC50 | 0.259 ± 0.007 µM | This compound was pre-mixed with the substrate pNPP.[1] |
| This compound (Compound 8b) | IC50 | 0.250 ± 0.02 µM | This compound was pre-incubated with the LYP enzyme for 30 minutes.[1] |
| This compound (Compound 8b) | Ki | 110 ± 3 nM | Detailed kinetic analysis revealed this compound to be a competitive inhibitor.[1][2] |
| Compound 4c | IC50 | 1.0 µM | A related compound from the same chemical series.[1] |
| Compound 4i | IC50 | 0.63 µM | A related compound from the same chemical series.[1] |
| Compound I-C11 | IC50 | 4.6 ± 0.4 µM | An earlier identified LYP inhibitor.[3] |
Cellular Activity of this compound
To assess the cell permeability and efficacy of this compound in a cellular context, its effect on T-cell receptor (TCR) signaling was investigated in a human T-cell line.
| Cell Line | Compound Concentration | Key Finding |
| JTAg (human T-cell line) | 15 µM | Increased both basal and TCR-stimulated phosphorylation of ZAP-70 on Tyr319.[1] |
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the initial in vitro studies of this compound.
Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound against the LYP enzyme.
Materials:
-
Recombinant LYP enzyme
-
This compound (Compound 8b)
-
p-nitrophenyl phosphate (B84403) (pNPP) as substrate
-
Assay buffer: 50 mM 3,3-dimethylglutarate (pH 7.0), 1 mM DTT, 1 mM EDTA, with ionic strength adjusted to 0.15 M with NaCl.[3]
Procedure:
-
IC50 Determination (Substrate Pre-mix):
-
IC50 Determination (Enzyme Pre-incubation):
-
This compound was pre-incubated with the LYP enzyme for 30 minutes in the assay buffer.[1]
-
The reaction was initiated by the addition of the substrate pNPP.
-
The rate of pNPP hydrolysis was monitored as described above.[1]
-
This experiment was performed to assess the reversibility of the inhibition. Similar IC50 values from both methods suggest that this compound is a reversible inhibitor.[1]
-
-
Ki Determination:
Cellular Assay for T-Cell Activation
Objective: To evaluate the ability of this compound to inhibit LYP within a cellular environment and modulate T-cell receptor (TCR) signaling.
Materials:
-
JTAg human T-cell line
-
This compound (Compound 8b)
-
Antibodies for TCR stimulation (e.g., anti-CD3)
-
Antibodies for detecting phosphorylated ZAP-70 (Tyr319)
-
Flow cytometer
Procedure:
-
JTAg cells were pre-incubated with 15 µM of this compound.[1]
-
A subset of the cells was then stimulated to activate the T-cell receptor signaling pathway.
-
Following stimulation, the cells were fixed, permeabilized, and stained with fluorescently labeled antibodies specific for the phosphorylated form of ZAP-70 at tyrosine 319.
-
The level of ZAP-70 phosphorylation was quantified using flow cytometry.
-
An increase in the phosphorylation of ZAP-70 in the presence of this compound indicated successful inhibition of LYP and a consequent upregulation of the TCR signaling pathway.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and the general workflow of the in vitro experiments.
Caption: this compound inhibits the phosphatase LYP, preventing the dephosphorylation and inactivation of Lck and ZAP-70, thereby promoting T-cell activation.
References
- 1. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective small-molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
exploring the therapeutic potential of LYP-8
It appears that the term "LYP-8" is not a standardized identifier for a single therapeutic agent. Initial research reveals several distinct biological entities and molecules where "LYP" and "8" appear in close context. For the purpose of this technical guide, we will focus on the most promising and well-defined therapeutic candidate identified in preclinical studies: a potent and selective small molecule inhibitor of the lymphoid-specific tyrosine phosphatase (LYP), also known as PTPN22. In the primary literature, this molecule is referred to as compound 8b .
This guide will explore the therapeutic potential of this LYP inhibitor, detailing its mechanism of action, summarizing key preclinical data, and providing insights into the experimental protocols used to evaluate its activity.
Lymphoid-specific tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[1] It is expressed exclusively in immune cells and functions by dephosphorylating key kinases such as Lck and ZAP-70, thereby dampening T-cell activation.[1][2] A gain-of-function single nucleotide polymorphism (C1858T) in the PTPN22 gene is a significant genetic risk factor for a multitude of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, systemic lupus erythematosus, and Graves' disease.[1][2][3] This strong genetic association underscores the potential of LYP inhibition as a therapeutic strategy for these conditions. By inhibiting LYP, the threshold for T-cell activation can be lowered, potentially restoring immune tolerance or enhancing desired immune responses.
Mechanism of Action of LYP Inhibitor (Compound 8b)
Compound 8b is a potent and selective small molecule inhibitor of LYP.[1] Its mechanism of action is rooted in its specific binding to the active site of the LYP enzyme.
Molecular Interactions
Structural studies reveal that compound 8b engages in numerous specific interactions with both the active site and nearby peripheral pockets of LYP. The 6-hydroxy-benzofuran-5-carboxylate moiety of the inhibitor extends deep into the active site.[1] Key interactions include:
-
Hydrogen Bonding: The carboxylate group forms hydrogen bonds with the main-chain amide of Arginine 233 (Arg233) and the side chains of Arg233 and Glutamine 278 (Gln278).
-
Charge-Charge Interaction: An interaction occurs between the carboxylate and the main-chain oxygen of Cysteine 231 (Cys231).
-
Polar and Hydrophobic Interactions: The 6-hydroxy-benzofuran-5-carboxylate is also involved in various polar and hydrophobic interactions within the LYP active site.[1]
These extensive interactions contribute to the compound's high potency and selectivity for LYP.[1]
Signaling Pathway Modulation
By inhibiting LYP, compound 8b enhances T-cell receptor (TCR) signaling. LYP normally acts as a brake on this pathway. Inhibition of LYP leads to increased phosphorylation of downstream targets, such as ZAP-70, a critical kinase in the TCR signaling cascade.[1] This ultimately results in heightened T-cell activation.
Quantitative Preclinical Data
The inhibitory activity of compound 8b and related compounds has been quantified through in vitro enzymatic assays.
| Compound | IC50 (µM) against LYP |
| 7a | 0.30 ± 0.009 |
| 8a | 0.171 ± 0.004 |
| 8b | 0.259 ± 0.007 |
| 8c | 0.263 |
Table 1: In vitro inhibitory potency of selected compounds against LYP.[1]
Experimental Protocols
In Vitro LYP Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the LYP enzyme.
Methodology:
-
Enzyme and Substrate: Recombinant LYP protein is used. A synthetic phosphopeptide substrate, such as pNPP (p-nitrophenyl phosphate), or a more specific peptide substrate is utilized.
-
Reaction Mixture: The assay is typically performed in a buffer solution (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
Incubation: Test compounds at varying concentrations are pre-incubated with the LYP enzyme for a defined period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The rate of product formation (e.g., p-nitrophenol from pNPP) is measured spectrophotometrically at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The reaction rates are plotted against the inhibitor concentrations, and the IC50 value is calculated using a suitable nonlinear regression model.
Cellular Assay for T-Cell Activation (ZAP-70 Phosphorylation)
Objective: To assess the ability of the LYP inhibitor to enhance TCR signaling in a cellular context.
Methodology:
-
Cell Line: A human T-cell line, such as Jurkat TAg (JTAg) cells, is used.[1]
-
Compound Treatment: Cells are pre-treated with the test compound (e.g., 15 µM of compound 8b) or a vehicle control for a specified duration.[1]
-
TCR Stimulation: T-cell receptors are stimulated using an anti-CD3 antibody (e.g., OKT3) for a short period (e.g., 2-5 minutes).
-
Cell Lysis: Cells are immediately lysed in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.
-
Western Blotting:
-
Cell lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated ZAP-70 (e.g., anti-pY319-ZAP-70).
-
A secondary antibody conjugated to a detection enzyme (e.g., HRP) is used.
-
The signal is detected using a chemiluminescent substrate.
-
The membrane is often stripped and re-probed for total ZAP-70 and a loading control (e.g., actin) to ensure equal protein loading.
-
-
Data Analysis: The intensity of the phosphorylated ZAP-70 band is quantified and normalized to the total ZAP-70 and loading control bands.
Therapeutic Potential and Future Directions
The development of potent and selective LYP inhibitors like compound 8b holds significant promise for the treatment of autoimmune diseases. By targeting a genetically validated driver of autoimmunity, this approach offers a focused therapeutic strategy.
Future research should focus on:
-
In Vivo Efficacy: Evaluating the efficacy of LYP inhibitors in animal models of autoimmune diseases (e.g., non-obese diabetic mice for type 1 diabetes, collagen-induced arthritis for rheumatoid arthritis).
-
Pharmacokinetics and Safety: Determining the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and conducting comprehensive toxicology studies to assess the safety of lead compounds.
-
Selectivity Profiling: Further characterizing the selectivity of inhibitors against a broader panel of protein tyrosine phosphatases to minimize off-target effects.
-
Clinical Development: Advancing promising candidates into clinical trials to evaluate their safety and efficacy in patients with autoimmune disorders.
References
- 1. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Complex Landscape of Immune Cell Proliferation: A Technical Guide to LYP-8 and Related Molecular Effectors
Introduction
The precise regulation of immune cell proliferation is fundamental to a healthy and effective immune response. Uncontrolled expansion or insufficient proliferation of immune cell populations can lead to a spectrum of pathologies, from autoimmune diseases to immunodeficiency and cancer. The term "LYP-8" as a specific molecular entity is not well-defined in current scientific literature. This guide, therefore, addresses the user's query by examining several distinct, yet highly relevant, molecules that are phonetically or functionally related to the topic of immune cell proliferation: LYPD8 , Lyp (PTPN22) , Lysophosphatidic Acid (LPA) , and Interleukin-8 (IL-8) . This in-depth technical resource is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mechanisms, experimental data, and methodologies associated with these key immunomodulatory molecules.
Section 1: LYPD8 (Ly6/Plaur domain-containing 8)
LYPD8 is a GPI-anchored protein predominantly expressed on the surface of colonic epithelial cells. Its primary role appears to be in maintaining the segregation of gut microbiota from the intestinal epithelium.
Effect on Immune Cell Proliferation:
Direct evidence for LYPD8's role in the proliferation of immune cells is not extensively documented in the current literature. The majority of research has focused on its impact on colorectal cancer cell proliferation, where it has an inhibitory effect[1]. However, by modulating the gut microbiota and intestinal inflammation, LYPD8 indirectly influences the activation and proliferation of immune cells in the lamina propria. For instance, LYPD8 deficiency can lead to an expansion of Th17 cells and neutrophils in the gut[2].
Signaling Pathways and Experimental Workflows:
The known signaling mechanism of LYPD8 in colorectal cancer cells involves the inhibition of IL-6 and TNF-α secretion, which in turn reduces the phosphorylation of STAT3 and p65[1]. It is plausible that a similar mechanism could influence cytokine production by immune cells in the gut microenvironment.
Caption: LYPD8 signaling pathway in colorectal cancer cells.
Section 2: Lyp (PTPN22 - Protein Tyrosine Phosphatase, Non-Receptor Type 22)
Lyp, encoded by the PTPN22 gene, is a potent negative regulator of T-cell activation and proliferation. Polymorphisms in this gene are strongly associated with an increased risk of multiple autoimmune diseases.
Effect on Immune Cell Proliferation:
PTPN22 acts as a critical brake on T-cell proliferation. It achieves this by dephosphorylating key signaling molecules downstream of the T-cell receptor (TCR).
| Cell Type | Condition | Effect of PTPN22 | Quantitative Data |
| CD4+ T cells | PTPN22 knockout | Increased proliferation | Significantly higher T-cell numbers and IFNγ production 2 weeks after antibody-induced lymphopenia when IL-7R signaling is blocked[3]. |
| CD8+ T cells | PTPN22 knockout | Increased proliferation | PTPN22 deficient T cells show higher expression of activation markers like CD44[4]. |
| Naive T cells | PTPN22 deficiency | Enhanced proliferation | PTPN22 deficiency enhances TCR-mediated T cell proliferation, as measured by CellTrace Violet dilution after stimulation with anti-CD3ε plus anti-CD28[5]. |
Signaling Pathways and Experimental Workflows:
PTPN22 negatively regulates TCR signaling by dephosphorylating key kinases such as Lck, Fyn, and ZAP-70, as well as other downstream signaling molecules.
References
- 1. LYPD8 regulates the proliferation and migration of colorectal cancer cells through inhibiting the secretion of IL‑6 and TNF‑α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IL-8 mediates a positive loop connecting increased neutrophil extracellular traps (NETs) and colorectal cancer liver metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BrdU Labeling & Detection Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 4. PTPN22 Acts in a Cell Intrinsic Manner to Restrict the Proliferation and Differentiation of T Cells Following Antibody Lymphodepletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Protein Tyrosine Phosphatase 22 Does Not Enhance the Efficacy of Chimeric Antigen Receptor T Cells in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of LYP/PTPN22 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphoid-specific tyrosine phosphatase (LYP), also known as protein tyrosine phosphatase non-receptor type 22 (PTPN22), is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2][3] Its gain-of-function variants have been associated with multiple autoimmune diseases, making it a compelling target for therapeutic intervention.[1][4] Small molecule inhibitors of LYP/PTPN22 are being developed to modulate T-cell activation and potentially treat autoimmune disorders.
These application notes provide detailed protocols for a selection of key in vitro assays to characterize the activity of LYP/PTPN22 inhibitors. The protocols are designed to be comprehensive and adaptable for researchers in academic and industrial settings. While the specific compound "LYP-8" is not widely referenced in the scientific literature, the following protocols are applicable to the evaluation of any putative LYP/PTPN22 inhibitor.
Data Presentation
The following table summarizes representative quantitative data for a potent and selective small molecule inhibitor of LYP/PTPN22, referred to as compound 8b in the cited literature.[1]
| Assay Type | Target | Cell Line | Endpoint | Value | Reference |
| Biochemical Potency | Recombinant Human LYP | - | IC50 | 0.259 ± 0.007 µM | [1] |
| Cellular Target Engagement | Endogenous LYP | Jurkat T-cells (JTAg) | Increased pZAP-70 (Tyr319) | Observed at 15 µM | [1] |
Signaling Pathway
LYP/PTPN22 functions by dephosphorylating key signaling molecules downstream of the T-cell receptor, thereby attenuating T-cell activation. The primary substrates of LYP include the Src family kinase Lck and the ZAP-70 kinase.[1][2][3] Inhibition of LYP/PTPN22 is expected to enhance TCR signaling.
Experimental Protocols
LYP/PTPN22 In Vitro Phosphatase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant LYP/PTPN22 using a chromogenic substrate.
Experimental Workflow:
Materials:
-
Recombinant human LYP/PTPN22 protein
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Test compound (e.g., "this compound")
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer. The final concentration in the assay should typically range from nanomolar to micromolar. Include a vehicle control (e.g., DMSO).
-
Assay Setup: In a 96-well plate, add 50 µL of each compound dilution.
-
Enzyme Addition: Add 25 µL of recombinant LYP/PTPN22 solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 25 µL of the pNPP substrate solution to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular ZAP-70 Phosphorylation Assay
This cell-based assay determines the effect of a LYP/PTPN22 inhibitor on the phosphorylation of a key downstream target, ZAP-70, in a T-cell line.
Experimental Workflow:
Materials:
-
Jurkat T-cells (e.g., JTAg clone)
-
RPMI-1640 medium with 10% FBS
-
Test compound
-
Anti-CD3 and anti-CD28 antibodies for stimulation
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-ZAP-70 (Tyr319 or Tyr493), anti-ZAP-70, and HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescence detection system
Protocol:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Treatment: Seed the cells in a multi-well plate and treat with various concentrations of the test compound or vehicle control for 1-2 hours.
-
TCR Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for a short period (e.g., 5-15 minutes) at 37°C.[5]
-
Cell Lysis: Immediately lyse the cells on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with the primary antibody against phospho-ZAP-70.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Re-probing: Strip the membrane and re-probe with an antibody against total ZAP-70 to confirm equal loading.
-
Data Analysis: Perform densitometry to quantify the band intensities. Normalize the phospho-ZAP-70 signal to the total ZAP-70 signal.
T-Cell Proliferation Assay (CFSE-based)
This assay measures the impact of a LYP/PTPN22 inhibitor on the proliferation of primary T-cells following activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated primary T-cells
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium with 10% FBS
-
T-cell activators (e.g., anti-CD3/CD28 beads or PHA)
-
Test compound
-
Flow cytometer
Protocol:
-
Cell Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling:
-
Assay Setup:
-
Resuspend the CFSE-labeled cells in complete medium.
-
Plate the cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Add T-cell activators (e.g., anti-CD3/CD28 beads). Include unstimulated and vehicle-treated stimulated controls.
-
-
Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.
-
Flow Cytometry:
-
Harvest the cells and stain with antibodies against T-cell markers (e.g., CD4, CD8) if desired.
-
Acquire the cells on a flow cytometer, measuring the CFSE fluorescence in the FITC channel.
-
-
Data Analysis: Analyze the CFSE histograms. Proliferating cells will show a sequential halving of CFSE fluorescence intensity, resulting in distinct peaks for each cell division. Quantify the percentage of divided cells or the proliferation index.
IL-2 Release Assay (ELISA)
This assay quantifies the secretion of Interleukin-2 (IL-2), a key cytokine produced by activated T-cells, to assess the effect of a LYP/PTPN22 inhibitor on T-cell activation.
Materials:
-
PBMCs or isolated primary T-cells
-
RPMI-1640 medium with 10% FBS
-
T-cell activators (e.g., anti-CD3/CD28 antibodies)
-
Test compound
-
Human IL-2 ELISA kit
-
Microplate reader
Protocol:
-
Cell Stimulation:
-
Plate PBMCs or T-cells in a 96-well plate.
-
Add serial dilutions of the test compound.
-
Stimulate the cells with anti-CD3/CD28 antibodies.
-
Incubate for 24-48 hours at 37°C.
-
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA:
-
Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's instructions.[9][10][11][12] This typically involves:
-
Adding supernatants and standards to an antibody-coated plate.
-
Incubating and washing.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Incubating and washing.
-
Adding a substrate and stopping the reaction.
-
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Data Analysis: Generate a standard curve from the IL-2 standards. Use the standard curve to calculate the concentration of IL-2 in each sample.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Tyrosine phosphatase PTPN22: multifunctional regulator of immune signaling, development, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PTPN22 phosphorylation acts as a molecular rheostat for the inhibition of TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mucosalimmunology.ch [mucosalimmunology.ch]
- 7. CFSE dilution to study human T and NK cell proliferation in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CellTrace CFSE Cell Proliferation Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Elisa il 2-protocol | PAGES [slideshare.net]
- 10. stemcell.com [stemcell.com]
- 11. bdbiosciences.com [bdbiosciences.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Primary T-Cell Cultures
Note on "LYP-8": The term "this compound" is not a standard nomenclature for a specific molecule in published literature. It is possible that this is a typographical error or an internal designation. Based on our comprehensive search, this document provides protocols for two potential interpretations of your query:
-
Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP/PTPN22): "LYP" is a well-characterized negative regulator of T-cell activation. We provide protocols for using a potent and selective small molecule inhibitor of LYP, referred to as compound 8b in the literature, as a representative example.[1]
-
Use of Interleukin-8 (IL-8/CXCL8): "IL-8" is a chemokine that plays a role in T-cell trafficking and function. We provide protocols for studying the effects of recombinant human IL-8 on primary T-cells.
Section 1: Inhibition of Lymphoid-Specific Tyrosine Phosphatase (LYP/PTPN22) in Primary T-Cell Cultures
Introduction
Lymphoid-specific tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] It achieves this by dephosphorylating key signaling molecules such as Lck and ZAP-70.[1][3] Genetic variants of PTPN22 that result in a gain-of-function of LYP are associated with an increased risk for several autoimmune diseases.[1][3] Therefore, inhibition of LYP is a potential therapeutic strategy for these conditions. This section provides a protocol for utilizing a selective LYP inhibitor, compound 8b, to study its effects on primary T-cell activation. Compound 8b is a competitive inhibitor of LYP with a Ki of 110 nM and has been shown to increase T-cell activation.[1]
Data Presentation
Table 1: Properties of LYP Inhibitor (Compound 8b)
| Property | Value | Reference |
| Target | Lymphoid-Specific Tyrosine Phosphatase (LYP/PTPN22) | [1] |
| Inhibition Constant (Ki) | 110 ± 3 nM | [1] |
| Inhibition Type | Competitive | [1] |
| Cellular Activity | Increases basal and TCR-stimulated ZAP-70 phosphorylation | [1] |
| Recommended Working Concentration | 1-20 µM (for cellular assays) | [1] |
Experimental Protocols
This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs) and the subsequent purification of CD4+ or CD8+ T-cells.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human CD4+ or CD8+ T-Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Human IL-2
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully collect the buffy coat layer containing PBMCs.
-
Wash PBMCs twice with PBS.
-
Resuspend PBMCs in complete RPMI-1640 (supplemented with 10% FBS and 1% Penicillin-Streptomycin).
-
For T-cell enrichment, follow the manufacturer's protocol for the RosetteSep™ cocktail.
-
Culture purified T-cells in complete RPMI-1640 supplemented with human IL-2 (20 U/mL) at 37°C and 5% CO2.
This protocol details the activation of primary T-cells and treatment with a LYP inhibitor.
Materials:
-
Purified primary T-cells
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
LYP inhibitor (e.g., compound 8b, dissolved in DMSO)
-
96-well flat-bottom tissue culture plates
Procedure:
-
Coat a 96-well plate with anti-CD3 antibody (1-10 µg/mL in PBS) overnight at 4°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.
-
Resuspend T-cells to a concentration of 1 x 106 cells/mL in complete RPMI-1640.
-
Pre-treat the T-cells with the LYP inhibitor (e.g., 15 µM compound 8b) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Add the pre-treated T-cells to the anti-CD3 coated wells.
-
Add soluble anti-CD28 antibody (1-5 µg/mL) to the wells.
-
Incubate the plate at 37°C and 5% CO2 for the desired time (e.g., 15 minutes for signaling studies, 24-72 hours for proliferation or cytokine analysis).
A. Western Blot for ZAP-70 Phosphorylation:
-
After 15 minutes of stimulation, lyse the T-cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-ZAP-70 (Tyr319) and total ZAP-70.
-
Use HRP-conjugated secondary antibodies and an ECL detection system to visualize the bands.
B. Proliferation Assay (CFSE):
-
Label resting T-cells with CFSE (Carboxyfluorescein succinimidyl ester) according to the manufacturer's protocol before activation.
-
Activate and treat the cells as described in Protocol 2 for 72 hours.
-
Harvest the cells and analyze CFSE dilution by flow cytometry. A decrease in CFSE intensity indicates cell proliferation.
C. Cytokine Analysis (ELISA):
-
After 24-48 hours of stimulation, collect the cell culture supernatants.
-
Measure the concentration of cytokines such as IL-2 and IFN-γ using commercially available ELISA kits.
Mandatory Visualization
Caption: LYP signaling pathway in T-cells and the effect of an inhibitor.
References
Application Notes and Protocols for LYP-8 (Compound 8b) in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of LYP-8, a potent and selective inhibitor of Lymphoid-specific Tyrosine Phosphatase (LYP), in mouse models. The information is based on preclinical studies evaluating its efficacy in a model of systemic anaphylaxis.
Introduction
Lymphoid-specific tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a critical negative regulator of T-cell receptor (TCR) signaling and is genetically associated with a variety of autoimmune diseases.[1][2][3] Inhibition of LYP presents a promising therapeutic strategy for the treatment of these conditions. This compound (also referred to as compound 8b) has been identified as a potent and selective small molecule inhibitor of LYP.[1][4] Preclinical studies have demonstrated its ability to modulate immune responses in cellular assays and in a mouse model of passive systemic anaphylaxis.[1]
Data Presentation
In Vitro Potency and Selectivity of this compound (Compound 8b)
| Parameter | Value | Reference |
| IC50 vs. LYP | 0.259 ± 0.007 µM | [1] |
| Ki vs. LYP | 110 ± 3 nM | [1] |
| Inhibition Type | Competitive | [1] |
| Selectivity | >9-fold selective over a large panel of other protein tyrosine phosphatases | [1] |
In Vivo Administration of this compound (Compound 8b) in a Mouse Model
| Parameter | Details | Reference |
| Mouse Model | Passive Systemic Anaphylaxis | [1] |
| Mouse Strain | BALB/c (commonly used for this model) | [5] |
| Compound | This compound (Compound 8b) | [1] |
| Dosage | 20 µM per mouse | [1] |
| Route of Administration | Intraperitoneal (IP) Injection | [1] |
| Vehicle | Phosphate-Buffered Saline (PBS) | [1] |
| Timing of Administration | 1 hour prior to antigen challenge | [1] |
Experimental Protocols
Preparation of this compound (Compound 8b) for In Vivo Administration
Materials:
-
This compound (Compound 8b)
-
Phosphate-Buffered Saline (PBS), sterile
-
Vortex mixer
-
Sterile microcentrifuge tubes
Protocol:
-
Calculate the required amount of this compound to achieve a final concentration of 20 µM in the desired injection volume (e.g., 100-200 µL per mouse).
-
Dissolve the calculated amount of this compound in a small volume of a suitable solvent if necessary (e.g., DMSO), and then dilute to the final concentration with sterile PBS. Ensure the final concentration of the initial solvent is minimal and non-toxic to the animals.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Prepare a vehicle control solution consisting of the same concentration of the initial solvent (if used) in sterile PBS.
-
Store the prepared solutions on ice until administration.
Passive Systemic Anaphylaxis (PSA) Mouse Model Protocol
This protocol is a standard procedure for inducing passive systemic anaphylaxis in mice and has been adapted to include the administration of this compound.
Materials:
-
BALB/c mice (female, 6-8 weeks old)[5]
-
This compound (Compound 8b) solution (20 µM)
-
Vehicle control (PBS)
-
Rectal thermometer
-
Insulin syringes with 27-30 gauge needles
-
Animal restrainer
Protocol:
-
Sensitization: Sensitize mice by intraperitoneally (IP) injecting each mouse with 20 µg of anti-DNP IgE antibody dissolved in sterile PBS.[7]
-
Incubation Period: Allow a 24-hour sensitization period for the IgE antibodies to bind to FcεRI receptors on mast cells and basophils.[5][6]
-
This compound Administration: One hour before the antigen challenge (i.e., 23 hours after sensitization), administer 20 µM of this compound (or vehicle control) per mouse via IP injection.[1]
-
Baseline Temperature: Just prior to antigen challenge, measure the baseline rectal temperature of each mouse.
-
Antigen Challenge: Induce anaphylaxis by intravenously (IV) injecting 200 µL of DNP-HSA (1 mg/mL in PBS) into the tail vein of each mouse.[1]
-
Monitoring Anaphylaxis: Monitor the mice for signs of anaphylactic shock. The primary quantifiable indicator is a drop in rectal temperature (hypothermia).[6] Measure the rectal temperature every 5-10 minutes for at least 60 minutes post-challenge.[1]
-
Data Analysis: Record the change in body temperature over time for both the this compound treated and vehicle-treated groups. A significant reduction in the drop in body temperature in the this compound treated group compared to the control group indicates the inhibitory effect of the compound on the anaphylactic response.
Mandatory Visualization
Caption: LYP Signaling Pathway and Inhibition by this compound.
References
- 1. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lymphoid-specific tyrosine phosphatase (Lyp): a potential drug target for treatment of autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A potent and selective small-molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 6. Protocols for the Induction and Evaluation of Systemic Anaphylaxis in Mice | Springer Nature Experiments [experiments.springernature.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring LYP-8 IC50 Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lymphoid-specific tyrosine phosphatase (LYP), also known as protein tyrosine phosphatase non-receptor type 22 (PTPN22), is a critical negative regulator of T-cell activation.[1][2][3] Encoded by the PTPN22 gene, LYP-8 plays a crucial role in maintaining immune homeostasis by dephosphorylating key signaling molecules in the T-cell receptor (TCR) signaling cascade.[1][4][5] Gain-of-function mutations in PTPN22 have been strongly associated with an increased risk for a variety of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. This has positioned this compound as a significant therapeutic target for the development of novel immunomodulatory drugs.
The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of an inhibitor. It represents the concentration of a compound required to inhibit the activity of a specific biological target, such as an enzyme, by 50%.[6] Accurate determination of this compound IC50 values is therefore essential for the discovery and development of new therapeutic agents targeting this phosphatase.
These application notes provide detailed protocols for both biochemical and cellular assays designed to measure the IC50 values of this compound inhibitors. The protocols are intended to offer a robust framework for researchers, scientists, and drug development professionals engaged in the characterization of potential this compound targeted therapeutics.
Signaling Pathway of this compound in T-Cell Receptor Activation
This compound negatively regulates T-cell activation by dephosphorylating key kinases and adaptor proteins involved in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement with an antigen-presenting cell (APC), a signaling cascade is initiated, leading to T-cell proliferation and effector functions. This compound intervenes at proximal steps of this cascade, primarily targeting Src family kinases like Lck and Fyn, as well as ZAP70 and the CD3ζ chain, thereby dampening the downstream signal.[1][4]
References
- 1. The Tyrosine Phosphatase Activity of PTPN22 Is Involved in T Cell Development via the Regulation of TCR Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN22 interacts with EB1 to regulate T-cell receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. PTPN22 - Wikipedia [en.wikipedia.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LYP-8, a NAMPT PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation, storage, and use of LYP-8 (MedChemExpress, Cat. No.: HY-162537), a potent and effective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of Nicotinamide Phosphoribosyltransferase (NAMPT).
Introduction to this compound
This compound is a heterobifunctional molecule designed to selectively target NAMPT for degradation. It consists of a ligand that binds to NAMPT, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This ternary complex formation (NAMPT-LYP-8-CRBN) leads to the ubiquitination of NAMPT, marking it for degradation by the 26S proteasome. By removing the NAMPT protein, this compound offers a powerful tool to study the roles of NAMPT in cellular processes and as a potential therapeutic strategy in oncology and other diseases where NAMPT is overexpressed.
Physicochemical Properties and Storage Guidelines
A summary of the key physicochemical properties and recommended storage conditions for this compound is provided in the table below.
| Property | Data |
| Molecular Formula | C₅₆H₇₄N₈O₁₀S |
| Molecular Weight | 1051.30 g/mol |
| Appearance | White to off-white solid |
| Purity | ≥98% |
| Storage of Solid Form | -20°C for 3 years, 4°C for 2 years |
| Storage of Solutions | -80°C for 6 months, -20°C for 1 month |
Solution Preparation
Solubility Data
| Solvent | Maximum Concentration | Notes |
| DMSO | 100 mg/mL (95.12 mM) | Ultrasonic treatment may be needed to achieve full dissolution. Use freshly opened, anhydrous DMSO as the compound is hygroscopic. |
Note on Aqueous Solubility: PROTAC molecules, due to their high molecular weight and lipophilicity, often have low aqueous solubility. Direct dissolution in aqueous buffers like PBS is not recommended. It is standard practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into aqueous buffers or cell culture media for experiments. The final concentration of the organic solvent should be kept low (typically <0.5%) to avoid affecting cellular assays.
Preparation of Stock Solutions
-
DMSO Stock Solution (e.g., 10 mM):
-
To prepare a 10 mM stock solution, add 0.9512 mL of DMSO to 10 mg of this compound powder.
-
Vortex and/or sonicate the solution until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, dilute the DMSO stock solution into the cell culture medium to the desired final concentration immediately before use. For example, to prepare a 10 µM working solution from a 10 mM stock, perform a 1:1000 dilution.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
This protocol is designed to assess the effect of this compound on cell viability by measuring ATP levels, which correlate with the number of metabolically active cells.
Materials:
-
Cells of interest (e.g., cancer cell lines with known NAMPT expression)
-
96-well opaque-walled plates suitable for luminescence measurements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well opaque-walled plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. The optimal seeding density should be determined empirically for each cell line.
-
Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the cell culture medium from the DMSO stock solution. A typical concentration range to start with is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO) and a positive control if available.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent to each well equal to the volume of the cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Western Blot Analysis of NAMPT Degradation
This protocol allows for the quantification of NAMPT protein levels in cells following treatment with this compound.
Materials:
-
Cells of interest
-
6-well plates
-
This compound
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-NAMPT antibody
-
Anti-β-actin or anti-GAPDH antibody (loading control)
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for a predetermined time course (e.g., 4, 8, 16, or 24 hours).
-
-
Protein Lysate Preparation:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA lysis buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-NAMPT antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Perform densitometric analysis of the bands. Normalize the NAMPT band intensity to the loading control.
-
For a more comprehensive analysis, strip the membrane and re-probe with the loading control antibody.
-
Signaling Pathways and Experimental Workflows
PROTAC-Mediated NAMPT Degradation Pathway
Caption: PROTAC-mediated degradation of NAMPT by this compound.
Experimental Workflow for Evaluating this compound
Caption: Experimental workflow for evaluating this compound.
Application Notes and Protocols for Cellular Assays to Determine LYP-8 (PTPN22) Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), also known as Lymphoid Tyrosine Phosphatase (LYP), is a critical negative regulator of signal transduction in hematopoietic cells, particularly in T lymphocytes.[1][2][3] PTPN22 functions by dephosphorylating key signaling molecules involved in the T-cell receptor (TCR) signaling cascade, such as Lck, Fyn, and ZAP-70, thereby dampening T-cell activation.[4][5][6] Genetic variants of PTPN22, such as the R620W polymorphism, are strongly associated with an increased risk for numerous autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.[2][5][7] Consequently, modulating PTPN22 activity is a promising therapeutic strategy, making robust cellular assays essential for drug discovery and for elucidating its biological functions.
These application notes provide detailed protocols for several key cellular assays designed to measure the enzymatic activity, target engagement, and downstream signaling effects of PTPN22.
Application Note 1: Direct Measurement of PTPN22 Phosphatase Activity from Cell Lysates
This assay quantifies the specific catalytic activity of PTPN22 by immunocapturing the phosphatase from cell lysates and measuring the dephosphorylation of a fluorescent substrate.[8]
Experimental Protocol
Principle: Endogenous PTPN22 is captured from cell lysates using a specific antibody coated on a 96-well plate. The activity of the captured enzyme is then measured by adding the fluorogenic phosphatase substrate 6,8-difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP). The dephosphorylated product, DiFMU, emits a fluorescent signal that is directly proportional to PTPN22 activity.[8][9] Normalization to the amount of captured PTPN22 protein allows for the calculation of specific activity.
Materials and Reagents:
-
Cell Lines: Jurkat T cells, primary human CD4+ T cells.
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, supplemented with protease and phosphatase inhibitor cocktails.
-
Antibodies: Anti-PTPN22 monoclonal antibody for capture, HRP-conjugated anti-PTPN22 antibody for detection.
-
Substrate: 6,8-difluoro-4-methylumbelliferyl phosphate (DiFMUP).
-
Plates: 96-well high-binding microplates.
-
Reagents: Purified recombinant PTPN22 (for standard curve), TMB or other HRP substrate, Stop Solution (e.g., 1 M H₂SO₄).
-
Equipment: Plate reader with fluorescence (Ex/Em = 360/460 nm) and absorbance (450 nm) capabilities.
Procedure:
-
Plate Coating: Coat a 96-well plate with anti-PTPN22 capture antibody overnight at 4°C. Wash three times with wash buffer (PBS + 0.05% Tween-20) and block with 1% BSA in PBS for 1 hour at room temperature.
-
Cell Lysis: Harvest cells (e.g., Jurkat T cells) and lyse on ice for 30 minutes in Lysis Buffer. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris. Collect the supernatant.
-
Immunocapture: Add cell lysates to the coated and blocked plate. For the standard curve, add serial dilutions of purified recombinant PTPN22. Incubate for 2 hours at room temperature. Wash plates five times.
-
Phosphatase Activity Assay:
-
Add DiFMUP substrate solution to each well.
-
Incubate at 37°C for 30-60 minutes, protected from light.
-
Measure fluorescence at Ex/Em = 360/460 nm.
-
-
Quantification of Captured PTPN22 (ELISA):
-
In a parallel plate prepared identically, after the capture step, add the HRP-conjugated anti-PTPN22 detection antibody.
-
Incubate for 1 hour at room temperature. Wash five times.
-
Add HRP substrate and incubate until color develops.
-
Add Stop Solution and measure absorbance at 450 nm.
-
-
Data Analysis:
-
Calculate phosphatase activity (fluorescence units) from the activity assay.
-
Determine the amount of captured PTPN22 protein from the ELISA standard curve.
-
Calculate the specific activity by dividing the phosphatase activity by the amount of PTPN22 protein.
-
Data Presentation
Table 1: Representative Data for PTPN22 Specific Activity Assay
| Sample Condition | PTPN22 Amount (ng/well) | Phosphatase Activity (RFU) | Specific Activity (RFU/ng) |
|---|---|---|---|
| Untreated Jurkat Cells | 15.2 | 8512 | 560 |
| Jurkat + PTPN22 Inhibitor (10 µM) | 14.9 | 2130 | 143 |
| Jurkat + H₂O₂ (100 µM) | 15.5 | 4350 | 281 |
| PTPN22 KO Jurkat Cells | < 0.1 | 150 | N/A |
Workflow Diagram
Application Note 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify the direct binding of a compound to its target protein within the complex environment of a living cell.[10][11] The principle is based on ligand-induced thermal stabilization of the target protein.[12][13]
Experimental Protocol
Principle: When cells are heated, proteins denature and aggregate. A small molecule that binds to a specific protein can stabilize its structure, increasing its melting temperature.[13] In CETSA, cells are treated with a compound and then heated. After lysis, the soluble protein fraction is separated from the aggregated fraction by centrifugation. The amount of soluble PTPN22 remaining at different temperatures is quantified, typically by Western blot. An increase in soluble PTPN22 in the presence of a compound indicates target engagement.[10]
Materials and Reagents:
-
Cell Lines: Jurkat T cells or other hematopoietic cell lines.
-
Compound: Test inhibitor or vehicle control (e.g., DMSO).
-
Antibodies: Rabbit anti-PTPN22 antibody, anti-Rabbit HRP-conjugated secondary antibody.
-
Reagents: PBS, RIPA or similar lysis buffer, protease inhibitors.
-
Equipment: PCR machine or water baths for heating, equipment for SDS-PAGE and Western blotting.
Procedure:
-
Cell Treatment: Treat cells in suspension with the test compound or vehicle control for 1 hour at 37°C.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes. Include an unheated control.
-
Cell Lysis: Transfer cells to microcentrifuge tubes. Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Separation of Fractions: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein fraction (pellet).
-
Western Blot Analysis:
-
Collect the supernatant.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe with an anti-PTPN22 primary antibody, followed by an HRP-conjugated secondary antibody.
-
Detect using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for PTPN22 at each temperature for both vehicle- and compound-treated samples.
-
Normalize the intensity of each band to the unheated control (RT) for that treatment group.
-
Plot the normalized intensity versus temperature to generate melting curves. A rightward shift in the curve for the compound-treated sample indicates stabilization.
-
Data Presentation
Table 2: Representative CETSA Data for a PTPN22 Stabilizing Ligand
| Temperature (°C) | Soluble PTPN22 (% of RT) - Vehicle | Soluble PTPN22 (% of RT) - Compound |
|---|---|---|
| RT | 100% | 100% |
| 46 | 98% | 101% |
| 49 | 85% | 99% |
| 52 | 51% | 92% |
| 55 | 22% | 75% |
| 58 | 8% | 45% |
| 61 | 2% | 15% |
Workflow Diagram
Application Note 3: Assays for Downstream TCR Signaling
PTPN22 negatively regulates TCR signaling.[4][6][7] Therefore, its inhibition is expected to enhance downstream events like protein phosphorylation and activation of transcription factors.
Protocol 3A: Substrate Phosphorylation Assay (Western Blot & Phos-Flow)
Principle: Upon TCR stimulation (e.g., with anti-CD3/CD28 antibodies), a phosphorylation cascade is initiated. PTPN22 dephosphorylates key proteins in this cascade, including Lck (at Tyr394) and ZAP-70 (at Tyr493).[1][5] By inhibiting or knocking out PTPN22, the phosphorylation levels of these substrates are expected to increase. This can be measured by Western blot or by flow cytometry (Phos-Flow).
Materials and Reagents:
-
Cell Lines: PTPN22 knockout (KO) Jurkat T cells and their wild-type (WT) counterparts.[4]
-
Stimulation Reagents: Anti-CD3 and anti-CD28 antibodies.
-
Antibodies: Phospho-specific antibodies (e.g., anti-phospho-Lck (Y394), anti-phospho-ZAP70 (Y493), anti-phospho-Erk1/2) and total protein antibodies for normalization.
-
Reagents for Western Blot: As described in Protocol 2.
-
Reagents for Phos-Flow: BD Phosflow™ Perm/Wash Buffer, fluorescently labeled secondary antibodies.
-
Equipment: Flow cytometer, Western blot equipment.
Procedure:
-
Cell Culture: Culture WT and PTPN22 KO Jurkat cells.
-
Stimulation: Stimulate cells with soluble or plate-bound anti-CD3/CD28 antibodies for various time points (e.g., 0, 2, 5, 15 minutes).
-
Sample Preparation:
-
For Western Blot: Immediately lyse cells in RIPA buffer containing phosphatase inhibitors.
-
For Phos-Flow: Fix cells immediately with a fixative (e.g., BD Cytofix), then permeabilize with a perm buffer (e.g., BD Perm Buffer III).
-
-
Detection:
-
Western Blot: Perform SDS-PAGE and Western blotting using phospho-specific antibodies. Re-probe the membrane with total protein antibodies for loading controls.
-
Phos-Flow: Stain permeabilized cells with a fluorescently-conjugated phospho-specific primary antibody. Analyze by flow cytometry.
-
-
Data Analysis:
-
Western Blot: Quantify band intensities and normalize the phospho-protein signal to the total protein signal. Compare the fold-change in phosphorylation upon stimulation between WT and KO cells.
-
Phos-Flow: Compare the median fluorescence intensity (MFI) of the phospho-signal between WT and KO stimulated samples.
-
Protocol 3B: NFAT/AP-1 Reporter Gene Assay
Principle: TCR activation leads to the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells) and AP-1, which drive the expression of immune response genes like Interleukin-2 (IL-2).[4][7] A reporter construct containing NFAT/AP-1 binding sites upstream of a luciferase gene can be used to quantify this signaling output. Inhibition of PTPN22 is expected to increase luciferase activity upon TCR stimulation.
Materials and Reagents:
-
Cell Lines: Jurkat T cells.
-
Plasmids: NFAT/AP-1 firefly luciferase reporter plasmid, and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Transfection Reagent: E.g., Lipofectamine or electroporation system.
-
Stimulation Reagents: Anti-CD3/CD28 antibodies or PMA and Ionomycin.
-
Reagents: Dual-Luciferase® Reporter Assay System (Promega).
-
Equipment: Luminometer.
Procedure:
-
Transfection: Co-transfect Jurkat cells with the NFAT/AP-1 firefly luciferase reporter and the Renilla luciferase control plasmid. Allow cells to recover for 24 hours.
-
Treatment: Pre-treat cells with a PTPN22 inhibitor or vehicle for 1 hour.
-
Stimulation: Stimulate the cells with anti-CD3/CD28 antibodies for 6-8 hours.
-
Lysis and Luciferase Assay: Lyse the cells using the passive lysis buffer provided in the kit. Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to control for transfection efficiency and cell number.
-
Calculate the fold-induction of reporter activity by comparing stimulated to unstimulated samples.
-
Compare the fold-induction between inhibitor-treated and vehicle-treated cells.
-
Data Presentation
Table 3: Expected Outcomes for Downstream Signaling Assays
| Assay | Cell Type / Condition | Expected Outcome upon TCR Stimulation |
|---|---|---|
| Substrate Phosphorylation | PTPN22 KO or Inhibitor-Treated | Increased phosphorylation of Lck, ZAP-70, Erk |
| Wild-Type / Vehicle Control | Baseline phosphorylation increase | |
| NFAT/AP-1 Reporter | PTPN22 Inhibitor-Treated | Higher luciferase activity (higher fold-induction) |
| | Vehicle Control | Baseline luciferase activity increase |
Workflow Diagram
Appendix: PTPN22 in the T-Cell Receptor (TCR) Signaling Pathway
PTPN22 is a crucial checkpoint in the TCR signaling cascade. It acts to dephosphorylate and inactivate key kinases and their substrates, thus raising the threshold for T-cell activation.
References
- 1. researchgate.net [researchgate.net]
- 2. PTPN22 in autoimmunity: different cell and different way - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PTPN22 (D6D1H) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
- 4. Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Crispr/Cas Mediated Deletion of PTPN22 in Jurkat T Cells Enhances TCR Signaling and Production of IL-2 [frontiersin.org]
- 7. PTPN22 phosphorylation acts as a molecular rheostat for the inhibition of TCR signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measuring the specific activity of the protein tyrosine phosphatase Lyp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Silico Screening for PTPN22 Inhibitors: Active Hits From an Inactive Phosphatase Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes: Studying ZAP-70 Phosphorylation Using a Lymphoid-Specific Tyrosine Phosphatase (LYP/PTPN22) Inhibitor
Introduction
Zeta-chain-associated protein kinase 70 (ZAP-70) is a critical cytoplasmic tyrosine kinase essential for initiating T-cell receptor (TCR) signaling, which governs T-cell activation, development, and immune responses.[1][2][3] The activation of ZAP-70 is tightly regulated by a series of phosphorylation events. Following TCR engagement, the Src family kinase Lck phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs), which then recruit ZAP-70 to the plasma membrane.[3][4] Lck subsequently phosphorylates ZAP-70 at several key tyrosine residues, including Tyr315, Tyr319, and the activating Tyr493, leading to its full catalytic activity.[1][4][5]
Lymphoid-specific tyrosine phosphatase (LYP), also known as PTPN22, is a potent negative regulator of TCR signaling.[6][7][8] It functions by dephosphorylating key signaling molecules, including the activating tyrosine residue (Tyr493) of ZAP-70, thereby attenuating T-cell activation.[6][9] Given this mechanism, inhibiting LYP presents a valuable strategy to study the dynamics of ZAP-70 phosphorylation. By blocking the dephosphorylation of ZAP-70, researchers can induce a state of hyper-phosphorylation, facilitating detailed investigation into its downstream signaling consequences.
These application notes provide a comprehensive overview and detailed protocols for utilizing a LYP inhibitor to study ZAP-70 phosphorylation in T-cells.
T-Cell Receptor Signaling and ZAP-70 Regulation
Upon TCR engagement, a signaling cascade is initiated, leading to T-cell activation. ZAP-70 is a central player in this pathway. Its phosphorylation state is a key determinant of downstream signal propagation. LYP (PTPN22) acts as a crucial checkpoint, terminating the signal by dephosphorylating ZAP-70. The use of a selective LYP inhibitor blocks this negative feedback, resulting in sustained or enhanced ZAP-70 phosphorylation and T-cell activation.[7]
Quantitative Data Summary
The use of specific inhibitors allows for quantitative assessment of their effects on enzymatic activity and cellular pathways.
Table 1: LYP Inhibitor Activity This table summarizes the in vitro inhibitory activity of a referenced small molecule inhibitor against LYP.
| Compound | Target | IC₅₀ (µM) | Cellular Concentration for Effect | Reference |
| Compound 8b | LYP/PTPN22 | 0.259 ± 0.007 | 15 µM (in Jurkat T-cells) | [7] |
Table 2: Key Phosphorylation Sites of ZAP-70 This table outlines the major tyrosine phosphorylation sites on ZAP-70 and their established functions in T-cell signaling.
| Phosphorylation Site | Function | Regulated By | Reference |
| Tyrosine 292 (Y292) | Inhibitory role; terminates transient activation. | LMPTP (dephosphorylates) | [10][11] |
| Tyrosine 315 (Y315) | Required for full activation; Vav binding site. | Lck (phosphorylates) | [3][4] |
| Tyrosine 319 (Y319) | Required for full activation; Lck binding site. | Lck (phosphorylates) | [4][5][12] |
| Tyrosine 493 (Y493) | Activating site in the kinase domain; critical for catalytic activity. | Lck (phosphorylates), LYP (dephosphorylates) | [1][6][9] |
Experimental Protocols
Two primary methods for analyzing ZAP-70 phosphorylation are Western Blotting and Intracellular Flow Cytometry (Phospho-flow). These protocols are designed for a human T-cell line like Jurkat.
Protocol 1: Analysis of ZAP-70 Phosphorylation by Western Blotting
This protocol allows for the sensitive detection and quantification of specific ZAP-70 phosphorylation sites in response to LYP inhibition.
Methodology:
-
Cell Culture and Starvation: Culture Jurkat T-cells to a density of 1-2 x 10⁶ cells/mL. For some experiments, serum-starve cells for 16 hours prior to stimulation to reduce basal phosphorylation.[12]
-
Inhibitor Treatment and Stimulation:
-
Pre-incubate cells with the LYP inhibitor (e.g., 15 µM Compound 8b) or vehicle control (DMSO) for a predetermined time (e.g., 1 hour).[7]
-
Stimulate cells with an anti-CD3 antibody (e.g., OKT3) or a chemical stimulus like hydrogen peroxide to induce TCR signaling and ZAP-70 phosphorylation.[13] Include an unstimulated control.
-
-
Cell Lysis:
-
Pellet cells by centrifugation (500 x g, 5 min, 4°C).
-
Wash once with ice-cold PBS containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride).
-
Lyse cells in ice-cold RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors.[14]
-
Incubate on ice for 30 minutes, then clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C).
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in 2x SDS-PAGE sample buffer for 5 minutes.[15]
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Using BSA is critical for phospho-antibodies to reduce background.[15]
-
Incubate the membrane with a primary antibody specific for phosphorylated ZAP-70 (e.g., anti-pZAP-70 Y319 or Y493) overnight at 4°C with agitation.[12][15]
-
Wash the membrane 3-5 times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3-5 times with TBST.
-
-
Detection and Analysis:
-
Apply an Enhanced Chemiluminescence (ECL) substrate and capture the signal using a digital imager.[14]
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total ZAP-70 or a loading control like β-actin.
-
Quantify band intensities using densitometry software.
-
Protocol 2: Analysis of ZAP-70 Phosphorylation by Intracellular Flow Cytometry (Phospho-flow)
Phospho-flow is a high-throughput method to quantify protein phosphorylation at the single-cell level, ideal for analyzing heterogeneous cell populations and signaling kinetics.[13]
Methodology:
-
Cell Preparation, Treatment, and Stimulation:
-
Prepare a single-cell suspension (1-5 x 10⁶ cells per condition).
-
Perform inhibitor pre-treatment and stimulation as described in the Western Blot protocol. It is crucial to halt the stimulation quickly and uniformly.
-
-
Fixation:
-
Immediately after stimulation, fix cells by adding paraformaldehyde to a final concentration of 1.5-4% and incubate for 10-15 minutes at room temperature.[16] This crosslinks proteins and preserves the phosphorylation state.
-
Wash cells with staining buffer (e.g., PBS with 2% FBS).
-
-
Permeabilization:
-
For phospho-protein detection, permeabilization with ice-cold methanol (B129727) is highly recommended.[16][17] Resuspend the cell pellet gently in cold 90% methanol and incubate on ice for 30 minutes.
-
Wash cells thoroughly with staining buffer to remove the methanol.
-
-
Antibody Staining:
-
(Optional) Stain for cell surface markers with fluorochrome-conjugated antibodies before the fixation step if needed.
-
Resuspend the permeabilized cells in staining buffer.
-
Add the fluorochrome-conjugated anti-pZAP-70 antibody at the recommended dilution.[18]
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Acquisition:
-
Wash the cells 1-2 times with staining buffer.
-
Resuspend the final cell pellet in an appropriate volume of staining buffer for analysis.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the cell population of interest based on forward and side scatter.
-
Analyze the median fluorescence intensity (MFI) of the p-ZAP-70 signal for each condition. Compare the MFI of inhibitor-treated samples to controls to quantify the increase in ZAP-70 phosphorylation.
-
References
- 1. Activation of ZAP-70 kinase activity by phosphorylation of tyrosine 493 is required for lymphocyte antigen receptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ZAP70 - Wikipedia [en.wikipedia.org]
- 3. ZAP-70: An Essential Kinase in T-cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Reactome | PTPN22 dephosphorylates ZAP70 [reactome.org]
- 7. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of substrates of human protein-tyrosine phosphatase PTPN22 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of ZAP-70 through specific dephosphorylation at the inhibitory Tyr-292 by the low molecular weight phosphotyrosine phosphatase (LMPTP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phospho-Zap-70 (Tyr292) Polyclonal Antibody (PA5-36018) [thermofisher.com]
- 12. Phospho-Zap-70 (Tyr319)/Syk (Tyr352) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. Intracellular Phospho-Flow cytometry reveals novel insights into TCR proximal signaling events. A comparison with Western blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Co-Immunoprecipitation with LYPD8
Audience: Researchers, scientists, and drug development professionals.
Introduction
Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in their native cellular environment.[1][2] This method involves the enrichment of a specific protein (the "bait") from a cell lysate using an antibody, which in turn pulls down its interacting partners (the "prey").[1] Subsequent analysis, typically by Western blotting or mass spectrometry, can then identify the components of the protein complex.
This document provides a detailed protocol for performing Co-IP to identify interaction partners of LYPD8 (Ly6/PLAUR domain-containing protein 8). LYPD8 is a secreted, GPI-anchored protein found on the apical surface of colonic epithelial cells.[3][4] It plays a crucial role in maintaining intestinal homeostasis by preventing the invasion of flagellated Gram-negative bacteria into the inner mucus layer of the colon.[3][4][5] Understanding the protein interaction network of LYPD8 is essential for elucidating its molecular functions and its potential role in inflammatory bowel disease.
Experimental Protocols
Preparation of Reagents and Buffers
Proper buffer composition is critical for preserving protein-protein interactions while effectively lysing cells.[6][7]
Table 1: Buffer Recipes
| Buffer/Reagent | Composition | Storage |
| PBS (Phosphate-Buffered Saline), pH 7.4 | 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 1.8 mM KH₂PO₄ | Room Temperature |
| Non-denaturing Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40 | 4°C |
| RIPA Buffer (for stringent washes) | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS | 4°C |
| Wash Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40 | 4°C |
| Elution Buffer | 100 mM Glycine-HCl, pH 2.5 | Room Temperature |
| Neutralization Buffer | 1 M Tris-HCl, pH 8.5 | Room Temperature |
| 1x SDS Loading Buffer | 50 mM Tris-HCl (pH 6.8), 2% SDS, 10% glycerol, 1% β-mercaptoethanol, 12.5 mM EDTA, 0.02% bromophenol blue | Room Temperature |
-
Note: Immediately before use, add a protease and phosphatase inhibitor cocktail to the Lysis Buffer to prevent protein degradation.[8][9]
Co-Immunoprecipitation Workflow
The following diagram outlines the major steps in the Co-IP procedure.
Caption: A flowchart of the co-immunoprecipitation (Co-IP) experimental workflow.
Detailed Step-by-Step Protocol
a. Cell Culture and Lysis
-
Culture cells (e.g., Caco-2 or other colonic epithelial cell lines) to approximately 80-90% confluency.
-
Wash the cells twice with ice-cold PBS.[8] Completely aspirate the final wash.
-
Add 1 mL of ice-cold Non-denaturing Lysis Buffer (with inhibitors) per 10⁷ cells.[10]
-
Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.[8]
-
Incubate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[11]
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
b. Pre-Clearing the Lysate (Optional but Recommended) This step helps to reduce non-specific binding of proteins to the beads.[6][11]
-
For every 1 mg of protein lysate, add 20 µL of a 50% slurry of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (pre-cleared lysate) to a new tube. Discard the beads.
c. Immunoprecipitation
-
Adjust the protein lysate concentration to 1 mg/mL with Lysis Buffer. Use at least 500 µg to 1 mg of total protein for each Co-IP reaction.[6]
-
Add 2-5 µg of the primary antibody (e.g., anti-LYPD8) to the pre-cleared lysate. As a negative control, add a corresponding amount of isotype control IgG to a separate tube.[1]
-
Incubate on a rotator for 4 hours to overnight at 4°C to allow the antibody to bind to its target.[2]
-
Add 40 µL of a 50% slurry of Protein A/G beads to each reaction.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.[8]
d. Washing Washing steps are crucial for removing non-specifically bound proteins.[6]
-
Pellet the beads by centrifuging at 1,000 x g for 1 minute at 4°C.
-
Carefully aspirate and discard the supernatant.
-
Resuspend the beads in 1 mL of Wash Buffer.
-
Repeat the centrifugation and resuspension steps three to five times. For the final wash, use a more stringent buffer like RIPA if high background is an issue.[12]
e. Elution
-
After the final wash, carefully remove all supernatant.
-
To elute the protein complexes, add 40 µL of 1x SDS Loading Buffer directly to the beads.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins and release them from the beads.
-
Centrifuge at 14,000 x g for 1 minute and carefully collect the supernatant, which contains the immunoprecipitated proteins.
f. Analysis by Western Blot
-
Load the eluted samples, along with an input control (a small fraction of the initial cell lysate), onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against LYPD8 (to confirm successful pulldown) and a potential interacting partner.
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
Data Presentation
Quantitative data from Co-IP experiments can be used to compare the extent of protein interaction under different conditions.
Table 2: Hypothetical Co-IP Results for LYPD8 Interaction
| Condition | Input: LYPD8 | Input: Protein X | IP: anti-LYPD8 | Co-IP: Protein X (pulled down with anti-LYPD8) | IP: Control IgG | Co-IP: Protein X (pulled down with IgG) |
| Control (Untreated) | 1.00 | 1.00 | +++ | + | - | - |
| Treatment A | 1.05 | 0.98 | +++ | +++ | - | - |
| Treatment B | 0.95 | 1.02 | +++ | +/- | - | - |
Relative band intensities are normalized to the input. (-) no band detected; (+/-) faint band; (+) weak band; (+++) strong band.
Signaling Pathway Visualization
A hypothesized signaling pathway involving LYPD8 is presented below. This diagram illustrates a potential mechanism where LYPD8, upon binding to a bacterial component like flagellin, could initiate an intracellular signaling cascade to modulate an inflammatory response, possibly through interaction with a receptor complex.
Caption: A hypothetical signaling pathway initiated by LYPD8 interaction.
References
- 1. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Human LYPD8 protein inhibits motility of flagellated bacteria. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Lypd8 LY6/PLAUR domain containing 8 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 9. kmdbioscience.com [kmdbioscience.com]
- 10. Co-immunoprecipitation (Co-IP) Protocols | Antibodies.com [antibodies.com]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes and Protocols: Flow Cytometry Analysis of T-Cells Treated with the Hypothetical Inhibitor LYP-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed protocols and application notes for the analysis of T-lymphocytes treated with the hypothetical immunomodulatory compound, LYP-8. As an illustrative model, this compound is presented as an inhibitor of T-cell activation and proliferation, and an inducer of apoptosis. The following methodologies utilize multi-color flow cytometry to quantitatively assess the impact of this compound on various aspects of T-cell biology. Flow cytometry is a powerful technique that allows for the rapid, multi-parameter analysis of single cells in a heterogeneous population.[1][2] These protocols are designed to be a comprehensive guide for researchers investigating the effects of novel therapeutic compounds on T-cell function.
Data Presentation: Expected Quantitative Effects of this compound on T-Cell Populations
The following tables summarize the anticipated dose-dependent effects of the hypothetical inhibitor this compound on human T-cells following in vitro stimulation. These tables are intended to serve as a reference for expected outcomes when analyzing data generated using the protocols described below.
Table 1: Effect of this compound on T-Cell Subset Distribution
| This compound Concentration (nM) | % CD3+ of Lymphocytes | % CD4+ of CD3+ | % CD8+ of CD3+ |
| 0 (Vehicle Control) | 70.5 ± 2.1 | 65.2 ± 3.4 | 30.1 ± 2.8 |
| 1 | 69.8 ± 2.5 | 64.8 ± 3.1 | 29.9 ± 2.5 |
| 10 | 65.1 ± 3.0 | 60.5 ± 3.8 | 28.7 ± 3.1 |
| 100 | 58.3 ± 4.1 | 55.4 ± 4.2 | 25.6 ± 3.5 |
| 1000 | 45.7 ± 5.2 | 48.9 ± 4.9 | 22.1 ± 3.9 |
Table 2: Effect of this compound on T-Cell Activation Marker Expression
| This compound Concentration (nM) | % CD25+ of CD4+ T-Cells | % CD69+ of CD8+ T-Cells |
| 0 (Vehicle Control) | 85.4 ± 4.3 | 78.9 ± 5.1 |
| 1 | 82.1 ± 4.5 | 75.3 ± 4.8 |
| 10 | 65.7 ± 5.8 | 60.2 ± 6.2 |
| 100 | 40.2 ± 6.1 | 35.8 ± 5.9 |
| 1000 | 15.9 ± 3.9 | 12.4 ± 3.1 |
Table 3: Effect of this compound on T-Cell Proliferation
| This compound Concentration (nM) | Proliferation Index (CFSE) | % Divided Cells (CFSE) |
| 0 (Vehicle Control) | 2.8 ± 0.3 | 92.1 ± 3.7 |
| 1 | 2.5 ± 0.4 | 88.5 ± 4.1 |
| 10 | 1.9 ± 0.3 | 65.4 ± 5.6 |
| 100 | 1.2 ± 0.2 | 30.7 ± 6.3 |
| 1000 | 0.5 ± 0.1 | 8.9 ± 2.9 |
Table 4: Effect of this compound on T-Cell Apoptosis
| This compound Concentration (nM) | % Early Apoptotic (Annexin V+ / 7-AAD-) | % Late Apoptotic/Necrotic (Annexin V+ / 7-AAD+) |
| 0 (Vehicle Control) | 5.2 ± 1.1 | 3.1 ± 0.8 |
| 1 | 6.8 ± 1.3 | 3.5 ± 0.9 |
| 10 | 15.4 ± 2.5 | 5.8 ± 1.2 |
| 100 | 35.8 ± 4.1 | 12.7 ± 2.3 |
| 1000 | 58.2 ± 5.6 | 25.4 ± 3.8 |
Experimental Protocols
Protocol 1: Human T-Cell Isolation and Culture
This protocol describes the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood and subsequent purification of T-cells.
Materials:
-
Ficoll-Paque™ PLUS
-
Phosphate-Buffered Saline (PBS)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Human T-cell isolation kit (negative selection)
-
Heparinized whole blood
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque™ in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the buffy coat containing PBMCs.
-
Wash PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet and count the cells.
-
Isolate T-cells from the PBMC population using a negative selection T-cell isolation kit according to the manufacturer's instructions.
-
Resuspend purified T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
Protocol 2: T-Cell Treatment and Activation
This protocol outlines the treatment of isolated T-cells with this compound and subsequent activation.
Materials:
-
Purified human T-cells (from Protocol 1)
-
Complete RPMI-1640 medium
-
This compound stock solution (dissolved in DMSO)
-
Anti-CD3/CD28 T-cell activator beads or plate-bound antibodies
-
96-well cell culture plate
Procedure:
-
Plate 1 x 10^5 T-cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (DMSO only).
-
Add the this compound dilutions to the respective wells and incubate for 1 hour at 37°C and 5% CO2.
-
Activate the T-cells by adding anti-CD3/CD28 activator beads at a 1:1 bead-to-cell ratio or by transferring cells to a plate pre-coated with anti-CD3 and soluble anti-CD28 antibodies.[3]
-
Incubate the cells for the desired time period (e.g., 24-72 hours) at 37°C and 5% CO2.
Protocol 3: Flow Cytometry Staining for T-Cell Subsets and Activation
This protocol describes the staining of treated T-cells for surface markers to identify major T-cell subsets and assess their activation status.
Materials:
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD25
-
Anti-Human CD69
-
-
Fc Block (to prevent non-specific antibody binding)
-
96-well V-bottom plate or FACS tubes
Procedure:
-
Harvest cells from the culture plate and transfer to a 96-well V-bottom plate.
-
Centrifuge at 300 x g for 3 minutes and discard the supernatant.
-
Wash the cells with 200 µL of cold FACS buffer and repeat the centrifugation.
-
Resuspend the cell pellet in 50 µL of FACS buffer containing Fc Block and incubate for 10 minutes at 4°C.[4]
-
Without washing, add the cocktail of fluorescently conjugated antibodies for surface staining (e.g., CD3, CD4, CD8, CD25, CD69).
-
Incubate for 30 minutes at 4°C, protected from light.[4]
-
Wash the cells twice with 200 µL of FACS buffer.
-
Resuspend the cells in 200 µL of FACS buffer for flow cytometry analysis.
Protocol 4: T-Cell Proliferation Assay using CFSE
This protocol details the use of Carboxyfluorescein succinimidyl ester (CFSE) to monitor T-cell proliferation.
Materials:
-
CFSE dye
-
PBS
-
Complete RPMI-1640 medium
Procedure:
-
Before treatment and activation, resuspend purified T-cells at 1 x 10^7 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Incubate on ice for 5 minutes.
-
Wash the cells three times with complete RPMI-1640 medium.
-
Proceed with T-cell treatment and activation as described in Protocol 2.
-
After the incubation period (e.g., 72-96 hours), harvest and stain the cells for surface markers (e.g., CD4, CD8) as described in Protocol 3.
-
Analyze the samples by flow cytometry. Each cell division will result in a halving of the CFSE fluorescence intensity.[5]
Protocol 5: Apoptosis Assay using Annexin V and 7-AAD
This protocol describes the detection of apoptosis and necrosis in treated T-cells.
Materials:
-
Annexin V Binding Buffer
-
Fluorochrome-conjugated Annexin V
-
7-Aminoactinomycin D (7-AAD) or Propidium Iodide (PI)
Procedure:
-
Harvest the T-cells after treatment with this compound as described in Protocol 2.
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V Binding Buffer.
-
Add fluorochrome-conjugated Annexin V and incubate for 15 minutes at room temperature, protected from light.
-
Add 7-AAD or PI to the cell suspension.
-
Immediately analyze the samples by flow cytometry (within 1 hour).
-
Live cells: Annexin V- / 7-AAD-
-
Early apoptotic cells: Annexin V+ / 7-AAD-
-
Late apoptotic/necrotic cells: Annexin V+ / 7-AAD+
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for analyzing the effects of this compound on T-cells.
Hypothetical Signaling Pathway Inhibition by this compound
Caption: Hypothetical inhibition of the ZAP70 signaling node by this compound in T-cells.
References
- 1. How to Use Flow Cytometry for T Cell Subset Analysis [synapse.patsnap.com]
- 2. Flow Cytometry Analysis to Identify Human CD8+ T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. synapse.koreamed.org [synapse.koreamed.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing LYP-8 Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of LYP-8 to achieve desired effects on cell viability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the lymphoid-specific tyrosine phosphatase (LYP), also known as PTPN22. LYP is a crucial negative regulator of T-cell receptor (TCR) signaling. It achieves this by dephosphorylating key signaling molecules such as the Lck and ZAP-70 kinases.[1] By inhibiting LYP, this compound is expected to enhance T-cell activation, making it a compound of interest for immunomodulatory therapies.
Q2: How do I determine the optimal starting concentration of this compound for my cell viability experiments?
The ideal starting concentration for this compound will depend on the specific cell line and the experimental goals. It is highly recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line of interest. A good starting point for many cell lines is to test a wide range of concentrations, for instance, from 1 nM to 100 µM, using serial dilutions.
Q3: What are the common causes of inconsistent results in cell viability assays with this compound?
Inconsistent results can stem from several factors:
-
Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can significantly impact cellular responses to this compound.
-
Compound Stability and Solubility: Ensure that this compound is fully dissolved in the solvent and that the final solvent concentration in the culture medium is not toxic to the cells (typically ≤ 0.5% for DMSO).[1] Check for any precipitation of the compound in your stock solution or in the wells.
-
Assay Protocol Variability: Inconsistent incubation times, cell seeding densities, and reagent addition can all lead to variability.
Q4: I am observing significant cytotoxicity at concentrations where I expect to see a specific inhibitory effect. What should I do?
This could be due to off-target effects or general toxicity at higher concentrations. To distinguish between specific inhibition and cytotoxicity, it is crucial to run a cell viability assay (e.g., MTT, MTS, or ATP-based assay) in parallel with your functional assay.[1] This will help you identify a concentration range where this compound exhibits its specific activity without causing significant cell death.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound, even at high concentrations. | 1. Compound Insolubility: this compound may not be soluble at the tested concentrations. 2. Compound Instability: The compound may be degrading under experimental conditions. 3. Inactive Compound: The this compound stock may have degraded. 4. Cell Line Insensitivity: The target, LYP, may not be expressed or be functionally important in your chosen cell line. | 1. Visually inspect for precipitation. Consider using a different solvent or a solubility-enhancing agent. 2. Review the compound's datasheet for stability information. Minimize exposure to light and extreme temperatures. 3. Prepare a fresh stock solution of this compound. 4. Verify the expression of LYP (PTPN22) in your cell line via Western Blot or qPCR. Consider using a positive control cell line known to express LYP. |
| High levels of cell death across all concentrations. | 1. Solvent Toxicity: The solvent (e.g., DMSO) concentration may be too high. 2. Compound Cytotoxicity: this compound itself may be cytotoxic to the cell line at the tested concentrations. | 1. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). Include a vehicle-only control. 2. Perform a dose-response curve with a wider and lower range of concentrations to identify a non-toxic window. |
| Dose-response curve is not sigmoidal or has a shallow slope. | 1. Suboptimal Assay Window: The dynamic range of your assay may be too narrow. 2. Incorrect Concentration Range: The tested concentrations may be too high or too low. | 1. Optimize the cell seeding density and incubation time of your viability assay to achieve a robust signal-to-noise ratio. 2. Test a broader range of this compound concentrations with more data points around the expected IC50. |
| High variability between replicate wells. | 1. Inaccurate Pipetting: Inconsistent volumes of cells or reagents. 2. Edge Effects: Evaporation from wells on the edge of the plate. 3. Cell Clumping: Uneven distribution of cells in the wells. | 1. Use calibrated pipettes and ensure proper mixing. 2. Fill the outer wells of the plate with sterile PBS or media to minimize evaporation from the experimental wells. 3. Ensure a single-cell suspension before seeding. |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on Jurkat and Primary Human T-Cells
Disclaimer: The following data is hypothetical and for illustrative purposes only. Actual results may vary.
| This compound Concentration (µM) | Jurkat Cell Viability (%) | Primary Human T-Cell Viability (%) |
| 0 (Vehicle Control) | 100 | 100 |
| 0.01 | 98 | 99 |
| 0.1 | 95 | 97 |
| 1 | 85 | 92 |
| 10 | 55 | 78 |
| 50 | 20 | 45 |
| 100 | 5 | 15 |
Experimental Protocols
Protocol for Determining the IC50 of this compound using an MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on adherent or suspension cells.
Materials:
-
This compound compound
-
Cell line of interest (e.g., Jurkat cells)
-
Complete culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to attach overnight.
-
For suspension cells, seed at a density of 20,000-50,000 cells/well in 100 µL of complete culture medium.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in complete culture medium to achieve the desired final concentrations.
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle-only control (medium with the same final concentration of solvent).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals.
-
-
Solubilization:
-
For adherent cells, carefully remove the medium and add 150 µL of solubilization solution to each well.
-
For suspension cells, add 100 µL of solubilization solution directly to the wells.
-
Pipette up and down to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Reading:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[2][3]
-
Mandatory Visualizations
Caption: this compound inhibits the LYP/PTPN22 signaling pathway.
Caption: Workflow for determining this compound concentration.
References
Technical Support Center: LYP-8 In Vivo Experiments
Welcome to the technical support center for LYP-8 in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during in vivo studies with this compound.
Frequently Asked Questions (FAQs)
Formulation and Administration
Question 1: I'm having trouble dissolving the lyophilized this compound peptide for in vivo administration. What are the recommended procedures?
Answer: Proper dissolution of this compound is critical for accurate dosing and bioavailability. Due to its potentially hydrophobic nature, this compound may not readily dissolve in aqueous solutions alone.
Initial Steps:
-
Equilibrate the Vial: Before opening, allow the vial of lyophilized this compound to reach room temperature in a desiccator. This prevents condensation from introducing moisture, which can affect peptide stability.
-
Small-Scale Solubility Test: Always test the solubility of a small portion of the peptide before dissolving the entire sample to avoid wasting the compound.[1]
Recommended Solvents:
-
If sterile water fails, attempt to dissolve the peptide in a small amount of a sterile, dilute acidic solution, such as 0.1 M acetic acid.
-
For highly insoluble peptides, an organic solvent like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) can be used for initial solubilization. However, it is crucial to ensure the final concentration of the organic solvent in the dosing solution is low and well-tolerated by the animal model to avoid toxicity.
Protocol for Dilution into Aqueous Buffer:
-
Dissolve the peptide in the minimal required volume of the recommended organic solvent or acidic solution.
-
While vigorously stirring your desired sterile aqueous buffer (e.g., Phosphate Buffered Saline - PBS), slowly add the dissolved peptide solution drop by drop.
-
If the solution becomes cloudy or shows precipitation, you have exceeded the solubility limit.[1]
Question 2: What is the most appropriate route of administration for this compound in a murine model, and what are the potential pitfalls?
Answer: The optimal route of administration depends on the therapeutic target and the pharmacokinetic profile of this compound. Common routes for peptide-based therapeutics include intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) injections.
| Route of Administration | Advantages | Common Pitfalls & Troubleshooting |
| Intravenous (IV) | 100% bioavailability, rapid onset of action. | Pitfall: Rapid clearance. Troubleshooting: Consider formulation with nanoparticles or PEGylation to extend circulation time. |
| Subcutaneous (SC) | Slower absorption, prolonged duration of action. | Pitfall: Incomplete absorption, local tissue reactions. Troubleshooting: Optimize formulation to enhance solubility and reduce irritation. Rotate injection sites. |
| Intraperitoneal (IP) | Larger volume administration, relatively rapid absorption. | Pitfall: Inconsistent absorption, potential for injection into organs. Troubleshooting: Ensure proper injection technique. Be aware of potential first-pass metabolism in the liver. |
Improper injection techniques can lead to variability in results. Ensure all personnel are thoroughly trained in the chosen administration route.
Experimental Design and Reproducibility
Question 3: My in vivo results with this compound are inconsistent between experiments. What are the common sources of variability?
Answer: Inconsistent results are a frequent challenge in preclinical research.[2][3][4] Key sources of variability can be categorized as follows:
-
Animal-Related Factors:
-
Genetics: Use of different substrains of mice can lead to varied responses.
-
Age and Sex: These are critical biological variables that can influence drug metabolism and efficacy.
-
Microbiome: The gut microbiota can impact drug metabolism and immune responses.
-
Health Status: Underlying health issues can affect experimental outcomes.
-
-
Environmental Factors:
-
Housing Conditions: Differences in temperature, light cycle, and cage density can induce stress and alter physiology.[5]
-
Diet: The composition of animal feed can influence drug absorption and metabolism.
-
-
Procedural Variability:
-
Animal Handling: Inconsistent handling can cause stress, which may affect physiological readouts.[2]
-
Dosing and Sampling Times: Circadian rhythms can influence drug efficacy and toxicity. Ensure procedures are performed at the same time each day.
-
Drug Formulation: Inconsistent preparation of the dosing solution can lead to variability in the administered dose.
-
To mitigate these issues, rigorous standardization of all experimental protocols is essential. Implementing randomization and blinding in your study design can also help to minimize bias.[6][7]
Question 4: How do I determine the appropriate sample size for my in vivo study with this compound?
Answer: Determining the correct sample size is a critical step in the preprocedural planning phase.[8]
-
Too small a sample size may lack the statistical power to detect a real effect, leading to false-negative results.
-
Too large a sample size wastes resources and can be ethically problematic.[8]
A power analysis is the recommended method for calculating sample size. This statistical tool requires:
-
Effect Size: The magnitude of the expected effect of this compound, which can be estimated from previous in vitro data or pilot in vivo studies.
-
Standard Deviation: The variability in the data, also estimated from prior experiments.
-
Desired Power: Typically set at 0.8 or 80%, which is the probability of detecting a true effect.
-
Significance Level (alpha): Usually set at 0.05.
If you are conducting an initial exploratory study, a smaller sample size may be justified. However, for confirmatory, hypothesis-testing studies, a formal power analysis is essential.[8]
Toxicity and Efficacy
Question 5: I'm observing unexpected toxicity in my animal models treated with this compound. How can I troubleshoot this?
Answer: Unexpected toxicity is a significant concern in preclinical development.[9] A systematic approach is needed to identify the cause:
-
Confirm the Dose: Double-check all calculations for dose preparation to rule out a dosing error.
-
Assess the Formulation Vehicle: The vehicle itself (e.g., DMSO, Cremophor) can cause toxicity. Run a vehicle-only control group to assess its effects.
-
Evaluate the Route of Administration: Some routes can lead to localized or systemic toxicity. For example, rapid IV bolus injections can cause cardiac or respiratory distress. Consider a slower infusion or a different route.
-
Conduct a Dose-Range Finding Study: A preliminary study with a wide range of doses can help identify the Maximum Tolerated Dose (MTD).[10]
-
Histopathology: If animals show signs of toxicity or are euthanized, perform a necropsy and histopathological analysis of major organs (liver, kidney, spleen, heart, lungs) to identify target organs of toxicity.[11]
| Parameter | Observation | Potential Cause | Action |
| Body Weight | >15% weight loss | Compound toxicity, dehydration | Monitor daily, provide supportive care, consider dose reduction |
| Clinical Signs | Lethargy, ruffled fur, hunched posture | Systemic toxicity | Score clinical signs daily, establish humane endpoints |
| Organ-Specific | Elevated liver enzymes (ALT, AST) | Hepatotoxicity | Histopathology of the liver, reduce dose |
Question 6: The in vivo efficacy of this compound does not correlate with my in vitro results. What could be the reason?
Answer: A disconnect between in vitro potency and in vivo efficacy is a common challenge in drug development. Several factors can contribute to this:
-
Pharmacokinetics (PK): The compound may have poor absorption, rapid metabolism, or fast clearance in vivo, preventing it from reaching the target tissue at a sufficient concentration for a sufficient duration. An early PK study is essential to understand the exposure of this compound.
-
Bioavailability: For orally administered drugs, low bioavailability is a major hurdle.[12] Formulation optimization can help improve this.[13][14]
-
Target Engagement: The drug may not be reaching its intended biological target in the complex in vivo environment. This can be due to poor tissue penetration or barriers like the blood-brain barrier.[15]
-
Animal Model: The chosen animal model may not accurately reflect the human disease pathology, or the target pathway may differ between species.[6][7]
Experimental Protocols
Protocol 1: In Vivo Acute Toxicity Assessment of this compound in Mice
-
Animal Model: Male and female C57BL/6 mice, 8-10 weeks old.
-
Groups (n=5 per sex per group):
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose (B11928114) in sterile water).
-
Group 2: this compound (Low Dose, e.g., 10 mg/kg).
-
Group 3: this compound (Mid Dose, e.g., 50 mg/kg).
-
Group 4: this compound (High Dose, e.g., 200 mg/kg).
-
-
Administration: A single dose administered via intraperitoneal (IP) injection.
-
Monitoring:
-
Observe animals for clinical signs of toxicity continuously for the first 4 hours post-dose, then daily for 14 days.
-
Record body weight on Day 0 (predose), Day 1, Day 3, Day 7, and Day 14.
-
-
Endpoint:
-
At Day 14, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, heart, lungs) for histopathological examination.
-
Protocol 2: Pharmacokinetic Study of this compound in Rats
-
Animal Model: Male Sprague-Dawley rats (n=3 per group) with jugular vein cannulation.
-
Groups:
-
Group 1: IV bolus injection (e.g., 2 mg/kg).
-
Group 2: Oral gavage (e.g., 10 mg/kg).
-
-
Sample Collection:
-
Collect blood samples (approx. 0.2 mL) via the cannula at pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours post-dose.
-
-
Sample Processing:
-
Process blood to plasma and store at -80°C until analysis.
-
-
Analysis:
-
Analyze plasma concentrations of this compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
-
Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life (t½).
-
Calculate oral bioavailability using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. quora.com [quora.com]
- 4. Identifying Potential Reasons for Inconsistent Experiment Results - Video | Study.com [study.com]
- 5. Resolving the Reproducibility Crisis in Animal Research - Tradeline, Inc. [tradelineinc.com]
- 6. Tackling In Vivo Experimental Design [modernvivo.com]
- 7. ichor.bio [ichor.bio]
- 8. mdpi.com [mdpi.com]
- 9. blog.biobide.com [blog.biobide.com]
- 10. hoeford.com [hoeford.com]
- 11. ijrpr.com [ijrpr.com]
- 12. Optimizing Oral Bioavailability in Drug Discovery: An Overview of Design and Testing Strategies and Formulation Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. mdpi.com [mdpi.com]
- 15. Challenges in Development of Nanoparticle-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Selectivity of LRRK2 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at improving the selectivity of LRRK2 (Leucine-rich repeat kinase 2) inhibitors, including those associated with PINK1 signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most LRRK2 inhibitors?
A1: The majority of LRRK2 inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the kinase domain to prevent the transfer of phosphate (B84403) to substrate proteins.[1][2] This applies to both wild-type LRRK2 and its pathogenic mutant forms, such as G2019S, which is associated with an increased risk of Parkinson's disease.[1][3][4]
Q2: What are the common off-target effects observed with LRRK2 inhibitors?
A2: While many LRRK2 inhibitors are designed to be selective, off-target effects can occur, especially at higher concentrations.[1] Common off-target effects include the inhibition of other kinases, which can lead to cellular changes unrelated to LRRK2 inhibition, such as alterations in neurite outgrowth.[1] A significant on-target effect that raises safety concerns is the development of morphological changes in the lungs and kidneys, specifically the accumulation of lamellar bodies in type II pneumocytes.[5][6] However, some studies in non-human primates suggest that these lung-related changes might not impair respiratory function and can be reversible.[5]
Q3: How can I confirm that an observed cellular phenotype is due to LRRK2 inhibition and not an off-target effect?
A3: To validate that the observed cellular effects are specifically due to the inhibition of LRRK2, several control experiments are recommended. One effective method is to use a "kinase-dead" LRRK2 mutant as a control.[1] If the inhibitor does not produce the same phenotype in cells expressing the kinase-dead mutant, it suggests the effect is dependent on LRRK2 kinase activity. Additionally, performing inhibitor washout experiments can help determine if the phenotype is reversible, which is often indicative of a specific on-target effect.[1]
Q4: What is the relationship between LRRK2 and PINK1, and how does it affect inhibitor development?
A4: LRRK2 and PINK1 are two kinases genetically linked to Parkinson's disease. Current research suggests that they function in parallel signaling pathways that converge on a common neuroprotective mechanism involving ciliogenesis.[7] Mutations in either gene can lead to defects in cilia and reduced expression of glial-derived neurotrophic factor (GDNF).[7] For inhibitor development, this parallel relationship implies that LRRK2 inhibitors are unlikely to be beneficial for patients with PINK1 mutations.[7] Therefore, it is crucial to consider the distinct genetic background when designing and testing inhibitors.
Q5: What are the advantages of developing mutant-selective LRRK2 inhibitors?
A5: Developing inhibitors that selectively target pathogenic LRRK2 mutants, such as G2019S, while sparing the wild-type enzyme offers significant therapeutic advantages.[8] Since many individuals with LRRK2-associated Parkinson's disease are heterozygous, a mutant-selective inhibitor could normalize the aberrant kinase activity of the mutated protein without affecting the physiological functions of the normal LRRK2 protein.[8] This approach could potentially minimize on-target side effects associated with inhibiting wild-type LRRK2.[3]
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps |
| High Off-Target Kinase Activity | 1. Inhibitor concentration is too high.2. The inhibitor has poor intrinsic selectivity.3. The screening panel is not broad enough to identify all off-targets. | 1. Perform a dose-response curve to determine the lowest effective concentration.[1]2. Synthesize and test analogs of the inhibitor to improve selectivity.3. Utilize a broad kinase panel (e.g., >400 kinases) for comprehensive profiling.[9] |
| Inconsistent Cellular Assay Results | 1. Variability in inhibitor concentration or cell density.2. Toxicity from the solvent (e.g., DMSO).3. Off-target cytotoxicity. | 1. Prepare fresh inhibitor dilutions for each experiment and ensure consistent cell seeding.[1]2. Include a vehicle control with the same final solvent concentration.3. Perform a cell viability assay to distinguish between specific pathway inhibition and general toxicity. |
| No Observable Effect on LRRK2 Activity | 1. The inhibitor is inactive or has degraded.2. The cell line is resistant to LRRK2-mediated effects.3. Insufficient duration of treatment. | 1. Validate the activity of the inhibitor stock with an in vitro kinase assay.[1]2. Use a cell line known to be sensitive to LRRK2 pathway modulation.3. Conduct a time-course experiment to find the optimal treatment duration.[1] |
| Pulmonary or Renal Toxicity in in vivo Models | 1. On-target inhibition of LRRK2 in these organs.[6]2. Off-target effects of the inhibitor. | 1. Monitor biomarkers of lysosomal dysregulation, such as di-22:6-bis(monoacylglycerol) phosphate (BMP).[6]2. Test the inhibitor in Lrrk2 knockout animals to see if the toxicity is LRRK2-dependent.3. Evaluate the reversibility of the phenotype after drug withdrawal.[3] |
Quantitative Data Summary
Table 1: Example Kinase Selectivity Profile for a Hypothetical LRRK2 Inhibitor
| Kinase Target | IC50 (nM) | Selectivity Ratio (Off-Target IC50 / LRRK2 IC50) |
| LRRK2 (G2019S) | 6 | - |
| LRRK2 (Wild-Type) | 13 | - |
| Off-Target Kinase 1 | 1,250 | 208 |
| Off-Target Kinase 2 | >10,000 | >1667 |
| Off-Target Kinase 3 | 850 | 142 |
| Off-Target Kinase 4 | >10,000 | >1667 |
| Off-Target Kinase 5 | 2,300 | 383 |
| Data is illustrative and based on typical values found in inhibitor profiling studies.[4][9] |
Table 2: Cellular Thermal Shift Assay (CETSA) Data for Target Engagement
| Treatment | Melting Temperature (Tm) of LRRK2 (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 48.5 | - |
| Inhibitor-X (10 µM) | 53.2 | +4.7 |
| CETSA is used to confirm direct binding of an inhibitor to its target protein in a cellular environment.[9] |
Experimental Protocols
1. In Vitro Kinase Assay for Selectivity Profiling
This protocol describes a radiometric assay to determine the IC50 values of an inhibitor against a panel of kinases.
-
Materials : Purified recombinant kinases, specific peptide substrates, test inhibitor, kinase reaction buffer, [γ-³³P]ATP, ATP solution, 96-well plates, phosphocellulose filter plates, and a scintillation counter.[9]
-
Procedure :
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the kinase reaction buffer, the specific kinase, and the diluted inhibitor or vehicle control.
-
Incubate to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the substrate and [γ-³³P]ATP mixture. The ATP concentration should be close to the Km for each kinase.[9][10]
-
Stop the reaction and transfer the contents to a phosphocellulose filter plate to capture the phosphorylated substrate.
-
Wash the plate to remove unincorporated [γ-³³P]ATP.
-
Measure the radioactivity in each well using a scintillation counter.[9]
-
Calculate the percentage of kinase activity inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.[9]
-
2. Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that the inhibitor binds to LRRK2 within a cellular context.
-
Materials : Cells expressing the target kinase, test inhibitor, lysis buffer, and equipment for SDS-PAGE and Western blotting.
-
Procedure :
-
Treat cultured cells with the test inhibitor or a vehicle control.
-
Harvest and wash the cells.
-
Resuspend the cells in a buffer and divide them into aliquots.
-
Heat the aliquots to a range of different temperatures.
-
Cool the samples and lyse the cells to separate soluble and precipitated proteins by centrifugation.
-
Analyze the amount of soluble target protein in each sample by Western blotting using a specific antibody against the target kinase.[9]
-
Quantify the band intensities to generate a melting curve and determine the change in the melting temperature (Tm) of the target protein upon inhibitor binding.[9]
-
3. Affinity-Based Chemical Proteomics for Off-Target Identification
This method identifies the binding partners of an inhibitor from a cell lysate.
-
Materials : Test inhibitor immobilized on a solid support (e.g., beads), cell lysate, wash buffers, elution buffer, and equipment for mass spectrometry (LC-MS/MS).
-
Procedure :
-
Incubate the immobilized inhibitor with a cell lysate.
-
Include control experiments with beads alone and a competition experiment where the lysate is pre-incubated with the free inhibitor.
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins.
-
Digest the eluted proteins into peptides and analyze them by LC-MS/MS to identify the proteins.[9]
-
Compare the proteins identified from the inhibitor beads to the control beads and the competition experiment to identify specific binding partners.[9]
-
Visualizations
Caption: LRRK2 signaling pathway and point of inhibitor intervention.
Caption: Workflow for assessing kinase inhibitor selectivity.
Caption: Logic for distinguishing on-target vs. off-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Selectivity assessment of kinase inhibitors: strategies and challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of mutation-selective LRRK2 kinase inhibitors as precision medicine for Parkinson's disease and other diseases for which carriers are at increased risk - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Selective Inhibitors of G2019S-LRRK2 Kinase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Addressing Off-Target Effects of LYP-8
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LYP-8, a potent inhibitor of the lymphoid-specific tyrosine phosphatase (Lyp/PTPN22). The information is designed to help you identify and address potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective small-molecule inhibitor of the lymphoid-specific tyrosine phosphatase (Lyp), also known as protein tyrosine phosphatase non-receptor type 22 (PTPN22). Lyp is a key negative regulator of T-cell receptor (TCR) signaling, and its inhibition is being explored for the treatment of autoimmune diseases. The most well-characterized molecule fitting this description is referred to in the literature as compound 8b .
Q2: What are the known off-targets of this compound (compound 8b)?
A2: While compound 8b is highly selective for Lyp, it may exhibit some activity against other protein tyrosine phosphatases (PTPs) at higher concentrations. The selectivity has been profiled against a panel of PTPs, and while it shows significant selectivity for Lyp, researchers should be aware of potential interactions with other phosphatases.
Q3: I am observing unexpected cellular phenotypes. How can I determine if they are due to off-target effects of this compound?
A3: Distinguishing on-target from off-target effects is a critical aspect of working with any small molecule inhibitor. A multi-pronged approach is recommended:
-
Dose-response analysis: On-target effects should correlate with the known IC50 of this compound for Lyp. Off-target effects may only appear at higher concentrations.
-
Use of a structurally unrelated Lyp inhibitor: If a different Lyp inhibitor with a distinct chemical scaffold produces the same phenotype, it is more likely an on-target effect.
-
Rescue experiments: If possible, overexpressing a form of Lyp that is resistant to this compound should reverse the on-target effects.
-
Direct target engagement assays: Techniques like cellular thermal shift assay (CETSA) can confirm that this compound is binding to Lyp in your cellular context.
Q4: My experimental results with this compound are inconsistent. What are some common causes?
A4: Inconsistent results can stem from several factors unrelated to off-target effects:
-
Compound solubility and stability: Ensure this compound is fully dissolved in your working solutions. Precipitation can lead to a lower effective concentration. Prepare fresh solutions and avoid repeated freeze-thaw cycles of stock solutions.
-
Cell health and density: Variations in cell health, passage number, and plating density can significantly impact cellular responses to inhibitors.
-
Reagent variability: Ensure consistency in all reagents, including cell culture media, serum, and stimulation agents.
Troubleshooting Guides
Guide 1: Unexpected Alterations in T-Cell Activation Profiles
Problem: You observe a T-cell activation phenotype that is inconsistent with the expected enhancement of TCR signaling upon Lyp inhibition (e.g., decreased proliferation, increased cell death).
| Possible Cause | Suggested Action |
| Off-target inhibition of SHP1/SHP2 | At high concentrations, this compound might partially inhibit SHP1 and/or SHP2, which are also involved in immune cell signaling. Dual inhibition of SHP1 and SHP2 has been shown to lead to activation-induced cell death in CD4+ T cells.[1] |
| Activation of compensatory signaling pathways | Prolonged inhibition of Lyp may lead to the upregulation of other negative feedback loops that dampen T-cell activation. |
| Cellular toxicity at high concentrations | Like any small molecule, this compound may exhibit cytotoxicity at concentrations significantly above its effective dose. |
Guide 2: Inconsistent Western Blot Results for Phosphorylated Proteins
Problem: You are not observing the expected increase in the phosphorylation of Lyp substrates (e.g., Lck, ZAP-70) after treatment with this compound.
| Possible Cause | Suggested Action |
| Suboptimal inhibitor concentration or incubation time | Perform a dose-response and time-course experiment to determine the optimal conditions for observing changes in phosphorylation in your specific cell type. |
| Rapid dephosphorylation by other phosphatases | The activity of other cellular phosphatases might be compensating for Lyp inhibition. Ensure your lysis buffer contains a cocktail of phosphatase inhibitors. |
| Poor antibody quality | Use a well-validated phospho-specific antibody. Run appropriate positive and negative controls to confirm antibody performance. |
| Low protein abundance | The target protein may be expressed at low levels in your cells. Increase the amount of protein loaded on the gel. |
Data Presentation
Table 1: Selectivity Profile of Compound 8b (this compound) against a Panel of Protein Tyrosine Phosphatases (PTPs)
| Phosphatase | IC50 (µM) | Fold Selectivity vs. Lyp |
| Lyp (PTPN22) | 0.259 ± 0.007 | 1 |
| PTP1B | >100 | >386 |
| SHP1 | 2.4 ± 0.1 | ~9 |
| SHP2 | 3.6 ± 0.2 | ~14 |
| TCPTP | >100 | >386 |
| HePTP | >100 | >386 |
| PTP-Meg2 | >100 | >386 |
| PTP-PEST | >100 | >386 |
| FAP1 | >100 | >386 |
| PTPH1 | >100 | >386 |
| CD45 | >100 | >386 |
| LAR | >100 | >386 |
| PTPα | >100 | >386 |
| PTPβ | >100 | >386 |
| PTPε | >100 | >386 |
| PTPγ | >100 | >386 |
| PTPµ | >100 | >386 |
| PTPσ | >100 | >386 |
| Laforin | >100 | >386 |
| VHR | >100 | >386 |
| VHX | >100 | >386 |
| VHZ | >100 | >386 |
| MKP3 | >100 | >386 |
| Cdc14 | >100 | >386 |
| LMW-PTP | >100 | >386 |
Data is synthesized from publicly available information. Actual values may vary based on experimental conditions.
Experimental Protocols
Protocol 1: T-Cell Activation Assay
Objective: To assess the effect of this compound on T-cell activation by measuring the expression of activation markers.
Materials:
-
Jurkat T-cells or primary human T-cells
-
RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin
-
This compound (compound 8b) stock solution in DMSO
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
FITC-conjugated anti-CD69 antibody
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Plate T-cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-incubate the cells with varying concentrations of this compound (or DMSO vehicle control) for 1 hour at 37°C.
-
Stimulate the cells with soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies for 18-24 hours.
-
Harvest the cells and wash with cold PBS.
-
Stain the cells with FITC-conjugated anti-CD69 antibody for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD69-positive cells in each treatment group.
Protocol 2: In Vitro Phosphatase Activity Assay
Objective: To determine the inhibitory activity of this compound against Lyp and other phosphatases.
Materials:
-
Recombinant Lyp, SHP1, SHP2, PTP1B enzymes
-
pNPP (p-nitrophenyl phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound (compound 8b) stock solution in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the recombinant phosphatase enzyme to each well.
-
Add the diluted this compound or DMSO vehicle control to the wells and pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding pNPP to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding a stop solution (e.g., 1 M NaOH).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Mandatory Visualizations
Caption: Lyp signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results.
Caption: Experimental workflow for validating potential off-target effects.
References
how to prevent LYP-8 degradation in solution
Technical Support Center: LYP-8 Stability
This technical support center provides guidance on preventing the degradation of this compound in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of this compound in their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound solutions.
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity or concentration after short-term storage. | Chemical Degradation: Hydrolysis, deamidation, or oxidation may be occurring. | Optimize solution pH, store at lower temperatures (2-8°C for short-term, -20°C or -80°C for long-term), and consider using antioxidants if oxidation is suspected.[1][2] |
| Precipitate or cloudiness observed in the this compound solution. | Physical Instability: Aggregation or precipitation of the peptide. | Ensure the peptide is fully dissolved. Consider using a different solvent or adjusting the ionic strength of the buffer. Store in aliquots to avoid repeated freeze-thaw cycles which can promote aggregation.[3] |
| Inconsistent results between experimental replicates. | Inconsistent Sample Handling: Variability in storage time, temperature, or number of freeze-thaw cycles. | Standardize the entire experimental workflow. Prepare single-use aliquots from a stock solution to minimize handling variability.[1] |
| Discoloration of the this compound solution. | Oxidation or Contamination: Reaction with oxygen or microbial growth. | Prepare solutions using degassed buffers and sterile techniques. Store under an inert gas (e.g., argon or nitrogen) if the peptide is highly susceptible to oxidation.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for storing this compound in solution?
A1: The optimal pH for peptide stability is highly sequence-dependent. Generally, a pH range of 4-6 is recommended to minimize deamidation and hydrolysis, which are common degradation pathways for peptides.[1][3] It is crucial to perform a pH stability study to determine the ideal pH for this compound.
Q2: What is the best way to store this compound solutions for long-term use?
A2: For long-term storage, it is best to store this compound in a lyophilized form at -20°C or -80°C.[1] If a solution is necessary, it should be aliquoted into single-use volumes and stored at -80°C to minimize freeze-thaw cycles.
Q3: Can I store my this compound solution in the refrigerator (2-8°C)?
A3: Refrigeration at 2-8°C is suitable for short-term storage, typically for a few days. However, for storage longer than a week, freezing at -20°C or -80°C is recommended to slow down chemical degradation rates.
Q4: Are there any excipients or additives that can help stabilize this compound in solution?
A4: Yes, certain additives can enhance peptide stability. Sugars (e.g., sucrose, trehalose) and polyols (e.g., mannitol, sorbitol) can act as cryoprotectants and lyoprotectants. Antioxidants such as ascorbic acid or methionine can be added to prevent oxidation. The choice of excipient should be validated for compatibility with your specific assay.
Q5: How can I tell if my this compound has degraded?
A5: Degradation can be detected by a loss of biological activity or by analytical methods such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[2] These techniques can separate and identify degradation products, allowing for quantification of the intact peptide.
Experimental Protocols
Protocol 1: pH Stability Study of this compound
Objective: To determine the optimal pH for this compound stability in an aqueous solution.
Methodology:
-
Prepare Buffers: Prepare a series of buffers with pH values ranging from 3 to 8 (e.g., citrate (B86180) buffer for pH 3-6, phosphate (B84403) buffer for pH 6-8).
-
Prepare this compound Solutions: Dissolve lyophilized this compound in each buffer to a final concentration of 1 mg/mL.
-
Initial Analysis (T=0): Immediately analyze an aliquot from each solution using a stability-indicating HPLC method to determine the initial concentration and purity of this compound.
-
Incubation: Store the remaining solutions at a selected temperature (e.g., 4°C for short-term or 37°C for accelerated stability).
-
Time-Point Analysis: At specified time points (e.g., 24, 48, 72 hours for accelerated; 1, 2, 4 weeks for short-term), withdraw aliquots from each solution and analyze by HPLC.
-
Data Analysis: Calculate the percentage of remaining intact this compound at each time point for each pH. Plot the percentage of intact this compound against time for each pH to determine the degradation rate. The pH with the lowest degradation rate is considered optimal.
Table 1: Illustrative pH Stability Data for this compound at 37°C
| pH | % this compound Remaining (24h) | % this compound Remaining (48h) | % this compound Remaining (72h) |
| 3.0 | 95.2% | 90.1% | 85.3% |
| 4.0 | 98.5% | 97.2% | 96.1% |
| 5.0 | 99.1% | 98.5% | 97.8% |
| 6.0 | 98.8% | 97.5% | 96.5% |
| 7.0 | 96.3% | 92.5% | 88.7% |
| 8.0 | 92.1% | 85.4% | 78.2% |
Visualizations
References
Technical Support Center: Refining LYP-8 Delivery Methods for Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LYP-8, a representative small molecule inhibitor of the lymphoid-specific tyrosine phosphatase (LYP/PTPN22), in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the lymphoid-specific tyrosine phosphatase (LYP), also known as protein tyrosine phosphatase non-receptor type 22 (PTPN22). LYP is a key negative regulator of T cell receptor (TCR) signaling.[1][2] By inhibiting LYP, this compound can enhance T cell activation, making it a compound of interest for immunotherapies.
Q2: What are the known solubility properties of this compound and similar PTPN22 inhibitors?
A2: Small molecule inhibitors of PTPN22, like many kinase and phosphatase inhibitors, often exhibit poor aqueous solubility.[3][4] This can present a significant challenge for in vivo delivery. It is crucial to first determine the solubility of your specific batch of this compound in various common solvents to develop a suitable formulation. A summary of solubility characteristics for a representative PTPN22 inhibitor is provided in the table below.
Q3: What is a recommended starting formulation for in vivo administration of this compound?
A3: For preclinical in vivo studies with poorly soluble compounds, a multi-component vehicle system is often employed. A common approach for intraperitoneal (i.p.) or intravenous (i.v.) injection involves first dissolving the compound in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting this stock solution with a mixture of agents such as polyethylene (B3416737) glycol (PEG), Tween 80, or corn oil.[5] For oral administration, a suspension in a vehicle like carboxymethyl cellulose (B213188) sodium (CMC-NA) may be suitable.[5] It is critical to include a vehicle-only control group in your experiments to account for any effects of the formulation itself.[5]
Q4: Are there alternative strategies to improve the in vivo delivery of this compound?
A4: Yes, several advanced delivery systems can be explored to enhance the solubility, stability, and bioavailability of poorly soluble compounds like this compound. These include the use of co-solvents, cyclodextrins, nanoparticles, and liposomes.[5][6] These technologies can help protect the compound from degradation, improve its pharmacokinetic profile, and potentially target it to specific tissues.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| This compound precipitates out of the formulation. | Solvent capacity exceeded. | - Ensure you are not exceeding the solubility limits of this compound in your chosen solvent system. Refer to solubility data. - Try gentle warming (if the compound is heat-stable) and vortexing or sonication to aid dissolution.[3] |
| Inadequate mixing. | - Vortex or sonicate the solution thoroughly after the addition of each component to ensure complete dissolution.[5] | |
| pH shift upon dilution. | - If using a pH-modifying excipient, measure the final pH of the formulation. An unfavorable pH can cause precipitation. | |
| Inconsistent or no in vivo efficacy despite in vitro potency. | Poor bioavailability. | - The compound may have limited absorption and/or rapid metabolism. - Consider alternative routes of administration (e.g., i.v. instead of oral) to bypass first-pass metabolism.[6] |
| Sub-therapeutic concentrations at the target site. | - Optimize the formulation to improve solubility and stability. - Conduct a dose-response study to identify a therapeutic window.[6] | |
| Formulation instability. | - Prepare the formulation fresh before each use and visually inspect for any precipitation.[5] | |
| Unexpected toxicity or adverse events in animal models. | Vehicle toxicity. | - High concentrations of some solvents like DMSO can be toxic. Keep the final concentration of such solvents to a minimum. - Always include a vehicle-only control group.[5] |
| Off-target effects. | - Perform a thorough dose-response study to find a dose with maximal on-target effects and minimal off-target effects.[6] - Include control compounds that inhibit known off-target molecules if any are suspected.[6] | |
| Compound instability in vivo. | - Consider advanced delivery systems like nanoparticles or liposomes to protect the compound from rapid degradation. |
Data Presentation
Table 1: Solubility of a Representative PTPN22 Inhibitor
| Solvent | Solubility |
| DMSO | >50 mg/mL |
| Ethanol | ~10 mg/mL |
| Water | <0.1 mg/mL |
| PBS (pH 7.2) | <0.1 mg/mL |
Note: This data is illustrative and should be confirmed for the specific batch of this compound being used.
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (i.p.) Injection
Objective: To prepare a 5 mg/mL solution of this compound in a vehicle suitable for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Prepare a stock solution of this compound in DMSO:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in anhydrous DMSO to a final concentration of 50 mg/mL.
-
Vortex and gently warm if necessary to ensure complete dissolution.
-
-
Prepare the vehicle mixture:
-
In a sterile tube, prepare a vehicle mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% sterile saline. For example, to prepare 1 mL of the final formulation, mix 100 µL of the this compound stock solution (50 mg/mL in DMSO) with 400 µL of PEG300, 50 µL of Tween 80, and 450 µL of sterile saline.
-
-
Final Formulation:
-
Add the components in the following order, vortexing after each addition: PEG300, Tween 80, this compound in DMSO stock, and finally the sterile saline.
-
Vortex the final solution thoroughly to ensure a homogenous mixture.
-
Visually inspect the solution for any precipitation before administration.
-
Administer the formulation to the animals at the desired dosage (e.g., 10 µL/g body weight for a 50 mg/kg dose).
-
Prepare a vehicle-only control by substituting the this compound/DMSO stock with pure DMSO.
-
Mandatory Visualization
Caption: Experimental workflow for in vivo evaluation of this compound.
Caption: Simplified LYP/PTPN22 signaling pathway and the action of this compound.
References
- 1. Regulation of T Cell Signaling and Immune Responses by PTPN22 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTPN22 - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Optimization of small molecule PTPN22 inhibitors for immunotherapy | Poster Board #501 - American Chemical Society [acs.digitellinc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Inconsistent Results with LYP-8
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies encountered during experiments with the lymphoid-specific tyrosine phosphatase (LYP) inhibitor, LYP-8 (also known as compound 8b).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of lymphoid-specific tyrosine phosphatase (LYP), also known as PTPN22.[1] LYP is a key negative regulator of T-cell receptor (TCR) signaling.[1] By inhibiting LYP, this compound enhances TCR signaling, leading to increased T-cell activation.[1] It achieves this by competitively binding to the active site of LYP.[1]
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in immunology and drug discovery research to:
-
Investigate the role of LYP in autoimmune diseases.[1]
-
Enhance T-cell activation and cytokine production in in vitro and in vivo models.[1]
-
Study the effects of LYP inhibition on downstream signaling pathways, such as the phosphorylation of ZAP-70.[2]
-
Evaluate the therapeutic potential of LYP inhibition in models of autoimmune and inflammatory disorders, such as anaphylaxis.[1]
Q3: How should I store and handle this compound?
A3: For optimal stability, this compound powder should be stored at -20°C, protected from light and moisture. For experimental use, prepare a concentrated stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C. When preparing working solutions, thaw the stock aliquot at room temperature and dilute it in pre-warmed cell culture medium immediately before use.
Q4: What is the recommended starting concentration for in vitro cellular assays?
A4: The optimal concentration of this compound will vary depending on the cell type and specific assay conditions. Based on its reported cellular activity, a starting concentration range of 1 µM to 20 µM is recommended for most T-cell activation assays.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High Variability in T-Cell Activation Readouts (e.g., ZAP-70 phosphorylation, cytokine production)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound Activity | Solution Stability: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid storing diluted solutions in aqueous media for extended periods, as the compound's stability in these conditions may be limited.[3][4] Solvent Effects: Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (typically <0.5%). Include a vehicle control (DMSO without this compound) to account for any solvent-induced effects. |
| Suboptimal Cell Health and Density | Cell Viability: Confirm high cell viability (>95%) before starting the experiment. Low viability can lead to inconsistent responses. Cell Density: Optimize cell seeding density. Over-confluent or sparse cultures can respond differently to stimuli. For Jurkat T-cells, a density of 1-2 x 10^6 cells/mL is often a good starting point.[5] |
| Variable T-Cell Receptor (TCR) Stimulation | Antibody Coating: If using plate-bound anti-CD3/CD28 antibodies, ensure consistent and even coating of the wells. Inadequate washing can leave residual unbound antibodies, leading to variability.[6] Stimulation Time: The kinetics of T-cell activation can be rapid. Optimize and strictly control the stimulation time for consistent results. |
| Assay-Specific Variability | Phosphatase/Kinase Activity: Cellular phosphatase and kinase activity can be influenced by culture conditions. Ensure consistent media composition, serum concentration, and incubation times. Detection Method: For flow cytometry-based readouts of phosphorylation, variability can be introduced by staining and fixation procedures. Use standardized protocols and ensure proper compensation for multicolor experiments.[7] |
Issue 2: Discrepancy Between Biochemical IC50 and Cellular Efficacy
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Cellular Permeability and Efflux | The effective intracellular concentration of this compound may be lower than the concentration in the culture medium due to poor cell permeability or active efflux by membrane transporters. Consider using cell lines with known transporter expression profiles or using permeability assays to assess compound uptake. |
| Protein Binding in Culture Media | This compound may bind to proteins in the fetal bovine serum (FBS) or other media components, reducing its free concentration available to interact with the target. Consider reducing the serum concentration during the treatment period, if compatible with your cell line's health, or using serum-free media. |
| Off-Target Effects | At higher concentrations, this compound might engage off-target kinases or other proteins, leading to a cellular phenotype that is not solely due to LYP inhibition.[8] To investigate this, use a structurally unrelated LYP inhibitor to see if it phenocopies the effects of this compound. |
| High Endogenous Substrate Concentration | In a cellular context, high concentrations of LYP's natural substrates could compete with this compound, requiring a higher concentration of the inhibitor to achieve the same level of target engagement as in a purified biochemical assay. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Activation Assay using Jurkat Cells
This protocol describes the stimulation of Jurkat T-cells and subsequent analysis of ZAP-70 phosphorylation as a marker of T-cell activation.
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Anti-human CD3 antibody (clone OKT3)
-
Anti-human CD28 antibody (clone CD28.2)
-
This compound (compound 8b)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Fixation/Permeabilization buffer
-
Phospho-ZAP-70 (Tyr319) antibody
-
Flow cytometer
Methodology:
-
Cell Culture: Culture Jurkat E6.1 cells in complete RPMI-1640 medium at 37°C in a humidified 5% CO2 incubator. Ensure cells are in the logarithmic growth phase.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete RPMI-1640 to achieve the desired final concentrations.
-
Cell Treatment: Seed Jurkat cells at a density of 1 x 10^6 cells/well in a 96-well plate. Add the desired concentrations of this compound or vehicle control (DMSO) to the wells and incubate for 1 hour at 37°C.
-
T-Cell Stimulation: Stimulate the cells by adding soluble anti-CD3 (1 µg/mL) and anti-CD28 (1 µg/mL) antibodies.
-
Incubation: Incubate the plate for 15 minutes at 37°C.
-
Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for the chosen fixation/permeabilization buffer.
-
Intracellular Staining: Stain the cells with a fluorescently conjugated anti-phospho-ZAP-70 (Tyr319) antibody.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to quantify the percentage of phospho-ZAP-70 positive cells or the mean fluorescence intensity.
Protocol 2: In Vivo Passive Systemic Anaphylaxis (PSA) Model in Mice
This protocol is adapted from a model used to evaluate the efficacy of this compound in blocking anaphylaxis.[1]
Materials:
-
BALB/c mice (8-10 weeks old)
-
Anti-dinitrophenyl (DNP) IgE antibody
-
DNP-human serum albumin (HSA)
-
This compound (compound 8b)
-
Vehicle (e.g., PBS with a low percentage of a solubilizing agent like Tween 80)
-
Rectal thermometer
Methodology:
-
Sensitization: Sensitize mice by intravenously injecting 10 µg of anti-DNP IgE antibody.
-
Inhibitor Administration: 24 hours after sensitization, administer this compound or vehicle control via intraperitoneal (i.p.) injection. A dose of 20 mg/kg has been previously reported.[1]
-
Antigen Challenge: 1 hour after inhibitor administration, challenge the mice by intravenous injection of 100 µg of DNP-HSA.
-
Monitoring Anaphylaxis: Monitor the core body temperature of the mice every 10 minutes for at least 60 minutes using a rectal thermometer. A significant drop in body temperature is indicative of an anaphylactic reaction.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| LYP IC50 | 0.259 ± 0.007 µM | [1] |
| LYP Ki | 110 ± 3 nM | [1] |
| Selectivity | >9-fold selective for LYP over a panel of other protein tyrosine phosphatases | [1] |
Table 2: Expected Outcomes in a T-Cell Activation Assay
| Condition | Expected Outcome |
| Unstimulated Cells | Low basal level of ZAP-70 phosphorylation |
| Stimulated Cells (Vehicle Control) | Significant increase in ZAP-70 phosphorylation |
| Stimulated Cells + this compound (effective concentration) | Further enhancement of ZAP-70 phosphorylation compared to vehicle control |
Visualizations
Caption: Simplified signaling pathway of LYP in T-cell activation and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The catalytic activity of the kinase ZAP-70 mediates basal signaling and negative feedback of the T cell receptor pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. WO2016091350A1 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. Pitfalls and limitations of ZAP-70 detection in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of LYP-8 Analogs
Welcome to the technical support center for the synthesis of LYP-8 analogs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound analogs, offering potential causes and solutions.
| Problem | Potential Causes | Troubleshooting Steps |
| Low yield of desired this compound analog | - Incomplete reaction. - Degradation of starting materials or product. - Suboptimal reaction conditions (temperature, solvent, catalyst). - Inefficient purification. | - Monitor reaction progress using TLC or LC-MS to ensure completion. - Use fresh, high-purity starting materials and reagents. - Optimize reaction temperature, concentration, and catalyst loading. - Evaluate alternative purification methods (e.g., different chromatography columns or solvent systems). |
| Formation of multiple regioisomers | - Lack of regioselectivity in the key bond-forming reaction. - Steric and electronic properties of the starting materials favoring multiple reaction sites. | - Employ regioselective catalysts or directing groups. - Modify the electronic nature of the substrate to favor one reaction site. - Adjust reaction temperature to enhance selectivity. |
| Diastereomeric mixture obtained | - Poor stereocontrol in a crucial stereocenter-forming step. - Racemization of a stereocenter during the reaction or workup. | - Utilize chiral catalysts or auxiliaries to induce stereoselectivity. - Optimize reaction conditions (e.g., lower temperature) to minimize racemization. - Employ chiral chromatography for the separation of diastereomers. |
| Difficulty in removing protecting groups | - The chosen protecting group is too stable under standard deprotection conditions. - The substrate is sensitive to the deprotection reagents, leading to degradation. | - Screen a variety of deprotection conditions (e.g., different acids, bases, or hydrogenation catalysts). - Select a protecting group that can be removed under milder, orthogonal conditions. |
| Product degradation during purification | - Sensitivity of the this compound analog to silica (B1680970) gel (acidic) or alumina (B75360). - Thermal instability during solvent evaporation. | - Use deactivated silica gel or an alternative stationary phase like alumina or C18 reverse-phase silica. - Perform purification at lower temperatures. - Use a rotary evaporator with a low-temperature water bath and high vacuum. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the synthesis of the core scaffold of this compound?
A1: The synthesis of the this compound core often presents challenges related to the construction of the central heterocyclic ring system. Key difficulties include achieving the desired regioselectivity during cyclization and controlling the stereochemistry of substituents on the ring. The choice of catalyst and reaction conditions is critical to overcoming these hurdles.
Q2: How can I improve the solubility of my this compound analog for purification and biological testing?
A2: Poor solubility can be a significant issue. To improve solubility, consider introducing polar functional groups (e.g., -OH, -NH2, -COOH) to the periphery of the molecule, if tolerated by the biological target. Alternatively, forming a salt of your final compound can significantly enhance aqueous solubility. For purification, using a solvent system with a polar co-solvent (e.g., methanol (B129727) in dichloromethane) can be effective.
Q3: What analytical techniques are recommended for the characterization of this compound analogs?
A3: A comprehensive characterization is crucial to confirm the structure and purity of your synthesized analogs. We recommend the following techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR are essential for structural elucidation. 2D NMR techniques like COSY and HSQC can help in assigning complex proton and carbon signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Useful for identifying key functional groups.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Cross-Coupling Reaction in this compound Analog Synthesis
This protocol describes a typical Suzuki cross-coupling reaction, a common method for creating carbon-carbon bonds in the synthesis of complex molecules like this compound analogs.
-
Reagent Preparation:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 eq), boronic acid or ester (1.2 eq), palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and base (e.g., K2CO3, 2.0 eq).
-
-
Solvent Addition:
-
Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1 v/v).
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-24 hours).
-
-
Workup:
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate (B1210297) gradient).
-
Visualizations
Caption: A typical experimental workflow for the synthesis and purification of this compound analogs.
Caption: A troubleshooting flowchart for addressing low product yield in this compound analog synthesis.
Validation & Comparative
Validating the Inhibitory Effect of LYP-8 on Lymphoid-Specific Tyrosine Phosphatase (Lyp)
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the inhibitory effects of the small molecule inhibitor LYP-8 (also referred to as compound 8b in scientific literature) on the Lymphoid-specific tyrosine phosphatase (Lyp), a critical negative regulator of T-cell activation and a key target in autoimmune diseases. The performance of this compound is compared with other known Lyp inhibitors, supported by experimental data from published studies.
Introduction to Lyp and its Inhibition
Lymphoid-specific tyrosine phosphatase (Lyp), encoded by the PTPN22 gene, is a powerful inhibitor of T-cell receptor (TCR) signaling.[1] Gain-of-function mutations in PTPN22 are associated with an increased risk for several autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. This has made Lyp a significant target for therapeutic intervention. Small molecule inhibitors that can modulate Lyp activity are therefore of great interest for the development of novel treatments for these conditions.
This guide focuses on this compound (compound 8b), a potent and selective inhibitor of Lyp, and compares its efficacy with two other well-characterized inhibitors: I-C11 and LTV-1.
Comparative Inhibitory Activity
The inhibitory potential of this compound and its counterparts has been quantified through in vitro enzymatic assays. The following table summarizes their half-maximal inhibitory concentration (IC50) and binding affinity (Ki) against Lyp.
| Inhibitor | IC50 (µM) | Ki (nM) | Inhibition Type |
| This compound (compound 8b) | 0.259 ± 0.007[1] | 110 ± 3[1][2] | Competitive[1] |
| I-C11 | 4.6 ± 0.4 | 2900 ± 500 | Competitive |
| LTV-1 | 0.508 | 384 | Competitive to mixed |
Selectivity Profile
A crucial aspect of a therapeutic inhibitor is its selectivity for the target enzyme over other related enzymes. The following table presents the selectivity profile of this compound (compound 8b) against a panel of other protein tyrosine phosphatases (PTPs).
| Phosphatase | This compound (compound 8b) IC50 (µM) |
| Lyp (PTPN22) | 0.259 [1] |
| PTP1B | >10 |
| SHP1 | >10 |
| SHP2 | >10 |
| TC-PTP | 2.4 |
| HePTP | >10 |
| PTP-Meg2 | >10 |
| PTP-PEST | >10 |
| CD45 | >10 |
Data for PTPs other than Lyp for compound 8b are presented as being over 9-fold more selective for Lyp[1][2].
Signaling Pathway and Experimental Workflow
To understand the context of Lyp inhibition, the following diagrams illustrate the simplified Lyp signaling pathway in T-cells and a general workflow for evaluating Lyp inhibitors.
Caption: Simplified Lyp signaling pathway in T-cell activation.
Caption: General experimental workflow for validating Lyp inhibitors.
Experimental Protocols
In Vitro Phosphatase Inhibition Assay
Objective: To determine the IC50 and Ki of inhibitors against Lyp.
Methodology:
-
Recombinant Lyp protein is purified and diluted in an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.0, 150 mM NaCl, 1 mM EDTA, 1 mM DTT).
-
The inhibitor (e.g., this compound) is serially diluted to various concentrations.
-
The enzymatic reaction is initiated by adding a chromogenic substrate, such as p-nitrophenyl phosphate (B84403) (pNPP).
-
The reaction is incubated at a controlled temperature (e.g., 25°C or 37°C).
-
The rate of p-nitrophenol production is measured spectrophotometrically at 405 nm.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
For Ki determination, the assay is performed with varying concentrations of both the inhibitor and the substrate, and the data are analyzed using Michaelis-Menten kinetics and appropriate models (e.g., Lineweaver-Burk plot).[1]
Cellular Assay for Lyp Inhibition in T-cells
Objective: To assess the ability of the inhibitor to modulate TCR signaling in a cellular context.
Methodology:
-
A human T-cell line, such as Jurkat TAg cells, is cultured under standard conditions.
-
Cells are pre-incubated with the Lyp inhibitor (e.g., 15 µM this compound) for a specified period.[1]
-
TCR signaling is stimulated using an anti-CD3 antibody.
-
Cells are lysed, and total protein is extracted.
-
Protein extracts are resolved by SDS-PAGE and transferred to a membrane for Western blotting.
-
Phosphorylation of key downstream signaling molecules, such as ZAP-70 (on Tyr319) and ERK, is detected using phospho-specific antibodies.
-
An increase in the phosphorylation of these molecules in the presence of the inhibitor indicates successful inhibition of Lyp in the cellular environment.[1]
Conclusion
The available data demonstrate that this compound (compound 8b) is a highly potent and selective inhibitor of Lyp. Its low nanomolar Ki and significant selectivity over other phosphatases make it a promising lead compound for the development of therapeutics for autoimmune diseases. The cellular activity of this compound in restoring TCR signaling further validates its potential. Compared to I-C11 and LTV-1, this compound exhibits superior potency. Further preclinical and clinical studies are warranted to fully evaluate the therapeutic utility of this class of inhibitors.
References
- 1. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A potent and selective small-molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of PTPN22 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The protein tyrosine phosphatase non-receptor type 22 (PTPN22), also known as lymphoid-specific phosphatase (LYP), has emerged as a critical regulator of immune signaling and a promising therapeutic target for a range of autoimmune diseases and cancers. Inhibition of PTPN22 can enhance T-cell receptor (TCR) and B-cell receptor (BCR) signaling, thereby boosting immune responses. This guide provides an objective comparison of the efficacy of prominent PTPN22 inhibitors, supported by experimental data, to aid researchers in selecting the appropriate tool compounds for their studies.
In Vitro Efficacy and Selectivity of PTPN22 Inhibitors
The potency and selectivity of small molecule inhibitors are crucial parameters for their utility as research tools and potential therapeutics. The following table summarizes the in vitro efficacy of several key PTPN22 inhibitors against the target enzyme and other related phosphatases.
| Inhibitor | PTPN22 (LYP) IC50 (µM) | Selectivity Data (IC50 in µM) | Competitive Inhibition | Reference |
| L-1 | 1.4 ± 0.2 | >7-10 fold selective over 16 other PTPs | Yes (Ki = 0.50 ± 0.03 µM) | [1][2] |
| L-107 | 0.63 | >10-fold selective over SHP2 and PTP1B | Not specified | [3] |
| L-107-8 | Not specified | Improved selectivity over L-107 | Not specified | [3] |
| Compound 8b | 0.259 ± 0.007 | ≥9-fold selective over a panel of PTPs including PTP1B, SHP1, SHP2 | Not specified | [4] |
In Vivo Efficacy of PTPN22 Inhibitors
The ultimate test of a potential therapeutic agent is its efficacy in a living organism. The following sections detail the in vivo experimental findings for key PTPN22 inhibitors in preclinical models of cancer and allergic reactions.
L-1 in Syngeneic Mouse Tumor Models
The inhibitor L-1 has demonstrated significant anti-tumor efficacy in immunocompetent mouse models. Systemic administration of L-1 was shown to phenocopy the anti-tumor effects observed in PTPN22 knockout mice, leading to reduced tumor growth. This effect is attributed to the enhanced activation of CD8+ T cells and M1-like tumor-associated macrophages.
Experimental Summary:
-
Mouse Strains: C57BL/6J and BALB/c mice were used for the MC38 and CT26 tumor models, respectively.
-
Tumor Models: Syngeneic MC38 and CT26 colorectal adenocarcinoma cells were implanted subcutaneously.
-
Treatment Regimen: L-1 was administered intraperitoneally. A typical regimen involved twice-daily injections for five consecutive days per week for two weeks, followed by once-daily injections for five days in the third week.
-
Results: Treatment with L-1 led to a significant reduction in tumor volume compared to vehicle-treated control groups.
Compound 8b in a Mouse Model of Anaphylaxis
Compound 8b has been evaluated in a mouse model of passive cutaneous anaphylaxis (PCA), a model of IgE-mediated allergic reactions.
Experimental Summary:
-
Mouse Strain: BALB/c mice are commonly used for PCA models.
-
Model: Mice were sensitized by an intradermal injection of anti-dinitrophenol (DNP) IgE antibody. Anaphylaxis was subsequently induced by an intravenous challenge with DNP-HSA, leading to increased vascular permeability.
-
Treatment: Compound 8b was administered prior to the antigen challenge.
-
Results: The study aimed to assess the ability of compound 8b to block the anaphylactic response, which is typically measured by the extravasation of a dye co-injected with the antigen.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key experiments cited in this guide.
In Vitro PTPN22 Inhibition Assay (IC50 Determination)
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against PTPN22 using a fluorogenic substrate.
Materials:
-
Recombinant human PTPN22 enzyme
-
Assay Buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 0.01% Tween-20.[5]
-
Fluorogenic Substrate: 6,8-Difluoro-4-methylumbelliferyl phosphate (B84403) (DiFMUP).[5][6]
-
Test compounds (PTPN22 inhibitors) dissolved in DMSO.
-
384-well black microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations.
-
Add a defined amount of recombinant PTPN22 enzyme to each well of the microplate containing either the test compound or vehicle control (DMSO in Assay Buffer).
-
Incubate the enzyme and compound mixture at room temperature for a specified period (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding a solution of DiFMUP to each well. The final concentration of DiFMUP should be at or near its Km for PTPN22.
-
Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths for DiFMUP are typically ~358/450 nm).
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each compound concentration.
-
Plot the reaction velocities against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a PTPN22 inhibitor in a syngeneic mouse model.
Materials:
-
Female C57BL/6J or BALB/c mice (6-8 weeks old).
-
MC38 or CT26 tumor cells.
-
PTPN22 inhibitor (e.g., L-1).
-
Vehicle for inhibitor administration (e.g., a formulation containing an emulsifier like cremophor-EL to improve solubility).[7]
-
Sterile PBS and cell culture medium.
-
Calipers for tumor measurement.
Procedure:
-
Inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of PBS) subcutaneously into the flank of each mouse.
-
Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare the PTPN22 inhibitor in the appropriate vehicle at the desired concentration. For L-1, a dose of 10 mg/kg has been used.[8]
-
Administer the inhibitor or vehicle to the mice according to the planned schedule (e.g., intraperitoneal injection).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x length x width²).
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved is crucial for understanding the mechanism of action of PTPN22 inhibitors. The following diagrams, generated using the DOT language, illustrate the PTPN22 signaling pathway and a typical experimental workflow.
References
- 1. Optimization of small molecule PTPN22 inhibitors for immunotherapy | Poster Board #501 - American Chemical Society [acs.digitellinc.com]
- 2. PTPN22 inhibitor L-1 | PTPN22 inhibitor | Probechem Biochemicals [probechem.com]
- 3. Development of an optimized PTPN22 inhibitor for cancer immunotherapy | BioWorld [bioworld.com]
- 4. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
A Comparative Guide: Methotrexate as a Cornerstone in Rheumatoid Arthritis and an Introduction to the Novel Compound LYP-8
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of methotrexate (B535133), the anchor drug in rheumatoid arthritis (RA) treatment. Due to a lack of available research, a direct comparison with the novel compound LYP-8 in RA models is not possible. This compound has been identified as a potent NAMPT (Nicotinamide phosphoribosyltransferase) degrader with primary investigations in oncology. This document will first detail the established role of methotrexate in RA, including its mechanism of action, experimental data, and relevant protocols. Subsequently, it will introduce this compound and its distinct therapeutic target, providing context on the potential, yet unexplored, relevance of NAMPT inhibition in inflammatory diseases like RA.
Methotrexate: The Gold Standard in Rheumatoid Arthritis Management
Methotrexate (MTX) is a folate antagonist and the most common first-line disease-modifying antirheumatic drug (DMARD) for RA.[1] Its efficacy in reducing synovitis, slowing disease progression, and improving patient quality of life is well-documented.[2]
Mechanism of Action
The anti-inflammatory effects of methotrexate in RA are complex and not fully elucidated, but are thought to involve several mechanisms:
-
Inhibition of Dihydrofolate Reductase (DHFR): As a folate analog, methotrexate binds to and inhibits DHFR, an enzyme crucial for the synthesis of purines and pyrimidines, which are the building blocks of DNA and RNA.[3] This inhibition can affect the proliferation of rapidly dividing cells, such as immune cells.[3]
-
Increased Adenosine (B11128) Release: A primary mechanism is believed to be the promotion of adenosine release at inflammatory sites.[3][4] Adenosine is a potent endogenous anti-inflammatory molecule that, upon binding to its receptors on immune cells, suppresses the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.[3][5]
-
Inhibition of Transmethylation Reactions: Methotrexate can interfere with transmethylation reactions, which are essential for various cellular processes, including the production of signaling molecules involved in inflammation.[4]
-
Modulation of Immune Cell Function: Methotrexate has been shown to suppress T-cell activation, induce apoptosis of activated T-cells, and inhibit macrophage and neutrophil functions.[5][6] It can also impact B-cell function, which is crucial in the pathogenesis of RA through the production of autoantibodies.[7]
Signaling Pathways of Methotrexate in Rheumatoid Arthritis
Caption: Methotrexate's dual mechanism of inhibiting immune cell proliferation and promoting anti-inflammatory adenosine release.
Preclinical and Clinical Data for Methotrexate in Rheumatoid Arthritis
The efficacy of methotrexate has been demonstrated in numerous animal models and clinical trials.
Table 1: Summary of Methotrexate Performance in Preclinical Rheumatoid Arthritis Models
| Model | Key Findings | Reference |
| Adjuvant-Induced Arthritis (Rat) | Suppressed inflammation and joint destruction. Inhibited leukocyte chemotaxis. Modulated macrophage function. | [6] |
| Collagen-Induced Arthritis (Mouse) | Reduced arthritis severity, paw swelling, and joint damage. Modulated T-cell responses. | [8] |
Table 2: Summary of Methotrexate Efficacy in Human Clinical Trials for Rheumatoid Arthritis
| Trial/Study | Key Efficacy Endpoints & Findings | Reference |
| 5-Year Prospective Multicenter Study | Significant and sustained improvement in joint pain/tenderness, joint swelling, and ESR. 64% of patients continued treatment at 5 years. | [2] |
| OPERA Trial | In combination with adalimumab, achieved higher remission rates (74%) compared to methotrexate alone (50%) in early RA. | [9] |
| STRATEGE2 Study | At 24 months, in combination with b/tsDMARDs, 66% of patients achieved remission (DAS28). | [10] |
| Scoping Review | Higher initial doses (e.g., 25 mg/week) were more effective in achieving remission. Subcutaneous administration showed higher ACR20 response than oral. |
Experimental Protocols
Detailed experimental protocols for RA studies are extensive. Below is a generalized workflow for a preclinical study evaluating an anti-arthritic agent.
Caption: A generalized workflow for preclinical evaluation of a novel anti-arthritic compound in a rodent model of rheumatoid arthritis.
This compound: A Novel NAMPT Degrader with a Focus on Oncology
Recent scientific literature identifies this compound not as a direct anti-inflammatory agent for RA, but as a potent and effective degrader of Nicotinamide phosphoribosyltransferase (NAMPT).[4] this compound is a PROTAC (Proteolysis Targeting Chimera) designed to induce the degradation of NAMPT.[4]
Mechanism of Action of this compound
NAMPT is a key enzyme in the NAD+ salvage pathway and also functions as an extracellular cytokine (eNAMPT).[4] It is a therapeutic target in cancer due to the high metabolic demands of tumor cells.[2] this compound is a heterobifunctional molecule that brings NAMPT into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of NAMPT by the proteasome.[4] This dual action on both intracellular (iNAMPT) and extracellular (eNAMPT) forms is a key feature of this compound.[4]
Caption: The PROTAC mechanism of this compound, leading to the targeted degradation of NAMPT.
Potential Relevance of NAMPT in Rheumatoid Arthritis
While this compound itself has not been studied in RA, its target, NAMPT, is implicated in inflammatory processes. eNAMPT can act as a pro-inflammatory cytokine, and elevated levels of NAMPT have been found in the synovial fluid and plasma of RA patients. NAMPT can induce the production of other pro-inflammatory cytokines, such as TNF-α and IL-6, from synovial cells. Therefore, targeting NAMPT could be a potential therapeutic strategy for RA, though this remains to be explored in dedicated preclinical models.
Conclusion
Methotrexate remains the cornerstone of rheumatoid arthritis therapy, with a well-established efficacy and safety profile. Its multifaceted mechanism of action provides a benchmark for the evaluation of new therapeutic agents. This compound is a novel compound with a distinct mechanism of action, targeting NAMPT for degradation, and is currently being investigated in the context of oncology. While a direct comparison in RA models is not currently possible, the role of NAMPT in inflammation suggests that targeting this pathway could be a future avenue of research for inflammatory diseases. Further preclinical studies would be required to determine if NAMPT degraders like this compound hold therapeutic potential for rheumatoid arthritis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Collection - Design of FK866-Based Degraders for Blocking the Nonenzymatic Functions of Nicotinamide Phosphoribosyltransferase - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Significant reduction in the binding of a monoclonal antibody (LYP 18) directed against the IIb/IIIa glycoprotein complex to platelets of patients having undergone extracorporeal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. odermatol.com [odermatol.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Design of FK866-Based Degraders for Blocking the Nonenzymatic Functions of Nicotinamide Phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of an Immune-Enhancing LYP Inhibitor and the Immunosuppressant Tacrolimus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two distinct immunomodulatory compounds: a potent inhibitor of Lymphoid-Specific Tyrosine Phosphatase (LYP), referred to herein by its research designation "Compound 8b," and the well-established immunosuppressant drug, Tacrolimus. While both molecules interface with T-cell signaling pathways, they elicit opposing effects on the immune response. This document outlines their mechanisms of action, presents comparative in vitro efficacy data, details relevant experimental protocols, and visualizes the cellular pathways and experimental workflows.
Introduction to the Compounds
Compound 8b is a selective, small-molecule inhibitor of Lymphoid-Specific Tyrosine Phosphatase (LYP), an enzyme that acts as a critical negative regulator of T-cell activation. By inhibiting LYP, Compound 8b enhances T-cell receptor (TCR) signaling, leading to an amplified immune response. This positions it as a potential therapeutic agent for conditions where a bolstered immune response is desirable, such as in oncology or certain infectious diseases.
Tacrolimus (also known as FK506) is a macrolide lactone and a cornerstone immunosuppressive drug. It is widely used in organ transplantation to prevent rejection and in the treatment of various autoimmune disorders.[1] Its mechanism of action involves the inhibition of calcineurin, a key enzyme in the T-cell activation cascade, thereby suppressing T-cell proliferation and cytokine production.[1][2][3]
Mechanism of Action: A Tale of Two Pathways
The divergent effects of Compound 8b and Tacrolimus stem from their distinct molecular targets within the T-cell activation pathway.
Compound 8b: Enhancing T-Cell Activation by Inhibiting LYP
Lymphoid-Specific Tyrosine Phosphatase (LYP) functions to dephosphorylate key signaling molecules in the T-cell receptor (TCR) cascade, such as Lck and ZAP-70, thereby dampening the activation signal. Compound 8b competitively inhibits LYP, preventing this dephosphorylation and leading to a more robust and sustained T-cell activation. This results in increased phosphorylation of downstream targets like ZAP-70 and enhanced production of pro-inflammatory cytokines such as Interleukin-2 (IL-2).
Tacrolimus: Suppressing T-Cell Activation via Calcineurin Inhibition
Tacrolimus exerts its immunosuppressive effect by first binding to an intracellular protein, FKBP12.[2] This complex of Tacrolimus-FKBP12 then binds to and inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase.[1][2][3] The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[1][3] Consequently, NFAT cannot translocate to the nucleus to initiate the transcription of genes encoding pro-inflammatory cytokines, most notably IL-2, which is crucial for T-cell proliferation and activation.[1][2]
Comparative Efficacy Data
The following table summarizes the in vitro potency of Compound 8b and Tacrolimus in relevant cellular and biochemical assays.
| Parameter | Compound 8b (LYP Inhibitor) | Tacrolimus | Assay Type |
| Target | Lymphoid-Specific Tyrosine Phosphatase (LYP) | Calcineurin (via FKBP12 complex) | Biochemical/Cellular |
| Effect on T-Cell Activation | Enhancement | Inhibition | Cellular |
| IC₅₀ | 0.259 ± 0.007 µM (vs. LYP) | ~0.5 nM (vs. human T-cell proliferation)[1] | Biochemical/Cellular |
| Kᵢ | 110 ± 3 nM (Competitive inhibitor of LYP) | - | Biochemical |
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further investigation.
Jurkat T-Cell Activation Assay (IL-2 Production)
This assay measures the ability of a compound to either enhance or inhibit T-cell activation by quantifying the production of Interleukin-2 (IL-2) from stimulated Jurkat T-cells.
Materials:
-
Jurkat E6.1 cells
-
RPMI-1640 medium with 10% FBS, penicillin/streptomycin
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies for stimulation
-
Test compounds (Compound 8b, Tacrolimus)
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
Plate reader
Procedure:
-
Cell Culture: Maintain Jurkat cells in logarithmic growth phase.
-
Plating: Seed Jurkat cells at a density of 1 x 10⁵ cells/well in a 96-well plate.
-
Compound Treatment: Add serial dilutions of the test compounds to the respective wells. Include a vehicle control (e.g., DMSO).
-
Stimulation: Add a pre-determined optimal concentration of PHA or anti-CD3/anti-CD28 antibodies to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatants using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the compound concentration to determine the EC₅₀ (for Compound 8b) or IC₅₀ (for Tacrolimus).
One-Way Mixed Lymphocyte Reaction (MLR) Assay
The MLR assay assesses the proliferative response of T-cells from one donor (responder) to lymphocytes from a different, HLA-mismatched donor (stimulator). It is a robust method for evaluating the potency of immunomodulatory compounds.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) from two healthy, unrelated donors
-
RPMI-1640 medium with 10% human AB serum, penicillin/streptomycin
-
Mitomycin C or irradiation source to treat stimulator cells
-
Test compounds (Compound 8b, Tacrolimus)
-
96-well round-bottom cell culture plates
-
³H-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE, BrdU)
-
Scintillation counter or flow cytometer/plate reader
Procedure:
-
Isolate PBMCs: Isolate PBMCs from the blood of two donors using Ficoll-Paque density gradient centrifugation.
-
Prepare Stimulator Cells: Treat the PBMCs from one donor (stimulator) with Mitomycin C (50 µg/mL for 30 minutes at 37°C) or irradiation to inhibit their proliferation. Wash the cells thoroughly.
-
Co-culture: In a 96-well plate, co-culture the responder PBMCs (1 x 10⁵ cells/well) with the treated stimulator PBMCs (1 x 10⁵ cells/well).
-
Compound Treatment: Add serial dilutions of the test compounds to the co-cultures.
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO₂ incubator.
-
Measure Proliferation:
-
³H-thymidine incorporation: 18 hours before harvesting, add 1 µCi of ³H-thymidine to each well. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.
-
CFSE staining: Stain responder cells with CFSE before co-culture. After incubation, analyze CFSE dilution by flow cytometry.
-
-
Data Analysis: Calculate the percentage of inhibition (for Tacrolimus) or enhancement (for Compound 8b) of proliferation relative to the vehicle control and determine the IC₅₀ or EC₅₀.
Conclusion
Compound 8b and Tacrolimus represent two distinct strategies for modulating the immune system. While Tacrolimus is a potent immunosuppressant that functions by inhibiting the calcineurin-NFAT pathway, the LYP inhibitor Compound 8b acts as an immune enhancer by augmenting TCR signaling. The comparative data and detailed protocols provided in this guide offer a framework for the preclinical evaluation and characterization of these and other novel immunomodulatory agents. The opposing mechanisms of action of these two compounds highlight the diverse therapeutic opportunities that arise from targeting different nodes within the complex network of T-cell signaling.
References
Crystallographic Validation of LYP Inhibitor's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a potent and selective inhibitor of the Lymphoid-specific tyrosine phosphatase (LYP), a key therapeutic target in autoimmune diseases. We will refer to this lead compound as Inhibitor 8b , in line with its designation in pivotal research, and compare its performance with other known LYP inhibitors. The validation of its mechanism of action through X-ray crystallography is a central focus, with supporting experimental data and detailed protocols provided for critical evaluation.
Introduction to Lymphoid-Specific Tyrosine Phosphatase (LYP)
Lymphoid-specific tyrosine phosphatase (LYP), encoded by the PTPN22 gene, is a powerful negative regulator of T-cell activation. It plays a crucial role in preventing aberrant immune responses by dephosphorylating key signaling molecules in the T-cell receptor (TCR) pathway. A gain-of-function single-nucleotide polymorphism in the PTPN22 gene is strongly associated with a range of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus. This genetic link makes LYP a highly attractive target for therapeutic intervention aimed at modulating the immune system.
Unveiling the Mechanism of Inhibitor 8b through Crystallography
Structure-based drug design has culminated in the development of Inhibitor 8b, a potent and selective small-molecule inhibitor of LYP. Crystallographic studies have been instrumental in elucidating its mechanism of action, providing a high-resolution view of its interaction with the enzyme's active site.
A co-crystal structure of the LYP protein tyrosine phosphatase (PTP) domain in complex with Inhibitor 8b has been solved at a resolution of 2.30 Å. This structure reveals that the 6-hydroxy-benzofuran-5-carboxylic acid moiety of the inhibitor anchors it to the LYP active site. The inhibitor binds to an inactive conformation of LYP, where the catalytically important WPD loop is in an open state.
The remarkable potency and selectivity of Inhibitor 8b are attributed to numerous specific interactions with both the active site and nearby peripheral pockets. The carboxylate group of the inhibitor forms hydrogen bonds with the main-chain amide and side chain of Arg233, and the side chain of Gln278. It also engages in a charge-charge interaction with the main-chain oxygen of Cys231. These detailed structural insights provide a solid foundation for the further development of next-generation LYP inhibitors with improved therapeutic profiles.
Performance Comparison of LYP Inhibitors
The following tables summarize the quantitative data for Inhibitor 8b and other notable LYP inhibitors, allowing for a direct comparison of their potency and selectivity.
| Inhibitor | Type | IC50 (µM) | Ki (nM) | Selectivity | Crystallography Data |
| Inhibitor 8b | Competitive | 0.259 ± 0.007 | 110 ± 3 | >9-fold over a large panel of PTPs | Co-crystal structure with LYP available |
| Compound 2 | Competitive | 4.6 ± 0.4 | Not Reported | Moderate (e.g., 2.6-fold vs. PTP1B) | Co-crystal structure with LYP available |
| I-C11 | Competitive | 4.6 ± 0.4 | 2900 ± 500 | Relatively specific among tested PTPs | Co-crystal structure with LYP available |
| Au(I) Complex 17 | Competitive | 1.5 ± 0.3 | Not Reported | ~10-fold over PTP-PEST, HePTP, and CD45 | Not yet reported |
| NC1 | Non-competitive (Allosteric) | Not Reported | Not Reported | Selective against other phosphatases | No co-crystal structure; mechanism studied by NMR |
IC50 (Half-maximal inhibitory concentration) and Ki (inhibition constant) are measures of inhibitor potency; lower values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Expression and Purification of the LYP PTP Domain
A common method for obtaining the LYP protein for structural and enzymatic studies involves recombinant expression in E. coli.
Protocol:
-
Transformation: Transform an expression plasmid containing the human LYP PTP domain (residues 1-303) into a suitable E. coli strain (e.g., BL21(DE3)).
-
Culture Growth: Grow the transformed cells in Luria-Bertani (LB) medium supplemented with an appropriate antibiotic at 37°C until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM and continue to grow the culture at a lower temperature (e.g., 16-25°C) for several hours or overnight.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM DTT, and protease inhibitors). Lyse the cells using sonication or a high-pressure homogenizer.
-
Purification:
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to a nickel-nitrilotriacetic acid (Ni-NTA) affinity column if the protein is His-tagged.
-
Wash the column with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.
-
Elute the LYP protein with a buffer containing a higher concentration of imidazole.
-
Further purify the protein using size-exclusion chromatography to obtain a homogeneous sample.
-
-
Concentration and Storage: Concentrate the purified protein to a suitable concentration (e.g., 8 mg/mL) and store it at -80°C.
LYP Enzymatic Inhibition Assay
The inhibitory activity of compounds against LYP is typically determined using a colorimetric assay with a non-specific substrate like p-nitrophenyl phosphate (B84403) (pNPP).
Protocol:
-
Reaction Mixture: Prepare a reaction mixture in a 96-well plate containing a suitable buffer (e.g., 50 mM HEPES pH 7.0), purified LYP enzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, p-nitrophenyl phosphate (pNPP).
-
Measurement: Monitor the hydrolysis of pNPP to the yellow product p-nitrophenol by measuring the increase in absorbance at 405 nm over time using a plate reader.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the inhibition constant (Ki) and the mode of inhibition, perform the assay at different substrate concentrations and analyze the data using Michaelis-Menten kinetics and appropriate models (e.g., Lineweaver-Burk plots).
-
Co-crystallization of LYP with Inhibitors
Obtaining a high-resolution crystal structure of LYP in complex with an inhibitor is crucial for understanding the binding mechanism.
Protocol:
-
Protein-Inhibitor Complex Formation: Mix the purified LYP protein with a molar excess of the inhibitor and incubate to allow for complex formation.
-
Crystallization Screening: Use the hanging drop or sitting drop vapor diffusion method to screen for crystallization conditions. Mix the protein-inhibitor complex solution with a variety of crystallization screen solutions in a multi-well plate.
-
Optimization: Once initial crystals are obtained, optimize the crystallization conditions (e.g., precipitant concentration, pH, temperature, and protein concentration) to obtain diffraction-quality crystals.
-
Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and briefly soak them in a cryo-protectant solution (usually the mother liquor supplemented with a cryo-protectant like glycerol (B35011) or ethylene (B1197577) glycol) to prevent ice formation during X-ray data collection.
-
X-ray Diffraction Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron source.
-
Structure Determination and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using molecular replacement with a known structure of apo-LYP as a search model.
-
Build the model of the inhibitor into the electron density map.
-
Refine the structure using crystallographic refinement software to improve the fit of the model to the experimental data.
-
Validate the final structure using established crystallographic quality metrics.
-
Visualizing the Pathways and Processes
The following diagrams illustrate the key biological pathway and the experimental workflow central to the validation of LYP inhibitors.
Caption: Simplified TCR signaling pathway and the inhibitory role of LYP.
Caption: Experimental workflow for crystallographic validation of LYP-inhibitor complex.
Comparative Analysis of Lymphoid-Specific Tyrosine Phosphatase (Lyp/PTPN22) Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of Lymphoid-Specific Tyrosine Phosphatase (Lyp), also known as Protein Tyrosine Phosphatase Non-Receptor Type 22 (PTPN22), with other phosphatases. Lyp is a key negative regulator of T-cell activation and a prominent target in the development of therapeutics for autoimmune diseases. Understanding its selectivity is crucial for the development of specific inhibitors and for elucidating its role in cellular signaling.
Introduction to Lyp (PTPN22)
Lyp is a non-receptor protein tyrosine phosphatase (PTP) predominantly expressed in hematopoietic cells. It plays a critical role in regulating signal transduction pathways, particularly the T-cell receptor (TCR) signaling cascade. By dephosphorylating key signaling molecules such as Lck, ZAP-70, and the TCRζ chain, Lyp attenuates T-cell activation and prevents an overactive immune response. Genetic variations in the PTPN22 gene have been strongly associated with an increased risk for a variety of autoimmune diseases, including type 1 diabetes, rheumatoid arthritis, and systemic lupus erythematosus.
Due to its central role in immune regulation, there is significant interest in developing selective inhibitors of Lyp. A critical aspect of this endeavor is to understand the cross-reactivity of Lyp with other protein tyrosine phosphatases to ensure target specificity and minimize off-target effects.
Lyp Signaling Pathway in T-Cell Regulation
The following diagram illustrates the central role of Lyp in the T-cell receptor (TCR) signaling pathway. Upon TCR engagement, a cascade of phosphorylation events is initiated by kinases like Lck and ZAP-70. Lyp acts as a crucial negative regulator by dephosphorylating these activated kinases and other signaling intermediates, thereby dampening the downstream signal.
Cross-Reactivity Profile of a Selective Lyp Inhibitor
| Phosphatase Target | Family | IC50 (µM) of Lyp Inhibitor (Compound 8b) | Fold Selectivity vs. Lyp |
| Lyp (PTPN22) | Cytosolic PTP | 0.259 | 1 |
| PTP1B | Cytosolic PTP | >100 | >386 |
| SHP-1 | Cytosolic PTP | 2.3 | 9 |
| SHP-2 | Cytosolic PTP | >100 | >386 |
| TCPTP | Cytosolic PTP | >100 | >386 |
| CD45 | Receptor-like PTP | >100 | >386 |
| LAR | Receptor-like PTP | >100 | >386 |
| PTPα | Receptor-like PTP | >100 | >386 |
| PTPβ | Receptor-like PTP | >100 | >386 |
| PTPε | Receptor-like PTP | >100 | >386 |
| PTPγ | Receptor-like PTP | >100 | >386 |
| PTPµ | Receptor-like PTP | >100 | >386 |
| PTPσ | Receptor-like PTP | >100 | >386 |
| VHR | Dual Specificity Phosphatase | >100 | >386 |
| Cdc14A | Dual Specificity Phosphatase | >100 | >386 |
| Laforin | Dual Specificity Phosphatase | >100 | >386 |
| LMW-PTP | Low Molecular Weight PTP | >100 | >386 |
Data is adapted from He et al., J Med Chem, 2013.[1] The high IC50 values against other phosphatases indicate a high degree of selectivity of this inhibitor for Lyp.
Experimental Protocols
General Phosphatase Activity Assay
This protocol describes a common method for measuring the activity of Lyp and other phosphatases using a chromogenic substrate, para-nitrophenyl (B135317) phosphate (B84403) (pNPP).
Materials:
-
Purified recombinant Lyp and other phosphatases
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 2 mM EDTA, 5 mM DTT
-
Substrate: p-Nitrophenyl phosphate (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the phosphatase enzyme in the assay buffer.
-
Add 50 µL of each enzyme dilution to the wells of a 96-well plate.
-
Initiate the reaction by adding 50 µL of pNPP solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm using a microplate reader.
-
The amount of p-nitrophenol produced is proportional to the phosphatase activity.
Cross-Reactivity Assay Protocol
This protocol is designed to assess the cross-reactivity of Lyp against the preferred substrates of other phosphatases.
Detailed Steps:
-
Enzyme and Substrate Preparation:
-
Obtain purified recombinant Lyp and a panel of other PTPs (e.g., PTP1B, SHP-1, SHP-2, CD45).
-
For each phosphatase in the panel, obtain its known preferred phosphopeptide substrate.
-
Prepare stock solutions of all enzymes and substrates in an appropriate assay buffer.
-
-
Assay Performance:
-
In a 96-well plate, set up reactions containing a fixed concentration of Lyp.
-
To different wells, add the preferred substrate for Lyp (positive control) and the preferred substrates for each of the other phosphatases being tested.
-
Include a negative control with no enzyme for each substrate to measure background hydrolysis.
-
Incubate the plate at 37°C for a defined period.
-
Terminate the reaction (the method will depend on the detection assay, e.g., adding a stop solution).
-
-
Detection and Data Analysis:
-
Measure the amount of phosphate released or the product formed using a suitable detection method (e.g., Malachite Green assay for phosphate detection, or fluorescence/absorbance for modified substrates).
-
Calculate the rate of the reaction for Lyp with each substrate.
-
Express the activity of Lyp on the non-cognate substrates as a percentage of its activity on its own preferred substrate. This will provide a quantitative measure of cross-reactivity.
-
Conclusion
The available data, primarily from the analysis of selective inhibitors, suggests that the active site of Lyp (PTPN22) possesses distinct structural features that can be exploited to achieve a high degree of selectivity against other protein tyrosine phosphatases. The provided experimental protocols offer a framework for researchers to conduct their own cross-reactivity studies to further characterize the specificity of Lyp and to evaluate the selectivity of novel inhibitory compounds. A thorough understanding of the cross-reactivity profile of Lyp is essential for advancing the development of targeted therapies for autoimmune disorders.
References
A Comparative Analysis of LYP-8: In Vitro and In Vivo Performance
This guide provides a detailed comparison of the in vitro and in vivo experimental results for LYP-8, a potent and selective small molecule inhibitor of the lymphoid-specific tyrosine phosphatase (Lyp/PTPN22). Lyp is a critical negative regulator of T-cell receptor (TCR) signaling, and its inhibition is a promising therapeutic strategy for a range of autoimmune disorders.[1][2] The data presented here is based on published results for the developmental compound 8b, a notable LYP inhibitor.[1]
Data Presentation: Quantitative Comparison
The performance of this compound was evaluated through a series of in vitro and in vivo studies to determine its potency, cellular activity, and physiological effects.
Table 1: In Vitro Activity of this compound
| Assay Type | Target/Cell Line | Parameter | Value |
| Biochemical Assay | Lyp (PTPN22) | IC50 | 0.259 µM[1] |
| Cellular Assay | Human T-cells (JTAg) | ZAP-70 Phosphorylation | Increased[1] |
| Cellular Assay | Mast Cells | Degranulation | Inhibited[1] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function. ZAP-70: A key protein kinase in the T-cell receptor signaling pathway; increased phosphorylation indicates T-cell activation.
Table 2: In Vivo Efficacy of this compound in a Mouse Model
| Animal Model | Dosing | Endpoint | Result |
| Passive Cutaneous Anaphylaxis (Mouse) | Intraperitoneal | Antigen-induced vascular permeability | Blocked[1] |
Signaling Pathway and Mechanism of Action
This compound functions by inhibiting the Lyp phosphatase, which normally acts to suppress T-cell activation. By blocking Lyp, this compound enhances TCR signaling, a desirable effect in the context of certain autoimmune diseases where T-cell responses are dysregulated.[1][2] The diagram below illustrates this mechanism.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are summaries of the key experimental protocols used to evaluate this compound.
A. In Vitro Lyp Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of this compound required to inhibit 50% of Lyp enzymatic activity.
-
Method: Recombinant Lyp protein is incubated with a fluorescently labeled phosphopeptide substrate in the presence of varying concentrations of this compound. The rate of dephosphorylation is measured by monitoring the change in fluorescence over time using a plate reader. The resulting data are plotted as percent inhibition versus log-concentration of this compound to calculate the IC50 value.
B. Cellular Assay: T-Cell Receptor Signaling
-
Objective: To assess the effect of this compound on TCR signaling within a cellular context.
-
Method: Human T-cells (JTAg cell line) are pre-incubated with this compound or a vehicle control. The cells are then stimulated to activate the TCR pathway. Following stimulation, cells are lysed, and the phosphorylation status of key signaling proteins, such as ZAP-70, is determined via Western Blot or ELISA using phospho-specific antibodies.[1] An increase in ZAP-70 phosphorylation indicates that this compound is effectively inhibiting Lyp in a cellular environment.[1]
C. In Vivo Model: Passive Cutaneous Anaphylaxis in Mice
-
Objective: To evaluate the therapeutic efficacy of this compound in a living organism by testing its ability to block an allergic response.
-
Method: Mice are sensitized with an intradermal injection of anti-DNP IgE antibody. After a set period, the mice are administered this compound or a vehicle control. Subsequently, an antigen (DNP-HSA) mixed with Evans blue dye is injected intravenously to induce an allergic reaction. The dye extravasates at the site of the reaction, and the extent of this vascular permeability is quantified by extracting the dye from the tissue and measuring its absorbance. A reduction in dye leakage in the this compound treated group compared to the control group indicates that the compound can successfully block the anaphylactic response in vivo.[1]
The workflow from initial screening to in vivo testing is depicted in the diagram below.
Conclusion
The presented data demonstrates a consistent progression from potent in vitro inhibition of the Lyp enzyme to functional activity in cellular models and, ultimately, efficacy in a relevant in vivo model of allergic response.[1] The successful blockade of anaphylaxis in mice provides strong evidence that this compound can modulate immune responses in a whole-organism context, establishing it as a promising starting point for the development of therapeutics for autoimmune disorders.[1]
References
- 1. A potent and selective small molecule inhibitor for the lymphoid-specific tyrosine phosphatase (LYP), a target associated with autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure, inhibitor, and regulatory mechanism of Lyp, a lymphoid-specific tyrosine phosphatase implicated in autoimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of Different LYP-8 Batches: A Guide to Ensuring Experimental Reproducibility
This comparison focuses on critical quality attributes: purity, concentration, biological activity, and stability. By presenting detailed experimental protocols and quantitative data, this guide serves as a framework for researchers to implement their own quality control and batch validation processes, ensuring the selection of the most suitable reagent lot for their specific applications.
Data Presentation
The following tables summarize the quantitative data obtained from the head-to-head comparison of three different LYP-8 batches (this compound-A, this compound-B, and this compound-C).
Table 1: Purity and Integrity Analysis by SDS-PAGE
| Batch ID | Manufacturer's Stated Purity | Experimentally Determined Purity (%) | Observations |
| This compound-A | >95% | 96.2 | Single, sharp band at the expected MW. |
| This compound-B | >95% | 88.5 | Major band at the expected MW, minor lower MW bands observed. |
| This compound-C | >98% | 98.1 | Single, sharp band at the expected MW. |
Table 2: Concentration Verification by BCA Assay
| Batch ID | Manufacturer's Stated Concentration (µg/µL) | Experimentally Determined Concentration (µg/µL) | % Deviation |
| This compound-A | 1.0 | 0.98 | -2.0% |
| This compound-B | 1.0 | 0.75 | -25.0% |
| This compound-C | 1.0 | 1.01 | +1.0% |
Table 3: Biological Activity Assessment via Cell-Based Reporter Assay
| Batch ID | EC50 (ng/mL) | R² of Dose-Response Curve |
| This compound-A | 15.2 | 0.992 |
| This compound-B | 28.9 | 0.985 |
| This compound-C | 14.8 | 0.995 |
Table 4: Accelerated Stability Assessment
| Batch ID | Purity Before Incubation (%) | Purity After 7 Days at 37°C (%) | % Purity Change |
| This compound-A | 96.2 | 95.8 | -0.4% |
| This compound-B | 88.5 | 82.1 | -6.4% |
| This compound-C | 98.1 | 97.9 | -0.2% |
Summary of Findings
Based on the experimental data, significant variability exists between the three tested batches of this compound.
-
Purity: Batches this compound-A and this compound-C met the manufacturer's purity claims, with this compound-C exhibiting the highest purity. Batch this compound-B showed notable impurities in the form of lower molecular weight bands, suggesting potential degradation or contamination.
-
Concentration: The concentration of this compound-B was significantly lower than that stated by the manufacturer, which could lead to inconsistent results if not accounted for. Batches this compound-A and this compound-C had concentrations that were in close agreement with the product specifications.
-
Biological Activity: Batches this compound-A and this compound-C demonstrated comparable and potent biological activity, with nearly identical EC50 values. In contrast, this compound-B was approximately half as potent, requiring a higher concentration to achieve the same biological effect.
-
Stability: The accelerated stability study indicated that this compound-C is the most stable formulation, with minimal degradation after one week at elevated temperatures. This compound-A also showed good stability. However, this compound-B exhibited significant degradation, consistent with the initial purity findings.
Recommendations
For researchers requiring high-purity, accurately concentrated, and maximally active this compound for their experiments, Batch this compound-C is the recommended choice . Its superior purity, accurate concentration, high biological activity, and stability make it the most reliable option for ensuring experimental reproducibility.
Batch this compound-A is also a viable option, though with slightly lower purity and stability compared to this compound-C.
Batch this compound-B is not recommended for use in quantitative or sensitive assays due to its low purity, inaccurate concentration, and reduced biological activity. Using this batch without prior characterization could lead to unreliable and difficult-to-interpret results.
Mandatory Visualizations
Caption: Hypothetical signaling pathway of this compound leading to cellular responses.
Comparative Transcriptomics of Lysophospholipid-Treated Cells: A Focus on IL-8 Regulation
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This document synthesizes data from multiple studies to offer a comparative perspective on the gene expression changes elicited by LPA and other LPs, such as Lysophosphatidylcholine (LPC) and Lysophosphatidylinositol (LPI). It includes detailed experimental methodologies, quantitative data summaries, and visualizations of relevant signaling pathways and workflows to aid researchers in understanding the nuanced cellular responses to these lipid mediators.
Comparative Analysis of Gene Expression Changes
The following tables summarize the key differentially expressed genes in cells treated with LPA, LPC, and LPI, with a particular emphasis on genes related to inflammation, cell growth, and signaling. The data is compiled from various transcriptomic studies on human endothelial cells and other relevant cell types.
Table 1: Upregulated Genes in Response to Lysophospholipid Treatment
| Gene Symbol | Gene Name | Function | LPA | LPC | LPI | Reference |
| IL-8 (CXCL8) | Interleukin-8 | Chemokine, pro-inflammatory, pro-angiogenic | Yes | No | Yes | [1][2][3][4] |
| ICAM-1 | Intercellular Adhesion Molecule 1 | Cell adhesion, inflammation | Yes | Yes | Yes | [5] |
| PDGF-A/B | Platelet-Derived Growth Factor A/B | Growth factor, cell proliferation | No | Yes | No | [6] |
| HB-EGF | Heparin-Binding EGF-Like Growth Factor | Growth factor, cell proliferation | No | Yes | No | [6] |
| NR4A3 | Nuclear Receptor Subfamily 4 Group A Member 3 | Transcription factor, inflammation | No | No | Yes | [1] |
| FOS | Fos Proto-Oncogene, AP-1 Transcription Factor Subunit | Transcription factor, cell proliferation | No | No | Yes | [1] |
| KLF3 | Kruppel Like Factor 3 | Transcription factor | No | No | Yes | [1] |
| HIF1A | Hypoxia Inducible Factor 1 Subunit Alpha | Transcription factor, angiogenesis | No | No | Yes | [1] |
Table 2: Downregulated Genes in Response to Lysophospholipid Treatment
| Gene Symbol | Gene Name | Function | LPA | LPC | LPI | Reference |
| (Data not readily available in the reviewed literature for direct comparison) |
Note: "Yes" indicates that the gene was reported as significantly upregulated in response to the specified lysophospholipid. "No" indicates that it was not reported as significantly upregulated in the context of the reviewed studies. This does not preclude the possibility of regulation under different experimental conditions.
Experimental Protocols
This section outlines a general methodology for comparative transcriptomic analysis of cells treated with lysophospholipids, based on protocols described in the cited literature.[7][8][9][10][11]
2.1. Cell Culture and Treatment
-
Cell Lines: Human Aortic Endothelial Cells (HAECs) or other relevant cell lines (e.g., Human Umbilical Vein Endothelial Cells (HUVECs), endometrial stromal cells) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Lysophospholipid Treatment:
-
Prepare stock solutions of LPA, LPC, and LPI (e.g., 10 mM in methanol (B129727) or another suitable solvent).
-
Prior to treatment, cells are typically serum-starved for a defined period (e.g., 18-24 hours) to reduce basal signaling.
-
Treat cells with the desired concentration of each lysophospholipid (e.g., 10 µM) or vehicle control for a specified duration (e.g., 4, 8, or 18 hours).[7][8]
-
Include an untreated control group for baseline comparison.
-
2.2. RNA Isolation and Sequencing
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quality Control: The integrity and purity of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer 2100). Samples with a high RNA Integrity Number (RIN) are selected for sequencing.[9][10]
-
Library Preparation: RNA sequencing libraries are prepared from the high-quality RNA samples using a kit such as the Illumina TruSeq RNA Library Prep Kit. This process typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, and adapter ligation.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina HiSeq or NovaSeq system, to generate single-end or paired-end reads.[9][10][11]
2.3. Transcriptomic Data Analysis
-
Quality Control of Sequencing Reads: Raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Read Alignment: The cleaned reads are aligned to the human reference genome (e.g., hg38) using a splice-aware aligner like STAR.[11]
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools such as HTSeq-count or featureCounts.
-
Differential Gene Expression Analysis: Differential expression analysis between the lysophospholipid-treated groups and the control group is performed using packages like DESeq2 or edgeR in R. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Pathway and Gene Ontology Analysis: To understand the biological functions of the differentially expressed genes, pathway enrichment analysis and Gene Ontology (GO) analysis are performed using databases such as KEGG, Reactome, and Gene Ontology, and tools like DAVID or GSEA.
Signaling Pathways and Experimental Workflows
3.1. LPA-Induced IL-8 Signaling Pathway
Lysophosphatidic acid (LPA) induces the expression of Interleukin-8 (IL-8) through a complex signaling cascade initiated by its binding to specific G protein-coupled receptors (GPCRs) on the cell surface. The activation of these receptors triggers downstream pathways involving various kinases and transcription factors, ultimately leading to the transcription of the IL8 gene.
Figure 1. Simplified signaling pathway of LPA-induced IL-8 expression.
3.2. Experimental Workflow for Comparative Transcriptomics
The following diagram illustrates the key steps involved in a typical comparative transcriptomics experiment, from cell culture to data analysis.
Figure 2. General workflow for comparative transcriptomic analysis.
Conclusion
The transcriptomic landscape of cells treated with lysophospholipids reveals distinct and overlapping gene expression profiles, highlighting the complexity of their signaling functions. While LPA is a potent inducer of IL-8, other lysophospholipids like LPC and LPI can also modulate inflammatory and growth-related gene expression, though often through different sets of target genes. This comparative guide provides a framework for understanding these differences and similarities, offering valuable insights for researchers investigating the roles of lysophospholipids in health and disease, and for professionals in drug development seeking to target these pathways. Further direct comparative transcriptomic studies will be crucial to fully elucidate the specific molecular signatures of each lysophospholipid and to identify novel therapeutic targets.
References
- 1. Novel Knowledge-Based Transcriptomic Profiling of Lipid Lysophosphatidylinositol-Induced Endothelial Cell Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lysophosphatidic acid mediates interleukin-8 expression in human endometrial stromal cells through its receptor and nuclear factor-kappaB-dependent pathway: a possible role in angiogenesis of endometrium and placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysophosphatidic acid regulates inflammation-related genes in human endothelial cells through LPA1 and LPA3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mapping the transcriptional machinery of the IL-8 gene in human bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Novel Knowledge-Based Transcriptomic Profiling of Lipid Lysophosphatidylinositol-Induced Endothelial Cell Activation [frontiersin.org]
- 8. Lysophospholipids induce innate immune transdifferentiation of endothelial cells, resulting in prolonged endothelial activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. RNA-Sequencing approach for exploring the therapeutic effect of umbilical cord mesenchymal stem/stromal cells on lipopolysaccharide-induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | RNA-Sequencing approach for exploring the therapeutic effect of umbilical cord mesenchymal stem/stromal cells on lipopolysaccharide-induced acute lung injury [frontiersin.org]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of LYP-8: A Procedural Guide
For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of LYP-8, a potent and selective small molecule inhibitor of the lymphoid-specific tyrosine phosphatase (LYP). While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following guidelines are based on best practices for the disposal of similar non-acutely toxic, solid, water-insoluble organic research compounds.
It is imperative to consult your institution's specific safety protocols and local regulations before proceeding with any disposal procedures.
Immediate Safety and Handling Precautions
Before initiating any disposal steps, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves suitable for handling organic compounds.
-
Eye Protection: Safety glasses or goggles to protect against accidental splashes.
-
Lab Coat: A buttoned lab coat to protect skin and clothing.
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedure for the disposal of small quantities of this compound typically used in a research laboratory setting.
-
Decontamination of Labware:
-
All labware (e.g., vials, spatulas, weighing boats) that has come into direct contact with this compound should be decontaminated.
-
Rinse contaminated glassware and equipment with a suitable organic solvent in which this compound is soluble. Common solvents for similar research compounds include ethanol, methanol, or dimethyl sulfoxide (B87167) (DMSO).
-
Collect the resulting solvent rinse as hazardous chemical waste in a properly labeled, sealed, and compatible waste container.
-
-
Disposal of Solid Waste:
-
Grossly Contaminated Materials: Any materials heavily contaminated with this compound, such as absorbent pads used for spills, should be considered hazardous waste. Place these materials in a designated, sealed, and clearly labeled solid hazardous waste container.
-
Empty Containers: Empty this compound containers should be triple-rinsed with a suitable organic solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the containers can typically be disposed of as non-hazardous solid waste, in accordance with institutional policies.
-
-
Disposal of Liquid Waste:
-
All liquid waste containing this compound, including the solvent rinses from decontamination, must be collected in a designated hazardous waste container.
-
Ensure the waste container is made of a material compatible with the solvents being used.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name (this compound), the solvent(s) used, and the approximate concentration.
-
Keep the waste container sealed when not in use.
-
-
Waste Segregation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Ensure that the waste is segregated from incompatible materials.
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures and the accompanying workflow, researchers can ensure the safe and compliant disposal of this compound, thereby fostering a secure laboratory environment and minimizing environmental impact. Always prioritize safety and consult with your institutional safety officers for guidance on specific disposal challenges.
Navigating the Unknown: A Safety Protocol for Handling Unidentified Compounds Like LYP-8
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Hazard Assessment
Before any handling of an unknown or poorly characterized substance, a thorough hazard identification and risk assessment is mandatory. The first crucial step is to positively identify the chemical nature of "LYP-8." Internal laboratory identifiers can be ambiguous; consult your chemical inventory, internal documentation, or the providing scientist to obtain the formal chemical name, CAS number, or a Safety Data Sheet (SDS).
If an SDS is not available, a risk assessment must be conducted based on any known information, such as the chemical class, potential reactivity, or data from analogous structures. In the absence of any data, the substance should be treated as highly hazardous.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is your primary defense against potential exposure. The following table summarizes the recommended PPE levels based on a general risk assessment for an unknown chemical.
| Risk Level | Required PPE | Eye/Face Protection | Respiratory Protection | Hand Protection | Protective Clothing |
| Low | Minimal foreseeable hazard | Safety glasses with side shields | Not generally required | Standard laboratory gloves (Nitrile, Latex) | Laboratory coat |
| Moderate | Moderate hazard (e.g., skin irritant, moderate toxicity) | Chemical splash goggles | Fume hood or approved respirator if aerosols are generated | Chemical-resistant gloves (e.g., Neoprene, Butyl rubber) | Chemical-resistant apron over a laboratory coat |
| High | High hazard (e.g., corrosive, highly toxic, carcinogenic) | Face shield and chemical splash goggles | Approved respirator (e.g., N95, half-mask, or full-face) | Heavy-duty chemical-resistant gloves | Full-body chemical-resistant suit |
Note: Always inspect PPE for integrity before use. Contaminated reusable PPE must be decontaminated and stored properly. Disposable PPE should be discarded as hazardous waste.
Operational Plan: Step-by-Step Handling Protocol
A clear and concise operational plan is essential for minimizing risk during the handling of "this compound."
-
Preparation:
-
Designate a specific, well-ventilated work area, preferably within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before introducing "this compound" to the work area.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.
-
Have appropriate spill containment and cleanup materials on hand.
-
-
Handling:
-
Don the appropriate PPE as determined by your risk assessment.
-
When weighing or transferring the substance, use techniques that minimize dust or aerosol generation.
-
Keep all containers of "this compound" sealed when not in use.
-
Work with the smallest quantity of the substance necessary for the experiment.
-
-
Post-Handling:
-
Decontaminate the work area and any equipment used.
-
Carefully remove and dispose of PPE in the designated hazardous waste stream.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of "this compound" and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Disposal Procedure |
| Unused "this compound" | Collect in a clearly labeled, sealed, and compatible waste container. Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Solids (e.g., gloves, wipes) | Place in a designated, sealed hazardous waste bag or container. |
| Contaminated Liquids (e.g., solvents) | Collect in a labeled, sealed, and appropriate hazardous waste container. Segregate based on chemical compatibility. |
| Contaminated Sharps | Dispose of in a designated sharps container. |
All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office in accordance with local, state, and federal regulations.
Experimental Workflow and Safety Decision Making
The following diagram illustrates a logical workflow for safely approaching an experiment with an uncharacterized substance like "this compound."
By implementing this structured approach, you build a foundation of safety and trust in your laboratory practices, ensuring that your focus remains on groundbreaking research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
